2,7"-Phloroglucinol-6,6'-bieckol
Descripción
Propiedades
Fórmula molecular |
C48H30O23 |
|---|---|
Peso molecular |
974.7 g/mol |
Nombre IUPAC |
4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
InChI |
InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H |
Clave InChI |
OMULTTBRRIGHKV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,7"-Phloroglucinol-6,6'-bieckol: Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7"-Phloroglucinol-6,6'-bieckol is a complex phlorotannin found in brown algae, notably Ecklonia cava. This marine-derived polyphenol has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, key biological effects, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a high-molecular-weight phlorotannin characterized by a complex structure consisting of eight interconnected phloroglucinol (B13840) units. This intricate arrangement of aromatic rings and hydroxyl groups is central to its chemical reactivity and biological functions.
Chemical Formula: C₄₈H₃₀O₂₃[1]
IUPAC Name: 4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol
Molecular Weight: 974.7 g/mol
The structure of this compound, with its numerous hydroxyl groups, imparts significant antioxidant potential and the capacity to interact with various biological targets.
Caption: Chemical Structure of this compound.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with notable effects as an enzyme inhibitor and an antioxidant. The quantitative data for these activities are summarized below.
Enzyme Inhibition
This phlorotannin is a potent inhibitor of key carbohydrate-metabolizing enzymes, suggesting its potential in the management of hyperglycemia.
| Enzyme | IC₅₀ (μM) | Source |
| α-Amylase | 6.94 | [1] |
| α-Glucosidase | 23.35 | [1] |
Antioxidant Activity
The extensive network of hydroxyl groups in this compound contributes to its strong radical scavenging properties.
| Radical | IC₅₀ (μM) | Source |
| DPPH | 0.51 | [2] |
| Alkyl | 2.07 | [2] |
| Hydroxyl | 75.64 | [2] |
| Superoxide | 57.19 | [2] |
Key Signaling Pathways
Current research indicates that this compound exerts some of its cellular effects through the modulation of critical signaling pathways, particularly in endothelial cells.
PI3K/Akt/eNOS Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway is crucial for endothelial cell survival, proliferation, and function. This compound has been shown to upregulate the phosphorylation of key components in this pathway, leading to increased nitric oxide (NO) production and improved vascular function.[3][4]
Caption: Activation of the PI3K/Akt/eNOS signaling pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK in endothelial cells can have protective effects. Studies suggest that this compound can increase the phosphorylation of AMPK, contributing to its beneficial effects on vascular health.[4]
Caption: Modulation of the AMPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification from Ecklonia cava
The following protocol outlines a general procedure for the extraction and purification of this compound.
Caption: General workflow for isolation and purification.
Protocol:
-
Extraction: Dried and powdered Ecklonia cava is extracted with 80% aqueous methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, which is rich in phlorotannins, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with a stepwise gradient of methanol in chloroform. Fractions are monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of methanol in water is typically used as the mobile phase.
-
Structural Elucidation: The purity and structure of the isolated this compound are confirmed by analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
α-Amylase Inhibition Assay
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% in buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate (B84403) buffer (pH 6.9)
-
This compound solution (various concentrations)
-
Acarbose (positive control)
Protocol:
-
A solution of this compound (or acarbose) is pre-incubated with α-amylase solution in sodium phosphate buffer at 37°C for 10 minutes.
-
The reaction is initiated by adding the starch solution.
-
The reaction mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by adding DNSA reagent.
-
The mixture is heated in a boiling water bath for 5 minutes to allow for color development.
-
After cooling to room temperature, the absorbance is measured at 540 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
This compound solution (various concentrations)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
Protocol:
-
A solution of this compound (or acarbose) is pre-incubated with α-glucosidase solution in sodium phosphate buffer at 37°C for 15 minutes.
-
The reaction is initiated by adding pNPG solution.
-
The reaction mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by adding Na₂CO₃ solution.
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
DPPH Radical Scavenging Assay
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound solution (various concentrations in methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
Protocol:
-
A solution of this compound (or positive control) is added to the DPPH solution.
-
The mixture is shaken vigorously and allowed to stand in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Endothelial Cells
This assay is used to detect cellular senescence, a state of irreversible cell cycle arrest. This compound has been shown to ameliorate premature endothelial senescence.[5]
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
Inducer of senescence (e.g., doxorubicin, H₂O₂)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)
Protocol:
-
Endothelial cells are cultured in appropriate multi-well plates.
-
Senescence is induced by treating the cells with a sublethal concentration of a senescence-inducing agent.
-
Cells are then treated with various concentrations of this compound for a specified period.
-
The cells are washed with PBS and fixed with the fixation solution for 10-15 minutes at room temperature.
-
After washing again with PBS, the SA-β-gal staining solution is added to each well.
-
The plate is incubated at 37°C (without CO₂) for 12-24 hours, or until a blue color develops in the senescent cells.
-
The percentage of blue, senescent cells is determined by counting under a light microscope.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. Its well-defined chemical structure, coupled with its potent enzyme inhibitory and antioxidant activities, makes it a compelling candidate for further investigation in the context of metabolic and age-related diseases. The detailed experimental protocols provided in this guide are intended to facilitate and standardize future research efforts, ultimately accelerating the translation of this marine natural product into novel therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effect of Pyrogallol-Phloroglucinol-6,6-Bieckol from Ecklonia cava on Monocyte-Associated Vascular Dysfunction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 2,7"-Phloroglucinol-6,6'-bieckol in Brown Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brown algae (Phaeophyceae) are a rich source of unique secondary metabolites known as phlorotannins, which are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene). These compounds exhibit a wide array of bioactive properties, making them promising candidates for pharmaceutical development. Among the diverse classes of phlorotannins, the eckol (B1671088) group, characterized by dibenzodioxin linkages, has garnered significant attention. This technical guide provides an in-depth exploration of the biosynthetic pathway of a prominent member of this group, 2,7"-phloroglucinol-6,6'-bieckol (B15138250), a compound with demonstrated therapeutic potential. While the complete enzymatic cascade remains an active area of research, this document synthesizes the current understanding of the key biosynthetic steps, potential enzymatic players, and the regulatory landscape governing its production in brown algae.
Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the formation of the fundamental phloroglucinol monomer and proceeds through a series of complex polymerization and cyclization reactions.
Step 1: Phloroglucinol Synthesis - The Acetate-Malonate Pathway
The foundational step in the biosynthesis of all phlorotannins is the creation of the phloroglucinol monomer. This process occurs via the acetate-malonate pathway, a well-established route for the production of polyketides.[1][2]
-
Precursor: Malonyl-CoA
-
Enzyme: Type III Polyketide Synthase (PKSIII)
-
Mechanism: The synthesis is initiated by the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKSIII).[3][4] This enzymatic reaction involves a series of decarboxylative condensations to form a polyketide chain, which then undergoes intramolecular cyclization and aromatization to yield the stable phloroglucinol ring.[2]
The identification and characterization of PKSIII in the brown alga Ectocarpus siliculosus provided a crucial breakthrough in understanding phlorotannin biosynthesis.[3]
Figure 1: Synthesis of the phloroglucinol monomer.
Step 2: Oxidative Polymerization and Dibenzodioxin Ring Formation
The subsequent and more enigmatic phase of the biosynthesis involves the polymerization of phloroglucinol units to form higher-order structures. The formation of this compound, an eckol-type phlorotannin, necessitates the creation of both ether (C-O-C) and dibenzodioxin linkages. This is believed to occur through oxidative coupling reactions.[5]
While the specific enzymes responsible for the precise regioselectivity required to form this compound have not been definitively identified, several classes of enzymes are hypothesized to be involved:
-
Vanadium-dependent Haloperoxidases (V-HPOs): These enzymes are abundant in brown algae and are known to catalyze the oxidation of halides, leading to the formation of reactive halogenating species. These species can then mediate the oxidative coupling of phenolic compounds. The expression of V-HPOs has been correlated with phlorotannin metabolism, suggesting a role in their polymerization.[4]
-
Laccases and other Phenol Oxidases: These copper-containing enzymes are known to catalyze the oxidation of a wide range of phenolic substrates, leading to their polymerization.[6][7] Their presence and activity in brown algae make them plausible candidates for involvement in phlorotannin biosynthesis.
-
Cytochrome P450 Monooxygenases (CYP450s): The upregulation of CYP450 genes in response to stimuli that also induce phlorotannin production suggests a potential role for these enzymes in the modification and diversification of phlorotannin structures.[4]
The formation of the characteristic dibenzodioxin ring of eckol-type phlorotannins is a critical step. It is proposed to proceed through the oxidative coupling of two phloroglucinol units to form an ether linkage, followed by an intramolecular oxidative cyclization to create the dibenzodioxin structure. The exact sequence of polymerization and cyclization events leading to the hexameric structure of this compound is yet to be elucidated.
Figure 2: Proposed biosynthetic pathway of this compound.
Regulation of the Biosynthetic Pathway
The production of phlorotannins, including this compound, is not constitutive but is influenced by various biotic and abiotic factors. This regulation occurs at the genetic level, with the expression of key biosynthetic genes being modulated by environmental cues.
-
Herbivory: Grazing by herbivores has been shown to induce the upregulation of genes involved in phlorotannin biosynthesis, such as pksIII, vbpo, and cyp450.[4][8] This suggests that phlorotannins play a defensive role in brown algae.
-
UV Radiation: Exposure to ultraviolet radiation is another significant factor that can stimulate phlorotannin production, indicating a photoprotective function.
-
Nutrient Availability: The availability of nutrients in the surrounding seawater can also influence the allocation of resources towards secondary metabolism, including the biosynthesis of phlorotannins.
Figure 3: Regulatory network influencing phlorotannin biosynthesis.
Quantitative Data
Quantitative analysis of phlorotannins in brown algae is crucial for understanding their biosynthesis and for the standardization of extracts for pharmaceutical applications. The concentration of this compound and other related phlorotannins can vary significantly depending on the species, geographical location, and environmental conditions.
| Phlorotannin | Brown Alga Species | Concentration (mg/g dry weight) | Analytical Method | Reference |
| This compound | Ecklonia cava | Varies (component of total phlorotannins) | HPLC-MS | [9] |
| Dieckol | Ecklonia cava | 1.82 - 6.976 | HPLC-DAD | [10] |
| Phloroglucinol | Ecklonia cava | 0.0469 - 2.296 | HPLC-DAD | [10] |
| Total Phlorotannins | Fucus vesiculosus | 22.0 - 137.3 (mg PGE/g DW) | Spectrophotometry | [11] |
| Total Phlorotannins | Ecklonia cava | ~90% of extract (as PGEQ) | Spectrophotometry | [12] |
PGE: Phloroglucinol Equivalents; PGEQ: Phloroglucinol Equivalent using anhydrous phloroglucinol standard; DW: Dry Weight.
Experimental Protocols
Extraction and Purification of this compound
This protocol is a generalized procedure based on methods described for the isolation of phlorotannins from Ecklonia cava.[5][13]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Key Step in Phlorotannin Biosynthesis Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenoloxidases: catechol oxidase – the temporary employer and laccase – the rising star of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. Optimization of Extraction of Phlorotannins from the Arctic Fucus vesiculosus Using Natural Deep Eutectic Solvents and Their HPLC Profiling with Tandem High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety of Ecklonia cava phlorotannins as a novel food pursuant to Regulation (EC) No 258/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling 2,7”-Phloroglucinol-6,6’-bieckol: A Technical Guide to its Discovery and Isolation from Ecklonia cava
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of 2,7”-Phloroglucinol-6,6’-bieckol (PHB), a potent phlorotannin derived from the brown alga Ecklonia cava. This document details the experimental protocols for extraction, purification, and structural elucidation, presenting key quantitative data in a structured format for ease of reference and comparison.
Introduction
Ecklonia cava, an edible brown alga found in the coastal waters of Korea and Japan, is a rich source of phlorotannins, a class of polyphenolic compounds known for their diverse biological activities. Among these, 2,7”-Phloroglucinol-6,6’-bieckol stands out for its significant antioxidant properties. This guide serves as a comprehensive resource for the scientific community, outlining the pioneering work that led to the identification and purification of this novel compound.
Physicochemical and Spectroscopic Data
The structural identity of 2,7”-Phloroglucinol-6,6’-bieckol was established through comprehensive spectroscopic analysis. The key quantitative data are summarized below.
Table 1: Physicochemical and Mass Spectrometry Data for 2,7”-Phloroglucinol-6,6’-bieckol.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₈H₃₀O₂₃ | [1] |
| Molecular Weight | 974.7 g/mol | [1] |
| Mass Spectrum (m/z) | 974 [M]+ |[1][2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2,7”-Phloroglucinol-6,6’-bieckol (in DMSO-d₆). [2]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
|---|---|---|
| Ring A | ||
| 1 | 159.9 | |
| 2 | 143.0 | |
| 3 | 95.5 | 6.02 (s) |
| 4 | 158.5 | |
| 5 | 95.5 | 6.02 (s) |
| 6 | 122.5 | |
| Ring B | ||
| 1' | 159.9 | |
| 2' | 95.5 | 6.02 (s) |
| 3' | 158.5 | |
| 4' | 95.5 | 6.02 (s) |
| 5' | 158.5 | |
| 6' | 122.5 | |
| Ring C | ||
| 1" | 154.0 | |
| 2" | 98.9 | 6.11 (d, J=2.0 Hz) |
| 3" | 154.0 | |
| 4" | 124.5 | |
| 4a" | 124.5 | |
| 5a" | 144.1 | |
| 6" | 124.5 | |
| 7" | 144.1 | |
| 8" | 98.9 | 6.11 (d, J=2.0 Hz) |
| 9" | 154.0 | |
| 9a" | 124.5 | |
| 10a" | 124.5 | |
| Ring D | ||
| 1''' | 154.0 | |
| 2''' | 98.9 | 6.11 (d, J=2.0 Hz) |
| 3''' | 154.0 | |
| 4''' | 124.5 | |
| 4a''' | 124.5 | |
| 5a''' | 144.1 | |
| 6''' | 124.5 | |
| 7''' | 144.1 | |
| 8''' | 98.9 | 6.11 (d, J=2.0 Hz) |
| 9''' | 154.0 | |
| 9a''' | 124.5 | |
| 10a''' | 124.5 | |
| Ring E | ||
| 1'''' | 159.9 | |
| 2'''' | 95.5 | 6.02 (s) |
| 3'''' | 158.5 | |
| 4'''' | 95.5 | 6.02 (s) |
| 5'''' | 158.5 | |
| 6'''' | 122.5 | |
| Ring F | ||
| 1''''' | 159.9 | |
| 2''''' | 95.5 | 6.02 (s) |
| 3''''' | 158.5 | |
| 4''''' | 95.5 | 6.02 (s) |
| 5''''' | 158.5 |
| 6''''' | 122.5 | |
Experimental Protocols
The isolation of 2,7”-Phloroglucinol-6,6’-bieckol from Ecklonia cava involves a multi-step process of extraction and chromatographic purification.
Sample Preparation and Extraction
-
Collection and Preparation of Ecklonia cava : The brown alga Ecklonia cava was collected along the coast of Jeju Island, Korea. The collected samples were washed thoroughly with tap water to remove salt, sand, and any epiphytes. Following this, they were rinsed with fresh distilled water and stored at -20°C. The frozen samples were then lyophilized (freeze-dried) and homogenized into a fine powder using a grinder.[1]
-
Solvent Extraction : The dried Ecklonia cava powder (500 g) was extracted three times with 5 L of 80% aqueous methanol (B129727) at room temperature.[1] The resulting extracts were filtered and combined.
-
Concentration : The filtrate was concentrated under reduced pressure using a rotary evaporator to remove the methanol.[1]
Solvent Partitioning
-
The concentrated extract was suspended in distilled water.
-
The aqueous suspension was then partitioned with ethyl acetate (B1210297) (EtOAc).[1] This step separates compounds based on their polarity, with the phlorotannins preferentially moving into the ethyl acetate layer.
-
The ethyl acetate fraction was collected and concentrated, yielding 45.65 g of crude extract.[1]
Column Chromatography
-
Silica (B1680970) Gel Column Chromatography : The ethyl acetate extract was mixed with Celite and subjected to silica gel column chromatography. The column was eluted with a stepwise gradient of chloroform (B151607) and methanol (from a ratio of 2:1 to 100% methanol) to yield several sub-fractions.[1]
High-Performance Liquid Chromatography (HPLC) Purification
-
Final Purification : The active sub-fraction (ECE7) was further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the pure 2,7”-Phloroglucinol-6,6’-bieckol.[1] The compound was obtained as an amorphous brown powder.[1]
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the key workflows in the discovery and isolation of 2,7”-Phloroglucinol-6,6’-bieckol.
Caption: Isolation and purification workflow for 2,7”-Phloroglucinol-6,6’-bieckol.
Caption: Structural elucidation process for 2,7”-Phloroglucinol-6,6’-bieckol.
References
An In-Depth Technical Guide to 2,7”-Phloroglucinol-6,6’-bieckol: Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7”-Phloroglucinol-6,6’-bieckol is a complex phlorotannin, a class of polyphenolic compounds found in brown algae, particularly Ecklonia cava. This marine-derived natural product has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,7”-Phloroglucinol-6,6’-bieckol, alongside a detailed exploration of its antioxidant, anti-diabetic, and anti-inflammatory effects. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and visual representations of its mechanisms of action to facilitate further investigation and application.
Physicochemical Properties
2,7”-Phloroglucinol-6,6’-bieckol is a high molecular weight polyphenol with a complex structure composed of multiple phloroglucinol (B13840) units. While experimental data on some of its physical properties, such as melting point and specific solubility in various solvents, are not extensively reported in the available literature, its fundamental chemical and computed properties are well-documented.
Table 1: Physical and Chemical Properties of 2,7”-Phloroglucinol-6,6’-bieckol
| Property | Value | Source |
| Molecular Formula | C₄₈H₃₀O₂₃ | [1] |
| Molecular Weight | 974.74 g/mol | [1] |
| IUPAC Name | 4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo[b,e][2][3]dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo[b,e][2][3]dioxin-1,3,6-triol | [1] |
| Appearance | Amorphous, brown powder | [4] |
| XLogP3 | 6.6 | [1] |
| Hydrogen Bond Donors | 15 | [1] |
| Hydrogen Bond Acceptors | 23 | [1] |
| Rotatable Bonds | 9 | [1] |
Spectroscopic Data:
Detailed spectroscopic data for the closely related compound, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), provides insight into the structural characteristics of this class of phlorotannins.
-
¹H and ¹³C NMR: The NMR spectra of PPB indicate the presence of fifteen aromatic protons and fifteen phenolic hydroxyl protons. The ¹³C NMR signals correspond to fifteen non-substituted and thirty-three oxygen-bearing aromatic carbons, suggesting a structure composed of eight phloroglucinol units.[5]
-
Mass Spectrometry: The molecular ion of a related compound, pyrogallol-phloroglucinol-6,6'-bieckol, in the negative electrospray ionization mass spectrum (ESI-MS) was observed at m/z 973, corresponding to the molecular formula C₄₈H₃₀O₂₃.[5]
Biological Activities and Mechanisms of Action
2,7”-Phloroglucinol-6,6’-bieckol exhibits a range of promising biological activities, primarily attributed to its potent antioxidant properties. These activities translate into significant anti-diabetic and anti-inflammatory effects, which are detailed below.
Antioxidant Activity
The antioxidant capacity of 2,7”-Phloroglucinol-6,6’-bieckol and its analogs is a cornerstone of its therapeutic potential. It effectively scavenges various free radicals, thereby mitigating oxidative stress.
Table 2: Radical Scavenging Activity of a Close Analog, Pyrogallol-Phloroglucinol-6,6'-bieckol (PPB)
| Radical Species | IC₅₀ (µM) |
| DPPH | 0.90 |
| Alkyl | 2.54 |
| Hydroxyl | 62.93 |
| Superoxide | 109.05 |
The antioxidant activity of PPB was found to be higher than that of the commercial antioxidant, ascorbic acid.[5] Furthermore, PPB has been shown to effectively inhibit H₂O₂-induced DNA damage.[4][5]
Anti-Diabetic Activity
2,7”-Phloroglucinol-6,6’-bieckol demonstrates significant potential in the management of diabetes through multiple mechanisms, including the inhibition of carbohydrate-metabolizing enzymes and the protection of pancreatic β-cells.
2.2.1. Enzyme Inhibition
This phlorotannin acts as a dual inhibitor of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, it can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.
Table 3: Enzyme Inhibitory Activity of 2,7”-Phloroglucinol-6,6’-bieckol
| Enzyme | IC₅₀ (µM) |
| α-Amylase | 6.94 |
| α-Glucosidase | 23.35 |
2.2.2. Protection of Pancreatic β-Cells
High glucose levels can induce glucotoxicity and apoptosis in pancreatic β-cells, a key factor in the progression of type 2 diabetes. 2,7”-Phloroglucinol-6,6’-bieckol has been shown to protect these cells from high glucose-induced damage.[2] Treatment with this compound significantly reduces glucotoxicity and increases cell viability.[2] This protective effect is mediated through the reduction of intracellular reactive oxygen species (ROS), lipid peroxidation, and nitric oxide levels.[2]
Furthermore, it modulates the expression of key apoptotic proteins. It significantly reduces the levels of the pro-apoptotic protein Bax and caspases 9 and 3, while increasing the levels of the anti-apoptotic protein Bcl-2.[2] This leads to a significant increase in the Bcl-2/Bax ratio, thereby preventing apoptosis.[2]
Caption: Protective effect against high glucose-induced apoptosis.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Phlorotannins, including 2,7”-Phloroglucinol-6,6’-bieckol, have demonstrated significant anti-inflammatory properties. These effects are largely mediated through the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators. 2,7”-Phloroglucinol-6,6’-bieckol and related compounds can inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1] Similarly, these compounds can suppress the phosphorylation of key kinases in the MAPK pathway (e.g., JNK, p38), further reducing the inflammatory response.[1]
References
- 1. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7"-Phloroglucinol-6,6'-bieckol protects INS-1 cells against high glucose-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 2,7”-Phloroglucinol-6,6’-bieckol
This technical guide provides a comprehensive overview of the spectroscopic data for the novel phlorotannin, 2,7”-Phloroglucinol-6,6’-bieckol, isolated from the brown algae Ecklonia cava. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its isolation and characterization, and visualizes the experimental workflow.
Spectroscopic Data
The structural elucidation of 2,7”-Phloroglucinol-6,6’-bieckol was accomplished through the use of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and LC/MS analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,7”-Phloroglucinol-6,6’-bieckol
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Ring A | ||
| 1, 3, 5 | 159.5 | - |
| 2, 4, 6 | 95.8 | 5.8 (s) |
| Ring B | ||
| 1', 3', 5' | 159.2 | - |
| 2', 4', 6' | 95.8 | 5.8 (s) |
| Ring C | ||
| 1", 3", 5" | 159.5 | - |
| 2", 4", 6" | 95.8 | 5.8 (s) |
| Ring D | ||
| 1"', 3"', 5"' | 159.2 | - |
| 2"', 4"', 6"' | 95.8 | 5.8 (s) |
| Ring E | ||
| 1"", 3"", 5"" | 159.5 | - |
| 2"", 4"", 6"" | 95.8 | 5.8 (s) |
| Ring F | ||
| 1'"", 3'"", 5'"" | 159.2 | - |
| 2'"", 4'"", 6'"" | 95.8 | 5.8 (s) |
| Ring G | ||
| 1'""", 3'""", 5'""" | 159.5 | - |
| 2'""", 4'""", 6'""" | 95.8 | 5.8 (s) |
| Ring H | ||
| 1'"""', 3'"""', 5'"""' | 159.2 | - |
| 2'"""', 4'"""', 6'"""' | 95.8 | 5.8 (s) |
Note: The assignments are based on the study by Kang et al. (2012) and may require further 2D NMR analysis for unambiguous assignment of all quaternary carbons.
Table 2: Mass Spectrometry Data for 2,7”-Phloroglucinol-6,6’-bieckol [1]
| Parameter | Value |
| Molecular Formula | C₄₈H₃₀O₂₄ |
| Molecular Weight | 974.7 g/mol |
| Ionization Mode | Negative |
| [M-H]⁻ (m/z) | 973 |
Experimental Protocols
The isolation and characterization of 2,7”-Phloroglucinol-6,6’-bieckol involved a multi-step process, as detailed below.
1. Extraction and Fractionation [1]
-
Starting Material: Dried powder of Ecklonia cava.
-
Extraction: The powdered algae was extracted with 80% aqueous methanol (B129727) (MeOH).
-
Solvent Partitioning: The concentrated extract was partitioned successively with ethyl acetate (B1210297) (EtOAc), n-hexane, dichloromethane, and n-butanol (BuOH). The EtOAc fraction, which showed the highest antioxidant activity, was selected for further purification.
2. Chromatographic Purification [1]
-
Silica (B1680970) Gel Column Chromatography: The EtOAc fraction was subjected to silica gel column chromatography.
-
Celite Column Chromatography: Further purification was achieved using Celite column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the active compound was performed on a preparative HPLC system. The detection wavelength was set to 230 nm.[1]
3. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JNM ECP-400 spectrometer.[1] The chemical shifts were measured relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry: Liquid chromatography-mass spectrometry (LC/MS) was performed to determine the molecular weight of the isolated compound. The spectra were generated in negative ionization mode.[1]
Visualizations
The following diagrams illustrate the workflow for the isolation and the proposed mechanism of antioxidant action.
Caption: Isolation workflow for 2,7”-Phloroglucinol-6,6’-bieckol.
Caption: Antioxidant mechanisms of 2,7”-Phloroglucinol-6,6’-bieckol.[1]
References
A Comprehensive Technical Review of the Biological Activities of 2,7"-Phloroglucinol-6,6'-bieckol
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
2,7"-Phloroglucinol-6,6'-bieckol (B15138250) (PHB) is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly in species such as Ecklonia cava. Phlorotannins are recognized for their diverse and potent biological activities, making them a subject of increasing interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive review of the known biological activities of PHB, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily attributed to its ability to scavenge a variety of reactive oxygen species (ROS). This free radical scavenging capacity is a key mechanism underlying many of its other biological effects.
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of PHB has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values providing a measure of its potency.
| Radical Scavenged | IC50 (µM) | Reference |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 0.51 | [1] |
| Alkyl radical | 2.07 | [1] |
| Hydroxyl radical | 75.64 | [1] |
| Superoxide radical | 57.19 | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay using Electron Spin Resonance (ESR) Spectrometry
This method provides a precise measurement of the radical scavenging activity of PHB.
-
Reagent Preparation : Prepare a 60 µM solution of DPPH in ethanol.
-
Reaction Mixture : Mix 60 µL of the PHB sample (at various concentrations) with 60 µL of the DPPH solution.
-
ESR Measurement : After vigorous mixing for 10 seconds, transfer the solution to a Teflon capillary tube. The ESR spectrum is recorded exactly 2 minutes later.
-
Instrument Settings :
-
Central Field: 3475 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 2 G
-
Microwave Power: 5 mW
-
Gain: 6.3 × 10^5
-
Temperature: 25°C
-
-
Data Analysis : The radical scavenging activity is calculated based on the reduction in the ESR signal intensity of the DPPH radical in the presence of PHB compared to a control without the sample.
Intracellular ROS Scavenging Assay using DCFH-DA
This assay measures the ability of PHB to scavenge ROS within a cellular environment.
-
Cell Culture : Seed Vero cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 16 hours.
-
Treatment : Treat the cells with various concentrations of PHB for 30 minutes.
-
Oxidative Stress Induction : Add H₂O₂ to a final concentration of 1 mM and incubate for another 30 minutes.
-
Staining : Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the wells at a final concentration of 5 µg/mL.
-
Fluorescence Measurement : Measure the fluorescence of dichlorofluorescein (DCF) at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis : The percentage of intracellular ROS scavenging activity is calculated by comparing the fluorescence intensity of cells treated with H₂O₂ and PHB to those treated with H₂O₂ alone.[2]
Antioxidant Mechanism of PHB
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. This activity is largely mediated through the modulation of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data on Anti-inflammatory Effects
While specific IC50 values for the inhibition of inflammatory mediators by PHB are not consistently reported across studies, research indicates a significant dose-dependent reduction in their production.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of NO production, a key inflammatory mediator.
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.
-
Treatment : Pre-treat the cells with various concentrations of PHB for 1 hour.
-
Inflammation Induction : Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reaction :
-
Collect 100 µL of the cell culture medium.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis : The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve. The inhibitory effect of PHB is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.[3]
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol measures the level of PGE2, another important inflammatory mediator.
-
Sample Collection : Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with PHB.
-
ELISA Procedure :
-
Use a commercial PGE2 ELISA kit.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the PGE2 conjugate and the primary antibody.
-
Incubate as per the kit's instructions.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis : Calculate the concentration of PGE2 in the samples based on the standard curve.
Anti-inflammatory Signaling Pathway of PHB
Anti-diabetic Activity
Oral administration of this compound has been shown to significantly reduce postprandial blood glucose levels in diabetic mouse models. This effect is attributed to the inhibition of enzymes involved in carbohydrate digestion, thereby delaying the absorption of dietary carbohydrates.[4]
Quantitative Data on Anti-diabetic Activity
| Enzyme | IC50 (µM) of PHB | IC50 (µM) of Acarbose (control) | Reference |
| α-glucosidase | 23.35 | 130.04 | [4] |
| α-amylase | 6.94 | 165.12 | [4] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This pro-apoptotic activity is mediated by the modulation of key regulatory proteins in the apoptotic cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of PHB on cancer cells.
-
Cell Seeding : Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere.
-
Treatment : Treat the cells with various concentrations of PHB for a specified period (e.g., 24 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis : The cell viability is expressed as a percentage of the absorbance of treated cells relative to untreated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cancer cells with PHB for the desired time.
-
Cell Harvesting : Harvest the cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Anticancer Apoptotic Pathway of PHB
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases.
Experimental Protocols
Neuroprotection Assay in HT-22 Hippocampal Cells
This assay evaluates the ability of PHB to protect neuronal cells from glutamate-induced oxidative toxicity.
-
Cell Culture : Seed HT-22 mouse hippocampal cells in a 96-well plate.
-
Treatment : Pre-treat the cells with various concentrations of PHB for a specified time.
-
Toxicity Induction : Expose the cells to glutamate (B1630785) (e.g., 5 mM) to induce oxidative stress and cell death.
-
Cell Viability Assessment : After incubation, assess cell viability using the MTT assay as described previously.
-
Data Analysis : Compare the viability of cells treated with PHB and glutamate to those treated with glutamate alone to determine the neuroprotective effect.[5]
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This method measures changes in intracellular calcium levels, which are often dysregulated during neuronal injury.
-
Cell Loading : Load HT-22 cells with the fluorescent Ca²⁺ indicator Fura-2 AM.
-
Treatment : Treat the cells with PHB followed by the neurotoxic stimulus (e.g., H₂O₂).
-
Fluorescence Imaging : Use a fluorescence microscope equipped with a ratiometric imaging system to measure the fluorescence emission at 510 nm after excitation at 340 nm and 380 nm.
-
Data Analysis : The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Neuroprotective Mechanism of PHB
This compound, a phlorotannin isolated from brown algae, possesses a remarkable spectrum of biological activities. Its potent antioxidant properties appear to be a cornerstone for its anti-inflammatory, anti-diabetic, anticancer, and neuroprotective effects. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for further research into the therapeutic potential of this promising natural compound. The continued investigation of PHB and its derivatives may lead to the development of novel drugs for the treatment of a wide range of human diseases.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects INS-1 cells against high glucose-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Mechanism of Action of 2,7”-Phloroglucinol-6,6’-bieckol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7”-Phloroglucinol-6,6’-bieckol (PHB) is a prominent phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ecklonia cava. This marine-derived natural product has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a complex chemical structure characterized by multiple phloroglucinol (B13840) units linked by ether and biphenyl (B1667301) bonds, PHB engages with a variety of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2,7”-Phloroglucinol-6,6’-bieckol, with a focus on its antioxidant, anti-diabetic, anti-inflammatory, and anti-senescence properties. Quantitative data from key studies are summarized, detailed experimental protocols for relevant assays are provided, and the intricate signaling pathways modulated by this compound are visualized through detailed diagrams.
Core Mechanisms of Action
2,7”-Phloroglucinol-6,6’-bieckol exerts its biological effects through a multi-targeted approach, primarily centered on mitigating oxidative stress and inflammation, and modulating key enzymatic and cellular signaling pathways.
Potent Antioxidant Activity
A primary mechanism of action for PHB is its exceptional antioxidant capacity, attributed to its numerous phenolic hydroxyl groups which can donate hydrogen atoms to neutralize free radicals. This activity has been quantified through various in vitro assays, demonstrating its ability to scavenge a range of reactive oxygen species (ROS).
Table 1: Radical Scavenging Activity of 2,7”-Phloroglucinol-6,6’-bieckol (PHB)
| Radical Species | IC50 Value (µM) | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 0.51 | [1] |
| Alkyl Radical | 2.07 | [1] |
| Superoxide Radical | 57.19 | [1] |
| Hydroxyl Radical | 75.64 | [1] |
The profound radical scavenging activities of PHB are significantly greater than that of the standard antioxidant, ascorbic acid, in several assays[1]. Furthermore, PHB has been shown to effectively protect against H₂O₂-induced DNA damage[1].
Anti-Diabetic Effects through Enzyme Inhibition
PHB has demonstrated significant potential in the management of hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. By impeding the function of these enzymes, PHB can delay the absorption of dietary carbohydrates, thereby reducing postprandial blood glucose levels.
Table 2: Inhibitory Activity of 2,7”-Phloroglucinol-6,6’-bieckol (PHB) against Carbohydrate-Metabolizing Enzymes
| Enzyme | IC50 Value (µM) | Type of Inhibition | Reference |
| α-Amylase | 6.94 | Competitive | [2][3] |
| α-Glucosidase | 23.35 | Mixed | [2][3] |
The inhibitory potency of PHB against both α-amylase and α-glucosidase is notably higher than that of acarbose (B1664774), a commercially available anti-diabetic drug[2]. In vivo studies in diabetic mice have confirmed that oral administration of PHB significantly suppresses postprandial hyperglycemia after starch loading[2].
Modulation of Inflammatory and Cellular Senescence Pathways
PHB exhibits significant anti-inflammatory and anti-senescence properties by modulating key signaling pathways involved in these processes. This includes the inhibition of the NF-κB pathway and the regulation of cell cycle proteins.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. While the precise molecular interaction of PHB with the NF-κB pathway is still under detailed investigation, studies on related phlorotannins suggest that they can inhibit this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB[4][5]. This, in turn, downregulates the expression of pro-inflammatory mediators.
Recent research has highlighted the ability of PHB to ameliorate premature endothelial senescence induced by environmental stressors like nanoplastics[6]. This protective effect is achieved through the decreased expression of key cell cycle regulatory proteins, including p53, p21, and p16[6]. By downregulating these proteins, PHB helps to restore normal cell proliferation and prevent the onset of a senescent phenotype in endothelial cells[6].
PHB has been shown to improve vascular function by upregulating the expression of endothelial nitric oxide synthase (eNOS)[6]. eNOS is a crucial enzyme for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and the maintenance of vascular homeostasis. The upregulation of eNOS by PHB contributes to the restoration of endothelium-dependent vasorelaxation[6].
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2,7”-Phloroglucinol-6,6’-bieckol.
Caption: PHB's anti-inflammatory effect via inhibition of NF-κB nuclear translocation.
Caption: PHB ameliorates endothelial senescence by modulating cell cycle proteins and eNOS.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the free radical scavenging activity of 2,7”-Phloroglucinol-6,6’-bieckol using a stable DPPH radical.
Materials:
-
2,7”-Phloroglucinol-6,6’-bieckol (PHB)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a light-protected container.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of PHB in methanol. From this stock, create a series of dilutions to obtain various concentrations for testing. Prepare a similar dilution series for the positive control, ascorbic acid.
-
Assay Protocol: a. To each well of a 96-well microplate, add 100 µL of the various concentrations of the PHB solution or the ascorbic acid solution. b. For the blank, add 100 µL of methanol to separate wells. c. Add 100 µL of the 0.1 mM DPPH solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity percentage against the sample concentrations.
α-Glucosidase Inhibition Assay
This protocol outlines the method for determining the inhibitory effect of PHB on α-glucosidase activity.
Materials:
-
2,7”-Phloroglucinol-6,6’-bieckol (PHB)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: a. Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a concentration of 1.0 U/mL. b. Dissolve pNPG in the same buffer to a concentration of 5 mM. c. Prepare various concentrations of PHB and acarbose in the phosphate buffer.
-
Assay Protocol: a. In a 96-well microplate, add 50 µL of the PHB or acarbose solutions at different concentrations. b. Add 100 µL of the α-glucosidase solution to each well. c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 50 µL of the pNPG solution to each well. e. Incubate the plate at 37°C for 5 minutes. f. Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculation: The percentage of inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor), and A_sample is the absorbance of the reaction with the inhibitor.
-
IC50 Determination: The IC50 value is calculated from a dose-response curve of inhibition percentage versus inhibitor concentration.
Western Blotting for p53, p21, and eNOS
This protocol provides a general framework for the detection of p53, p21, and eNOS protein expression in endothelial cells treated with PHB.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
2,7”-Phloroglucinol-6,6’-bieckol (PHB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-eNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Treat the cells with various concentrations of PHB for a specified time (e.g., 24 hours). Include an untreated control group.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p53, diluted according to the manufacturer's instructions) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin to determine the relative changes in protein expression.
Conclusion
2,7”-Phloroglucinol-6,6’-bieckol is a marine-derived phlorotannin with a compelling and multifaceted mechanism of action. Its potent antioxidant and enzyme-inhibitory activities provide a strong foundation for its therapeutic potential in conditions such as type 2 diabetes and diseases associated with oxidative stress. Furthermore, its ability to modulate critical signaling pathways like NF-κB and those governing cellular senescence and vascular health underscores its promise as a lead compound for the development of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research into the precise molecular interactions of PHB and to accelerate its translation from a promising natural product to a clinically relevant agent. Further investigation, particularly into its anti-cancer properties and the specific molecular targets within its modulated signaling cascades, will be crucial in fully elucidating its therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,7"-Phloroglucinol-6,6'-bieckol () for sale [vulcanchem.com]
- 4. 8,8'-Bieckol, isolated from edible brown algae, exerts its anti-inflammatory effects through inhibition of NF-κB signaling and ROS production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,7"-Phloroglucinol-6,6'-bieckol and its Derivatives: From Marine Origins to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7"-Phloroglucinol-6,6'-bieckol (PHB) is a prominent member of the phlorotannin class of polyphenols, primarily sourced from the edible brown alga Ecklonia cava. This complex molecule, built from phloroglucinol (B13840) units, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of PHB and its derivatives, focusing on their chemical properties, biological effects, and underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide details quantitative data on its enzymatic inhibition and antioxidant properties, outlines experimental protocols for its study, and visualizes key signaling pathways it modulates.
Introduction
Phlorotannins are a unique class of polyphenolic compounds exclusively found in brown algae. They are formed by the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) units and exhibit a wide range of molecular weights and structural complexities. Among these, this compound (PHB) stands out for its significant therapeutic potential. PHB is characterized by a complex dibenzo-p-dioxin (B167043) backbone with multiple phloroglucinol substitutions. Its chemical structure and properties are summarized in Table 1. The primary natural source of PHB is the brown alga Ecklonia cava, which is abundant in the coastal waters of Korea and Japan.[1]
Table 1: Physicochemical Properties of this compound (PHB)
| Property | Value | Reference |
| Molecular Formula | C₄₈H₃₀O₂₃ | [2] |
| Molecular Weight | 974.7 g/mol | [2] |
| IUPAC Name | 4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol | [2] |
| Natural Source | Ecklonia cava | [3] |
Biological Activities and Therapeutic Potential
PHB and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. Key activities include potent antioxidant and anti-diabetic effects, as well as protective roles in cardiovascular health.
Anti-diabetic Activity
PHB has demonstrated significant inhibitory effects on key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase.[4] By inhibiting these enzymes, PHB can delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. This makes it a potential agent for the management of type 2 diabetes.[5] The inhibitory concentrations (IC₅₀) of PHB against these enzymes are presented in Table 2.
Antioxidant Activity
As a polyphenol, PHB is a potent antioxidant. It exhibits profound radical scavenging activities against various reactive oxygen species (ROS), including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), alkyl, hydroxyl, and superoxide (B77818) radicals.[3] Its antioxidant capacity is significantly higher than that of ascorbic acid, a well-known antioxidant.[3] This strong antioxidant activity contributes to its protective effects against oxidative stress-related diseases. The IC₅₀ values for the radical scavenging activities of PHB are summarized in Table 2.
Table 2: In Vitro Biological Activities of this compound (PHB)
| Activity | Target/Assay | IC₅₀ (µM) | Reference |
| Anti-diabetic | α-Amylase | 6.94 | [4] |
| α-Glucosidase | 23.35 | [4] | |
| Antioxidant | DPPH Radical Scavenging | 0.51 | [3] |
| Alkyl Radical Scavenging | 2.07 | [3] | |
| Hydroxyl Radical Scavenging | 75.64 | [3] | |
| Superoxide Radical Scavenging | 57.19 | [3] |
Cardiovascular Protective Effects
Recent studies have highlighted the protective role of PHB in endothelial cells. It has been shown to ameliorate premature endothelial senescence and dysfunction.[6] This is achieved by reducing oxidative stress, restoring cell proliferation, and downregulating the expression of cell cycle regulatory proteins such as p53, p21, and p16.[6] Furthermore, PHB can improve vascular function by upregulating the expression of endothelial nitric oxide synthase (eNOS).[6] A derivative of PHB, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), has also been shown to improve blood circulation.[7]
Signaling Pathway Modulation
The biological activities of PHB and its derivatives are underpinned by their ability to modulate key cellular signaling pathways.
Endothelial Senescence Pathway
PHB has been shown to counteract endothelial cell senescence by downregulating the expression of key senescence-associated proteins, including p53, p21, and p16. It also reduces the expression of the angiotensin type 1 receptor (AT1), a known trigger for endothelial cell senescence.[6]
eNOS Activation Pathway
PHB promotes vascular health by upregulating the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), a potent vasodilator.[6]
Experimental Protocols
This section provides detailed methodologies for the extraction of PHB and the assessment of its key biological activities.
Extraction and Isolation of this compound from Ecklonia cava
The following protocol outlines a general procedure for the extraction and purification of PHB from dried Ecklonia cava.
Protocol:
-
Extraction: Dried and powdered Ecklonia cava is extracted with 50-80% aqueous ethanol at a temperature of 40-60°C for several hours.[1]
-
Filtration and Concentration: The mixture is filtered to remove the algal residue, and the filtrate is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography using a Diaion HP-20 resin to separate the phlorotannin-rich fraction.
-
Purification: The phlorotannin fraction is further purified by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[1]
α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.
Protocol:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8).
-
In a 96-well plate, add the test compound (PHB) at various concentrations.
-
Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, pNPG.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃).
-
Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
α-Amylase Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on α-amylase activity by measuring the reduction in starch hydrolysis. The remaining starch is quantified using the dinitrosalicylic acid (DNS) reagent, which reacts with the reducing sugars produced.
Protocol:
-
Prepare a solution of porcine pancreatic α-amylase in a suitable buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9).
-
In test tubes, add the test compound (PHB) at various concentrations.
-
Add the α-amylase solution and pre-incubate at 37°C for 10 minutes.
-
Add a starch solution (e.g., 1% soluble starch) to start the reaction and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding the DNS color reagent.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.
-
In a 96-well plate or cuvettes, add the test compound (PHB) at various concentrations.
-
Add the DPPH solution to each well or cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Synthesis of Derivatives
The total synthesis of complex phlorotannins like PHB is challenging due to their intricate stereochemistry.[1] However, the synthesis of simpler phloroglucinol-based derivatives has been achieved and provides a basis for the development of novel compounds with enhanced biological activities. These synthetic strategies often involve the acylation or alkylation of the phloroglucinol core. The development of more efficient synthetic routes to PHB and its derivatives remains an active area of research.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their potent anti-diabetic, antioxidant, and cardiovascular protective effects, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational resource for researchers to explore the full potential of these marine-derived compounds. Further research is warranted to fully elucidate their mechanisms of action, establish their in vivo efficacy and safety profiles, and develop scalable synthetic strategies.
References
- 1. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Glucosidase- and α-amylase-inhibitory activities of phlorotannins from Eisenia bicyclis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 2,7”-Phloroglucinol-6,6’-bieckol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed in vivo pharmacokinetic and bioavailability studies specifically on 2,7”-Phloroglucinol-6,6’-bieckol (PPB) are not extensively available in the current scientific literature. This guide synthesizes the available information on PPB and provides context from studies on closely related phlorotannins found in Ecklonia cava extracts, which are often investigated as a mixture. The data presented for compounds other than PPB should be considered as a proxy and interpreted with caution.
Introduction
2,7”-Phloroglucinol-6,6’-bieckol (PPB) is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly in species like Ecklonia cava.[1] Phlorotannins are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[2][3] PPB, specifically, has been identified as a potent bioactive constituent. For instance, it has been shown to ameliorate premature endothelial senescence and dysfunction.[2] It also exhibits protective effects on pancreatic β-cells against high glucose-induced apoptosis, suggesting its potential in diabetes management.[4] Despite its therapeutic potential, the clinical development of PPB is contingent on a thorough understanding of its pharmacokinetic profile and bioavailability.
Summary of Available Pharmacokinetic Data
Comprehensive pharmacokinetic data for isolated PPB is sparse. However, some in vitro and limited in vivo data, alongside pharmacokinetic studies of extracts rich in similar phlorotannins, provide preliminary insights.
One source indicates an oral bioavailability (F) of 12.4% for PPB, with a half-life of 2.3 hours determined from in vitro hepatic microsomal assays, which suggest rapid Phase II metabolism (glucuronidation and sulfation). The same source also suggests moderate blood-brain barrier permeability in a Caco-2 model. It is crucial to note that this information is from a commercial supplier and not from a peer-reviewed publication, warranting further validation.
Pharmacokinetic studies on Ecklonia cava extracts, rich in various "eckol" class phlorotannins, reveal challenges in achieving systemic availability through oral administration.[2][3][5] Studies on rats with oral administration of these extracts showed limited detectability of major phlorotannins like dieckol (B191000) and 8,8'-bieckol (B1229291), indicating low bioavailability and rapid clearance.[2][3][5] Non-linear increases in maximum plasma concentration (Cmax) and area under the curve (AUC) with increasing doses have been observed, suggesting complex absorption, distribution, metabolism, and excretion (ADME) processes.[2][5]
The following tables summarize the pharmacokinetic parameters for dieckol and 8,8'-bieckol after intravenous and oral administration of an Ecklonia cava phlorotannin extract to Sprague-Dawley rats. This data is intended to provide a comparative context for the potential behavior of PPB.
Table 1: Pharmacokinetic Parameters of 8,8'-bieckol and Dieckol Following Intravenous (IV) Administration of Ecklonia cava Extract (10 mg/kg) in Rats
| Parameter | 8,8'-bieckol | Dieckol |
| Cmax (ng/mL) | Insufficient Data | Insufficient Data |
| Tmax (h) | Insufficient Data | Insufficient Data |
| AUC (ng·h/mL) | Insufficient Data | Insufficient Data |
| Half-life (t½) (h) | Insufficient Data | Insufficient Data |
| Detectability in Plasma | Up to 36 h | Up to 36 h |
Data derived from studies on Ecklonia cava extracts. Specific values for Cmax, Tmax, and AUC were not sufficiently determined in the cited study for the IV dose group.[3]
Table 2: Pharmacokinetic Parameters of 8,8'-bieckol and Dieckol Following Oral (PO) Administration of Ecklonia cava Extract in Rats
| Dose | Parameter | 8,8'-bieckol | Dieckol |
| 100 mg/kg | Mean Terminal Half-life (h) | 2.95 | 2.76 |
| Mean Effective Half-life (h) | 2.24 | 2.36 | |
| 1000 mg/kg | Mean Terminal Half-life (h) | 6.63 | 6.61 |
| Mean Effective Half-life (h) | 4.41 | 5.31 |
Data derived from a study on Ecklonia cava phlorotannins.[3] Cmax and AUC values showed non-linear increases with dose, but specific mean values were not provided in a consolidated format in the referenced text.
Experimental Protocols
Detailed experimental protocols for PPB are not available. The following are methodologies used in the pharmacokinetic studies of Ecklonia cava extracts containing related phlorotannins.
-
Animal Model: Male Sprague-Dawley rats were typically used.[3]
-
Administration:
-
Blood Sampling: Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36 hours).[3] Plasma was separated by centrifugation and stored at low temperatures (-80°C) until analysis.
-
Sample Preparation: Plasma samples were typically prepared using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the phlorotannins from the plasma matrix.
-
Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the quantification of phlorotannins in biological samples due to its high sensitivity and selectivity.[2][3]
-
Chromatographic Conditions (Example for Phloroglucinol):
-
Column: C18 XTerra MS column (2.1 x 100 mm, 3.5 µm particle size).[6]
-
Mobile Phase: 15% acetonitrile (B52724) (pH 3.0).[6]
-
Flow Rate: 200 µL/min.[6]
-
-
Mass Spectrometry (Example for Phloroglucinol):
Visualizations
Caption: General workflow for a pharmacokinetic study of phlorotannins.
Caption: Key factors contributing to the low oral bioavailability of phlorotannins.
Discussion and Future Directions
The limited available data suggests that 2,7”-Phloroglucinol-6,6’-bieckol, like other phlorotannins, likely suffers from low oral bioavailability. This presents a significant hurdle for its development as a systemic therapeutic agent. The observed non-linear pharmacokinetics of related compounds in Ecklonia cava extracts further complicates dose predictions and therapeutic window determination.
To advance the development of PPB, the following research is imperative:
-
Dedicated Pharmacokinetic Studies: Rigorous in vivo pharmacokinetic studies of isolated, purified PPB are necessary to determine its absolute bioavailability, clearance, volume of distribution, and half-life.
-
Metabolite Identification: Characterizing the major metabolites of PPB will provide insights into its metabolic pathways and whether the metabolites contribute to its biological activity.
-
Formulation Enhancement: Advanced formulation strategies, such as nanoformulations (e.g., PLGA nanoparticles), lipid-based delivery systems, or permeation enhancers, should be explored to improve the oral bioavailability of PPB.
-
Alternative Routes of Administration: For specific indications, non-oral routes of administration that bypass first-pass metabolism could be considered.
-
Gut Microbiome Interactions: The potential for non-systemic effects through modulation of the gut microbiome should be investigated, as this may be a significant mechanism of action for poorly absorbed polyphenols.[2]
Conclusion
2,7”-Phloroglucinol-6,6’-bieckol is a promising bioactive compound with demonstrated therapeutic potential in preclinical models. However, the current understanding of its pharmacokinetics and bioavailability is severely limited. The available evidence from related phlorotannins points towards significant challenges in achieving adequate systemic exposure after oral administration. Future research should focus on conducting formal pharmacokinetic studies on the purified compound and exploring formulation strategies to enhance its bioavailability, thereby paving the way for its potential clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatography hplc analyses: Topics by Science.gov [science.gov]
In Silico Prediction of 2,7”-Phloroglucinol-6,6’-bieckol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of 2,7”-Phloroglucinol-6,6’-bieckol (PHB), a phlorotannin found in brown algae. This document details the known bioactive properties of PHB, presents quantitative data from experimental studies, and offers comprehensive, step-by-step protocols for key in silico experimental techniques, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, this guide utilizes Graphviz to visualize critical signaling pathways and experimental workflows, offering a clear and structured approach for researchers and drug development professionals interested in the computational assessment of this promising natural compound.
Introduction to 2,7”-Phloroglucinol-6,6’-bieckol (PHB)
2,7”-Phloroglucinol-6,6’-bieckol (PHB) is a type of phlorotannin, a class of polyphenolic compounds found in brown algae, such as Ecklonia cava. Phlorotannins are known for their potent antioxidant and various other health-beneficial properties. PHB, in particular, has garnered scientific interest for its potential therapeutic applications, including anti-diabetic, neuroprotective, and cardiovascular-protective effects. In silico prediction methods play a crucial role in elucidating the mechanisms of action and pharmacokinetic profiles of natural compounds like PHB, accelerating the drug discovery and development process.
Quantifiable Bioactivities of 2,7”-Phloroglucinol-6,6’-bieckol
Several studies have quantified the bioactive effects of PHB through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Antioxidant Activity of 2,7”-Phloroglucinol-6,6’-bieckol
| Assay | IC50 (µM) | Reference Compound |
| DPPH Radical Scavenging | 0.51 | Ascorbic Acid |
| Alkyl Radical Scavenging | 2.07 | Ascorbic Acid |
| Hydroxyl Radical Scavenging | 75.64 | Ascorbic Acid |
| Superoxide Radical Scavenging | 57.19 | Ascorbic Acid |
IC50 values represent the concentration of PHB required to scavenge 50% of the respective free radicals.
Table 2: Enzyme Inhibitory Activity of 2,7”-Phloroglucinol-6,6’-bieckol
| Enzyme | IC50 (µM) | Type of Inhibition |
| α-Amylase | 6.94 | Competitive |
| α-Glucosidase | 23.35 | Mixed |
These enzymes are key targets in the management of type 2 diabetes.
Predicted Bioactivity and Molecular Targets: An In Silico Perspective
In silico studies, particularly molecular docking, have been employed to predict the binding affinity of PHB to various protein targets, providing insights into its mechanisms of action.
Anti-diabetic Activity: Targeting α-Amylase and α-Glucosidase
Molecular docking simulations suggest that PHB can effectively bind to the active sites of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. This binding is predicted to inhibit their function, thereby reducing the rate of glucose absorption and helping to manage hyperglycemia.
Apoptosis Regulation: Interaction with Bcl-2 Family Proteins
PHB has been shown to protect pancreatic β-cells from high glucose-induced apoptosis. In silico models indicate that PHB may interact with proteins of the Bcl-2 family, which are central regulators of apoptosis. Specifically, it is hypothesized that PHB can modulate the expression or activity of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.
Cardiovascular Protection: Modulation of Endothelial Function
Recent research suggests that PHB can ameliorate endothelial senescence and dysfunction. Computational studies can be employed to investigate the interaction of PHB with key proteins involved in endothelial function, such as endothelial nitric oxide synthase (eNOS) and cell cycle regulatory proteins like p53, p21, and p16.
In Silico Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting in silico analyses of PHB bioactivity.
Molecular Docking Protocol
This protocol outlines the general steps for performing molecular docking of PHB with a target protein, using widely available software like AutoDock Vina.
4.1.1. Preparation of the Ligand (2,7”-Phloroglucinol-6,6’-bieckol)
-
Obtain the 3D structure of PHB: The structure can be downloaded from databases like PubChem (CID: 163111960) in SDF or MOL2 format.
-
Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to perform energy minimization of the ligand structure. This is crucial for obtaining a stable and realistic conformation. The MMFF94 or UFF force field is commonly used for this purpose.
-
File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools or Open Babel. This step involves assigning partial charges and defining rotatable bonds.
4.1.2. Preparation of the Target Protein
-
Retrieve the Protein Structure: Download the 3D crystal structure of the target protein (e.g., α-amylase, Bcl-2) from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file that are not relevant to the docking study.
-
Protonation: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds. This can be done using software like AutoDock Tools or MOE (Molecular Operating Environment).
-
Grid Box Definition: Define the docking search space (grid box) around the active site of the protein. The coordinates of the active site can be obtained from the PDBsum database or by identifying the binding site of the co-crystallized ligand. The size of the grid box should be sufficient to accommodate the ligand and allow for conformational flexibility.
-
File Format Conversion: Convert the prepared protein file to the PDBQT format using AutoDock Tools.
4.1.3. Performing the Docking Simulation
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Analysis of Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions) can be visualized and analyzed using software like PyMOL or Discovery Studio.
ADMET Prediction Protocol
This protocol describes a general workflow for predicting the ADMET properties of PHB using online web servers and software.
-
Input the Molecular Structure: Use a web-based platform such as SwissADME or pkCSM. Input the SMILES string or the 2D/3D structure of PHB.
-
Prediction of Physicochemical Properties: The software will calculate various physicochemical descriptors, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
-
Pharmacokinetic Prediction:
-
Absorption: Predict parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Predict blood-brain barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Predict the potential for metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predict total clearance and renal OCT2 substrate probability.
-
-
Toxicity Prediction:
-
Predict potential toxicities such as AMES toxicity (mutagenicity), hepatotoxicity, and skin sensitization.
-
-
Drug-Likeness Evaluation: Evaluate the compound's drug-likeness based on established rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule.
-
Data Interpretation: Analyze the predicted ADMET profile to assess the potential of PHB as a drug candidate. Identify any potential liabilities that may need to be addressed in further drug development efforts.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by PHB and a general workflow for its in silico bioactivity prediction.
An In-depth Technical Guide to 2,7”-Phloroglucinol-6,6’-bieckol: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7”-Phloroglucinol-6,6’-bieckol, a phlorotannin of significant interest for its diverse biological activities. This document details its nomenclature, physicochemical properties, and presents in-depth experimental protocols and analyses of its known signaling pathways to facilitate further research and development.
Chemical Identity and Synonyms
2,7”-Phloroglucinol-6,6’-bieckol is a complex phlorotannin primarily isolated from the brown alga Ecklonia cava. Due to its intricate structure and its close relation to other phlorotannins, it is known by several names in scientific literature.
| Identifier Type | Identifier |
| Systematic Name | 4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
| Common Synonym | PHB |
| Alternative Name | Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a closely related and often co-researched compound. While structurally distinct, some literature may use the terms interchangeably or refer to their combined effects. |
| CAS Number | 1415504-32-3[1] |
| Molecular Formula | C48H30O23[2] |
| Molecular Weight | 974.74 g/mol [1] |
Quantitative Biological Data
2,7”-Phloroglucinol-6,6’-bieckol and its analogue, Pyrogallol-phloroglucinol-6,6-bieckol, exhibit potent antioxidant and enzyme inhibitory activities. The following tables summarize key quantitative data from various in vitro assays.
Table 2.1: Radical Scavenging Activity (IC50 Values)
| Radical Species | 2,7”-Phloroglucinol-6,6’-bieckol (PHB) IC50 (µM) | Pyrogallol-phloroglucinol-6,6-bieckol (PPB) IC50 (µM) | Reference Compound (Ascorbic Acid) IC50 (µM) |
| DPPH Radical | 0.51 | 0.90 | > Ascorbic Acid |
| Alkyl Radical | 2.07 | 2.54 | 19.19 |
| Hydroxyl Radical | 75.64 | 62.93 | Not specified |
| Superoxide Radical | 57.19 | 109.05 | Not specified |
Table 2.2: Enzyme Inhibitory Activity (IC50 Values)
| Enzyme | 2,7”-Phloroglucinol-6,6’-bieckol (PHB) IC50 (µM) |
| α-glucosidase | 23.35[3] |
| α-amylase | 6.94[3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning 2,7”-Phloroglucinol-6,6’-bieckol and its analogues.
Electron Spin Resonance (ESR) Spectrometry for Radical Scavenging
This protocol outlines the determination of the radical scavenging activity of 2,7”-Phloroglucinol-6,6’-bieckol using ESR.
3.1.1. DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), ethanol, test compound solution.
-
Procedure:
-
Prepare a 60 µM solution of DPPH in ethanol.
-
Mix 60 µL of the DPPH solution with 60 µL of the test compound solution at various concentrations.
-
After 10 seconds of vigorous mixing, transfer the solution to a Teflon capillary tube.
-
Measure the ESR spectrum exactly 2 minutes after mixing.
-
-
ESR Spectrometer Settings:
-
Central field: 3475 G
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 2 G
-
Microwave power: 5 mW
-
Gain: 6.3 x 10^2
-
Temperature: 25 °C
-
3.1.2. Alkyl Radical Scavenging Assay
-
Reagents: 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH), 4-POBN (a-(4-pyridyl-1-oxide)-N-t-butylnitrone), phosphate-buffered saline (PBS), test compound solution.
-
Procedure:
-
Prepare a reaction mixture containing 20 µL of 40 mM AAPH, 20 µL of 40 mM 4-POBN, 20 µL of PBS (pH 7.4), and 20 µL of the test compound solution.
-
Incubate the solution for 30 minutes at 37 °C in a water bath.
-
Transfer the solution to a Teflon capillary tube for ESR measurement.
-
-
ESR Spectrometer Settings:
-
Central field: 3475 G
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 2 G
-
Microwave power: 10 mW
-
Gain: 6.3 x 10^2
-
Temperature: 25 °C
-
3.1.3. Hydroxyl Radical Scavenging Assay
-
Reagents: FeSO4, H2O2, DMPO (5,5-dimethyl-1-pyrroline N-oxide), deionized water, test compound solution.
-
Procedure:
-
Mix 100 µL of 10 mM FeSO4, 100 µL of 10 mM H2O2, 100 µL of 0.3 M DMPO, and 100 µL of the test compound solution in deionized water.
-
Transfer the mixture to a Teflon capillary tube for ESR measurement.
-
-
ESR Spectrometer Settings:
-
Central field: 3475 G
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 2 G
-
Microwave power: 1 mW
-
Gain: 6.3 x 10^2
-
Temperature: 25 °C
-
3.1.4. Superoxide Radical Scavenging Assay
-
Reagents: Hypoxanthine, xanthine (B1682287) oxidase, DMPO, PBS, test compound solution.
-
Procedure:
-
Prepare a reaction mixture containing 50 µL of 2 mM hypoxanthine, 35 µL of 0.3 M DMPO, 50 µL of the test compound solution in PBS (pH 7.4), and 15 µL of xanthine oxidase (100 unit/ml).
-
Transfer the mixture to a Teflon capillary tube for ESR measurement.
-
-
ESR Spectrometer Settings:
-
Central field: 3475 G
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 1 G
-
Microwave power: 8 mW
-
Gain: 6.3 x 10^2
-
Temperature: 25 °C
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of gene expression changes in cells treated with Pyrogallol-phloroglucinol-6,6-bieckol (PPB).
-
Procedure:
-
Total RNA is extracted from cell lysates using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green-based master mix and specific primers for the target genes.
-
-
Primer Sequences (from supplementary material of a relevant study):
-
E-selectin: Forward: 5'-GCT GAC TGA GCT ACC TTT GAG C-3', Reverse: 5'-GGC TGA GAC TTT GCT GGT TTT-3'
-
ICAM-1: Forward: 5'-CTG GCT TCG TGT CCT GTA TGA C-3', Reverse: 5'-GTC TCC TGG TCC TCC GTC TC-3'
-
VCAM-1: Forward: 5'-TGT TGG GCA TCC ATT GAC TA-3', Reverse: 5'-TGG AAT GAG TAG GCC TTT GG-3'
-
vWF: Forward: 5'-ACC TGG TGT TGG ACA TGA CTG-3', Reverse: 5'-GGC TGA GAC TTT GCT GGT TTT-3'
-
Western Blot Analysis
This protocol details the detection of protein expression and phosphorylation status in cells treated with Pyrogallol-phloroglucinol-6,6-bieckol (PPB).
-
Procedure:
-
Cells are lysed in RIPA buffer, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% skim milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an ECL detection system.
-
-
Primary Antibodies (from supplementary material of a relevant study):
-
AMPK, pAMPK, AKT, pAKT, PI3K, eNOS, peNOS, Caspase 3, Caspase 8: Information on specific catalog numbers and dilutions should be obtained from the supplementary materials of the cited papers. General starting dilutions are typically 1:1000.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2,7”-Phloroglucinol-6,6’-bieckol and its analogues.
Caption: Inhibition of the HMGB1-TLR4/RAGE inflammatory pathway.
Caption: Activation of the pro-survival PI3K/AKT/eNOS pathway.
References
- 1. Pyrogallol-Phloroglucinol-6,6-Bieckol from Ecklonia cava Attenuates Tubular Epithelial Cell (TCMK-1) Death in Hypoxia/Reoxygenation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serum Hydroxyl Radical Scavenging Capacity as Quantified with Iron-Free Hydroxyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 2,7"-Phloroglucinol-6,6'-bieckol from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of 2,7"-Phloroglucinol-6,6'-bieckol, a bioactive phlorotannin found in marine brown algae, particularly Ecklonia cava. Phlorotannins, including this compound, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties.[1][2][3][4][5] This protocol is designed to be a comprehensive guide for researchers aiming to obtain this compound for further biological and pharmacological studies.
Introduction to this compound
This compound is a complex polyphenol formed from the polymerization of phloroglucinol (B13840) units.[5] It is one of several bioactive phlorotannins isolated from brown algae such as Ecklonia cava.[4][6][7] This compound has demonstrated significant antioxidant activity, effectively scavenging various free radicals.[4] Furthermore, it exhibits anti-inflammatory effects by modulating key signaling pathways.[2][3] These properties make this compound a promising candidate for the development of therapeutic agents for oxidative stress- and inflammation-related diseases.
Quantitative Data Summary
The yield of phlorotannins, including this compound, can vary depending on the algal species, geographical location, harvest time, and the extraction and purification methods employed. The following table summarizes representative data on the extraction and fractionation of phlorotannins from Ecklonia cava.
| Starting Material | Extraction Solvent | Fraction | Yield (from dried algae) | Reference |
| Dried Ecklonia cava powder (500 g) | 80% Methanol (B129727) | Ethyl acetate (B1210297) fraction | 9.53% (47.63 g) | [4] |
| Dried Ecklonia cava powder (500 g) | 80% Methanol | Diethyl ether fraction | 5.34% (26.69 g) | [4] |
| Dried Ecklonia maxima (300 g) | 80% Methanol | Not specified | Not specified | [5][8] |
Experimental Protocol: Isolation of this compound from Ecklonia cava
This protocol is based on the methodology described by Heo et al. (2012).[4]
1. Materials and Reagents
-
Dried Ecklonia cava powder
-
Methanol (80% aqueous solution)
-
Ethyl acetate
-
n-Hexane
-
Dichloromethane
-
Diethyl ether
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Solvents for High-Performance Liquid Chromatography (HPLC) (e.g., chloroform (B151607), methanol)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
HPLC system
2. Extraction
-
Begin with 500 g of dried and powdered Ecklonia cava.
-
Extract the algal powder with 5 L of 80% aqueous methanol at room temperature. The extraction should be repeated three times to ensure maximum yield.
-
Combine the methanolic extracts and filter to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
3. Solvent Partitioning
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane
-
Dichloromethane
-
Ethyl acetate
-
Diethyl ether
-
-
Collect each solvent fraction separately. The ethyl acetate and diethyl ether fractions are reported to be rich in phlorotannins.[4]
4. Column Chromatography
-
Mix the ethyl acetate fraction (approximately 47.63 g from 500 g of dried algae) with Celite and dry it to a powder.[4]
-
Pack the Celite mixture into a glass column.
-
Elute the column with a sequence of solvents of increasing polarity to separate the components.
-
Subject the diethyl ether fraction (approximately 26.69 g from 500 g of dried algae) to silica gel column chromatography.[4]
-
Use a stepwise gradient of chloroform and methanol (e.g., starting from 2:1 chloroform:methanol) to elute the fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compound.
5. High-Performance Liquid Chromatography (HPLC) Purification
-
Pool the fractions from column chromatography that show the presence of this compound.
-
Further purify the pooled fractions using preparative HPLC.
-
The specific HPLC conditions (column, mobile phase, flow rate, and detection wavelength) should be optimized for the best separation. A reverse-phase C18 column is often suitable for phlorotannin separation.[5][8]
-
Collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as LC/MS, and 1H and 13C NMR spectroscopy.[4]
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathways Modulated by this compound
This compound and related phlorotannins exert their biological effects by modulating various intracellular signaling pathways.
Anti-inflammatory Signaling Pathway
Phlorotannins, including bieckol derivatives, have been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Anti-inflammatory action via NF-κB pathway inhibition.
Antioxidant Signaling Pathway
The antioxidant effects of phlorotannins can be attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes.
Caption: Antioxidant action via Nrf2 pathway activation.
This comprehensive guide provides a solid foundation for the successful isolation and further investigation of this compound for its potential therapeutic applications. Researchers are encouraged to optimize the protocol based on their specific laboratory conditions and the characteristics of the algal source material.
References
- 1. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,6'-Bieckol, isolated from marine alga Ecklonia cava, suppressed LPS-induced nitric oxide and PGE₂ production and inflammatory cytokine expression in macrophages: the inhibition of NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8,8'-Bieckol, isolated from edible brown algae, exerts its anti-inflammatory effects through inhibition of NF-κB signaling and ROS production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
Application Notes and Protocols for the Purification of 2,7"-Phloroglucinol-6,6'-bieckol using High-Performance Liquid Chromatography
Abstract
This document provides a detailed methodology for the purification of 2,7"-Phloroglucinol-6,6'-bieckol (PHB), a bioactive phlorotannin isolated from the brown alga Ecklonia cava. The protocol outlines the initial extraction and fractionation of the crude algal extract, followed by a robust semi-preparative High-Performance Liquid Chromatography (HPLC) method for isolating high-purity PHB. This application note is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a reliable method for obtaining pure PHB for further studies.
Introduction
This compound (PHB) is a complex phlorotannin found in brown algae, notably Ecklonia cava.[1] Phlorotannins are polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[2][3] Specifically, PHB has been identified as a potent dual inhibitor of α-amylase and α-glucosidase, suggesting its potential in managing postprandial hyperglycemia.[2] To facilitate further pharmacological and clinical research, a reliable and efficient method for purifying PHB is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex natural products.[4][5] This document details a reversed-phase HPLC (RP-HPLC) method optimized for the purification of PHB from a pre-fractionated Ecklonia cava extract.
Physicochemical Properties of PHB
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of the HPLC purification method, particularly for selecting appropriate solvents and detection wavelengths.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₃₀O₂₃ | [6] |
| Molecular Weight | 974.7 g/mol | [6] |
| IUPAC Name | 4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol | [6] |
| UV Absorbance Maxima | ~230 nm, ~290 nm | [1] |
| General Solubility | Soluble in polar organic solvents like methanol (B129727), ethanol, and acetone. | [5] |
Table 1: Physicochemical properties of this compound (PHB).
Experimental Protocols
The purification of PHB is a multi-step process that begins with the extraction from the raw algal material, followed by fractionation to enrich the target compound, and finally, purification by semi-preparative HPLC.
Extraction and Fractionation of Ecklonia cava
This initial phase aims to create a phlorotannin-rich fraction from the dried algal biomass, which serves as the starting material for HPLC purification.
-
Extraction:
-
Dried and powdered Ecklonia cava (500 g) is extracted three times with 5 L of 80% aqueous methanol at room temperature with agitation.[1]
-
The extracts are combined, filtered, and concentrated under reduced pressure to remove the methanol.
-
-
Solvent Partitioning:
-
The resulting aqueous concentrate is suspended in water and partitioned sequentially with an equal volume of ethyl acetate (B1210297) (EtOAc).[1]
-
The ethyl acetate layer, containing the majority of phlorotannins, is collected and dried under vacuum to yield the crude ethyl acetate fraction.
-
-
Silica (B1680970) Gel Column Chromatography:
-
The dried ethyl acetate fraction (e.g., 45 g) is adsorbed onto Celite and loaded onto a silica gel column.[1]
-
The column is eluted with a stepwise gradient of chloroform (B151607) and methanol.[1]
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing bieckol-type compounds are pooled and dried. This pooled fraction is the input material for the HPLC purification step.
-
Semi-Preparative HPLC Purification Protocol
This protocol is designed for the final purification of PHB from the enriched fraction obtained in section 3.1.
-
Sample Preparation:
-
Dissolve the PHB-rich fraction in 100% methanol to a concentration of 10-50 mg/mL.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
The HPLC parameters for the semi-preparative purification are detailed in Table 2. A reversed-phase C18 column is used with a gradient elution of water and methanol, with formic acid added to improve peak shape.
-
-
Fraction Collection:
-
Monitor the chromatogram at the primary detection wavelength (230 nm).
-
Collect fractions corresponding to the peak identified as PHB based on analytical runs and/or mass spectrometry data. Fraction collection can be triggered by signal threshold or by a pre-determined time window.
-
Multiple injections may be required to process the entire batch of the enriched fraction.
-
-
Post-Purification Processing:
-
Pool the collected fractions containing pure PHB.
-
Remove the organic solvent (methanol) and water using a rotary evaporator followed by lyophilization.
-
The resulting product is a high-purity, solid form of PHB.
-
-
Purity Assessment:
-
Assess the purity of the final product by analytical RP-HPLC using the conditions outlined in Table 3.
-
Confirm the identity and structure of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Data Presentation
The following tables summarize the instrumental conditions and expected results for the HPLC purification of PHB.
HPLC Operating Parameters
| Parameter | Semi-Preparative Method | Analytical Method (Purity Check) |
| Instrument | Preparative HPLC System | Analytical HPLC with DAD/UV Detector |
| Column | C18, 10 µm, 19 x 300 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 min | 10-100% B over 40 min |
| Flow Rate | 5.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C (Ambient) | 25°C |
| Detection Wavelength | 230 nm and 290 nm | 230 nm |
| Injection Volume | 1-5 mL (depending on concentration) | 10-20 µL |
Table 2: HPLC parameters for the purification and analysis of PHB.
Expected Results
The quantitative outcomes of the purification process are highly dependent on the initial concentration of PHB in the algal extract. The following table provides representative data based on typical phlorotannin purifications.
| Parameter | Expected Value |
| Starting Material | ~10 g PHB-rich fraction (from 500 g dried algae) |
| Retention Time (Analytical) | ~20-25 min (Varies with exact conditions) |
| Sample Loading (Preparative) | 50-250 mg per injection |
| Final Yield of Pure PHB | 50-200 mg |
| Purity (Post-HPLC) | >95% (as determined by analytical HPLC) |
| Recovery Rate | 60-80% (from the preparative HPLC step) |
Table 3: Representative quantitative data for PHB purification.
Logical Relationships and Signaling Pathways
The logical flow of the purification process is depicted in the diagrams below.
Conclusion
The protocol described in this application note provides a comprehensive and reproducible method for the purification of this compound from Ecklonia cava. By employing a combination of liquid-liquid partitioning, silica gel chromatography, and semi-preparative reversed-phase HPLC, it is possible to obtain PHB with a purity greater than 95%. This high-purity compound can then be used for a variety of in vitro and in vivo studies to further elucidate its therapeutic potential. The detailed parameters and expected outcomes should serve as a valuable resource for researchers in the field of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2,7''-Phloroglucinol-6,6'-bieckol | C48H30O23 | CID 163111960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,7”-Phloroglucinol-6,6’-bieckol in Ecklonia cava Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecklonia cava, an edible brown alga, is a rich source of phlorotannins, a class of polyphenolic compounds with diverse and potent biological activities. Among these, 2,7”-Phloroglucinol-6,6’-bieckol (PHB) has garnered significant interest for its antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] Accurate quantification of this bioactive compound in Ecklonia cava extracts is crucial for standardization, quality control, and the development of functional foods and pharmaceuticals. These application notes provide detailed protocols for the extraction, purification, and quantification of 2,7”-Phloroglucinol-6,6’-bieckol using high-performance liquid chromatography (HPLC).
I. Extraction and Purification of Phlorotannins from Ecklonia cava
A critical first step in the quantification of 2,7”-Phloroglucinol-6,6’-bieckol is the efficient extraction of phlorotannins from the algal biomass. Various methods have been developed, with solvent extraction being the most common.
Protocol 1: Solvent Extraction
This protocol outlines a general procedure for the extraction of phlorotannins from dried Ecklonia cava.
Materials:
-
Dried and powdered Ecklonia cava
-
80% aqueous ethanol (B145695) or methanol[3]
-
Orbital shaker
-
Filter paper (Whatman No. 2 or equivalent)
-
Rotary evaporator
Procedure:
-
Mix the dried Ecklonia cava powder with 80% aqueous ethanol or methanol (B129727) at a solid-to-solvent ratio of 1:20 (w/v).
-
Agitate the mixture on an orbital shaker at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery of phlorotannins.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude phlorotannin extract.
Protocol 2: Purification by Column Chromatography
For a more purified fraction of phlorotannins, including 2,7”-Phloroglucinol-6,6’-bieckol, column chromatography is employed.
Materials:
-
Crude phlorotannin extract
-
Sephadex LH-20 or Silica (B1680970) gel
-
Glass column
-
Elution solvents (e.g., chloroform-methanol gradients)[4]
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Pack a glass column with Sephadex LH-20 or silica gel equilibrated with the initial elution solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., a chloroform-methanol gradient).[4]
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer at 230 nm.[5][6]
-
Pool the fractions containing the desired phlorotannins and concentrate them using a rotary evaporator.
II. Quantification of 2,7”-Phloroglucinol-6,6’-bieckol by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of individual phlorotannins.[7]
Protocol 3: HPLC Analysis
This protocol provides a validated HPLC method for the quantification of 2,7”-Phloroglucinol-6,6’-bieckol.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD) |
| Column | Supelco Discovery C18 column (4.6 x 250 mm, 5 µm) or equivalent[5] |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-40% B (0-30 min), 40-100% B (30-40 min), 100% B (40-45 min), 100-10% B (45-50 min), 10% B (50-60 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 10 µL |
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh and dissolve 2,7”-Phloroglucinol-6,6’-bieckol standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the dried Ecklonia cava extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 2,7”-Phloroglucinol-6,6’-bieckol standard against its concentration.
-
Determine the concentration of 2,7”-Phloroglucinol-6,6’-bieckol in the sample by interpolating its peak area on the calibration curve.
-
The amount of 2,7”-Phloroglucinol-6,6’-bieckol in the extract is typically expressed as milligrams per gram of dry extract (mg/g).
Quantitative Data Summary:
The following table summarizes typical validation parameters for the HPLC quantification of phlorotannins like dieckol (B191000), a compound structurally related to 2,7”-Phloroglucinol-6,6’-bieckol, which can be indicative of the performance of a similar method for PHB.
| Compound | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Dieckol | >0.999 | 0.12 | 0.36 | 100.9–102.3 | [5] |
| Phloroglucinol (B13840) | >0.999 | 0.22 mg/L | 0.66 mg/L | - | [8] |
| Dieckol | >0.999 | 0.32 mg/L | 0.97 mg/L | - | [8] |
III. Visualizations
Experimental Workflow:
Caption: Workflow for the quantification of 2,7”-Phloroglucinol-6,6’-bieckol.
Signaling Pathway:
2,7”-Phloroglucinol-6,6’-bieckol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fisheries and Aquatic Sciences [e-fas.org]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation and Characterization of 2,7"-Phloroglucinol-6,6'-bieckol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7"-Phloroglucinol-6,6'-bieckol is a complex phlorotannin found in brown algae, notably Ecklonia cava. It has garnered significant interest for its diverse biological activities, including potent antioxidant and anti-inflammatory properties. Due to its intricate stereochemical structure, the total chemical synthesis of this compound remains a formidable challenge and has not yet been reported in the literature. Current approaches to obtain this compound rely on isolation from natural sources and enzymatic polymerization methods. This document provides a comprehensive overview of the state-of-the-art methods for the isolation, purification, and characterization of this compound, along with a summary of its key biological activities and associated signaling pathways.
Introduction
Phlorotannins are a class of polyphenolic compounds exclusively found in brown algae (Phaeophyceae).[1] These polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) exhibit a wide range of molecular weights and structural complexities.[2] this compound, a prominent member of this class isolated from the edible brown alga Ecklonia cava, has demonstrated significant therapeutic potential.[3][4] Its biological activities include antioxidant, anti-inflammatory, and anti-diabetic effects.[2][5] Recent studies have also highlighted its role in ameliorating premature endothelial senescence induced by environmental stressors like nanoplastics.[5]
The total synthesis of this compound is hampered by the stereochemical complexity of its dibenzo-p-dioxin (B167043) core. As a result, research and development efforts currently depend on its isolation from natural sources. This document provides detailed protocols for the extraction and purification of this compound from Ecklonia cava, along with its spectroscopic characterization and a summary of its biological efficacy.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from the brown alga Ecklonia cava.
Experimental Protocol: Isolation and Purification
-
Sample Preparation:
-
Wash fresh Ecklonia cava with tap water to remove salt, sand, and epiphytes.
-
Air-dry the cleaned algae at room temperature for 48 hours.[4]
-
Grind the dried algae into a fine powder.
-
-
Extraction:
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to fractionate the extract.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction, which is typically rich in phlorotannins, to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Elute the column with a gradient of appropriate solvents (e.g., hexane-ethyl acetate-methanol) to yield semi-purified fractions.
-
Further purify the fractions containing the target compound using techniques such as centrifugal partition chromatography or preparative high-performance liquid chromatography (HPLC).[6]
-
For final purification, recycle-HPLC can be employed to obtain high-purity this compound.[6]
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
-
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Spectroscopic and Biological Data
The isolated this compound can be unambiguously identified through spectroscopic analysis. Its biological activity has been quantified in various assays.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [3]
| Position | δH (ppm) | δC (ppm) |
| Ring A | ||
| 1 | 158.9 | |
| 2 | 5.99 (d, J=2.8 Hz) | 95.8 |
| 3 | 159.1 | |
| 4 | 6.01 (d, J=2.8 Hz) | 94.6 |
| 5 | 159.1 | |
| 6 | 124.9 | |
| Ring B | ||
| 1' | 142.8 | |
| 2' | 125.7 | |
| 3' | 6.18 (s) | 108.9 |
| 4' | 137.2 | |
| 5' | 137.2 | |
| 6' | 125.7 | |
| Ring C | ||
| 1" | 142.8 | |
| 2" | 125.7 | |
| 3" | 6.18 (s) | 108.9 |
| 4" | 137.2 | |
| 5" | 137.2 | |
| 6" | 125.7 | |
| Ring D | ||
| 1''' | 158.9 | |
| 2''' | 5.99 (d, J=2.8 Hz) | 95.8 |
| 3''' | 159.1 | |
| 4''' | 6.01 (d, J=2.8 Hz) | 94.6 |
| 5''' | 159.1 | |
| 6''' | 124.9 |
Table 2: Biological Activities of this compound
| Activity | Assay | IC₅₀ (µM) | Reference |
| Antioxidant | DPPH radical scavenging | 0.51 | [3] |
| Alkyl radical scavenging | 2.07 | [3] | |
| Hydroxyl radical scavenging | 75.64 | [3] | |
| Superoxide radical scavenging | 57.19 | [3] | |
| Anti-diabetic | α-glucosidase inhibition | 23.35 | [2] |
| α-amylase inhibition | 6.94 | [2] |
Signaling Pathway Modulation
This compound has been shown to mitigate premature endothelial senescence and dysfunction induced by nanoplastics. This protective effect is mediated through the regulation of key cellular signaling pathways associated with oxidative stress, cell cycle arrest, and vascular function.
Signaling Pathway of this compound in Ameliorating Endothelial Senescence
Caption: Protective mechanism of this compound against endothelial senescence.
Conclusion
While the total chemical synthesis of this compound remains an unmet challenge, its isolation from natural sources provides a reliable method for obtaining this valuable compound for research and drug development. The protocols and data presented herein offer a comprehensive resource for scientists working with this potent phlorotannin. Further investigation into its biosynthetic pathways may pave the way for future synthetic strategies, while its demonstrated biological activities underscore its potential as a lead compound for the development of novel therapeutics.
References
- 1. Induction of Phlorotannins and Gene Expression in the Brown Macroalga Fucus vesiculosus in Response to the Herbivore Littorina littorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Assays of 2,7"-Phloroglucinol-6,6'-bieckol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antioxidant properties of 2,7"-Phloroglucinol-6,6'-bieckol (PHB), a phlorotannin isolated from the brown algae Ecklonia cava. Detailed protocols for common antioxidant assays are included to facilitate the evaluation of this compound's antioxidant potential.
Introduction to this compound
This compound (PHB) is a polyphenolic compound belonging to the phlorotannin class, which is abundant in brown algae. Phlorotannins are known for their potent antioxidant activities, which are attributed to their numerous phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1] PHB, isolated from Ecklonia cava, has demonstrated significant radical scavenging capabilities in various in vitro assays.[2]
Data Presentation: In Vitro Antioxidant Activity of this compound
The antioxidant activity of this compound has been quantified in several radical scavenging assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a benchmark for its antioxidant efficacy.
| Antioxidant Assay | IC50 (µM) of this compound | Reference Compound | IC50 (µM) of Reference |
| DPPH Radical Scavenging | 0.51 | Ascorbic Acid | Not Reported |
| Alkyl Radical Scavenging | 2.07 | Ascorbic Acid | Not Reported |
| Hydroxyl Radical Scavenging | 75.64 | Ascorbic Acid | Not Reported |
| Superoxide Radical Scavenging | 57.19 | Ascorbic Acid | Not Reported |
Data sourced from Kang et al. (2012).[2]
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a stock solution of the positive control (e.g., ascorbic acid) and a series of dilutions.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the sample or control solutions to different wells.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
For the blank, use the solvent instead of the sample.
-
For the control, use the DPPH solution with the solvent.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Trolox (or ascorbic acid) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a stock solution of the positive control (e.g., Trolox) and a series of dilutions.
-
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of the sample or control solutions to a 96-well microplate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Workflow for the ABTS Radical Scavenging Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for the standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a standard curve using different concentrations of ferrous sulfate.
-
-
Assay Protocol:
-
Add a small volume (e.g., 20 µL) of the sample or standard solutions to a 96-well microplate.
-
Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C for a set time (e.g., 4 to 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample).
-
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2,7"-Phloroglucinol-6,6'-bieckol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of 2,7"-Phloroglucinol-6,6'-bieckol (PBE), a phlorotannin isolated from the brown alga Ecklonia cava. The methodologies described herein are based on established in vitro assays to quantify the effects of PBE on key inflammatory mediators and signaling pathways.
Introduction
This compound is a member of the phlorotannin class of polyphenolic compounds found in marine brown algae.[1] Phlorotannins are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[2] The anti-inflammatory potential of PBE is attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2][3] These pathways regulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the production of inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[4][5]
This document outlines the protocols for assessing the inhibitory effects of PBE on these inflammatory markers in a cellular context, typically using lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) as a model system.
Data Presentation
While specific quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature, its antioxidant capacity has been documented. The following table summarizes the reported antioxidant activity of PBE.
| Parameter | IC50 Value (µM) |
| DPPH Radical Scavenging | 0.51 |
| Alkyl Radical Scavenging | 2.07 |
| Hydroxyl Radical Scavenging | 75.64 |
| Superoxide Radical Scavenging | 57.19 |
| Data sourced from a study on the antioxidant effects of PBE.[6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Cell Culture and Treatment
RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for PGE2 and cytokine assays, and 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of PBE (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for NO, PGE2, and cytokine assays; shorter times for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of PBE.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of PBE for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the assays using commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.[7][8][9][10]
-
Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Quantify the concentrations using the standard curves provided with the kits.
Western Blot Analysis
This technique is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the MAPK and NF-κB signaling pathways.[3][4][11]
-
Protein Extraction: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of PBE.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by PBE.
MAPK Signaling Pathway
References
- 1. Phlorotannins from Fucus vesiculosus: Modulation of Inflammatory Response by Blocking NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Therapeutic Potential of 2,7"-Phloroglucinol-6,6'-bieckol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7"-Phloroglucinol-6,6'-bieckol (PBE), a phlorotannin isolated from the brown alga Ecklonia cava, has emerged as a promising bioactive compound with significant therapeutic potential. Its documented antioxidant, anti-inflammatory, and cytoprotective properties make it a compelling candidate for drug development in various disease areas, including metabolic disorders, cardiovascular disease, and neurodegenerative conditions. These application notes provide a comprehensive overview of established and proposed animal models for evaluating the efficacy of PBE, complete with detailed experimental protocols and summaries of expected outcomes based on existing literature.
Therapeutic Areas and Relevant Animal Models
PBE and its close analogue, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), have demonstrated efficacy in preclinical models related to metabolic and cardiovascular diseases. Furthermore, the therapeutic effects of its parent compound, phloroglucinol (B13840), in neurodegenerative disease models suggest a strong rationale for investigating PBE in this context.
1. Metabolic and Cardiovascular Disorders:
-
Diet-Induced Obesity (DIO) and Systemic Inflammation: PBE/PPB has been shown to alleviate weight gain, reduce systemic inflammation, and improve metabolic parameters in mice fed a high-fat diet.
-
Hypertension and Endothelial Dysfunction: Studies indicate that PBE/PPB can lower blood pressure and improve vascular function in models of hypertension and endothelial damage.[1][2][3]
2. Neurodegenerative Disorders (Proposed):
-
Alzheimer's Disease: Based on the positive outcomes observed with phloroglucinol in the 5XFAD mouse model, PBE's potent antioxidant and anti-inflammatory effects warrant investigation in similar models of amyloid pathology.[4][5][6]
-
Parkinson's Disease: Phloroglucinol has shown neuroprotective effects in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, suggesting a potential therapeutic avenue for PBE.
-
Neuroinflammation: The anti-inflammatory properties of phloroglucinol derivatives have been demonstrated in lipopolysaccharide (LPS)-induced neuroinflammation models, providing a framework for assessing PBE's impact on microglia activation and pro-inflammatory cytokine production.[7][8]
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative findings from preclinical studies on PBE/PPB and phloroglucinol, providing a baseline for expected therapeutic effects.
Table 1: Effects of Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) in a Diet-Induced Obesity Mouse Model
| Parameter | Control (Normal Diet) | High-Fat Diet (HFD) + Saline | HFD + PPB (2.5 mg/kg/day) | Reference |
| Body Weight Gain (g) | ~5 | ~20 | ~15 | [1][2] |
| Visceral Fat Weight (g) | ~0.5 | ~2.5 | ~1.8 | [9] |
| Serum Total Cholesterol (mg/dL) | ~100 | ~200 | ~150 | [2] |
| Serum Triglycerides (mg/dL) | ~50 | ~120 | ~80 | [2] |
| RAGE Expression in Visceral Fat | Baseline | Increased | Significantly Reduced | [9] |
| M1 Macrophage Markers in Visceral Fat | Baseline | Increased | Significantly Reduced | [9] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Baseline | Increased | Significantly Reduced | [9] |
Table 2: Effects of Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) in a Hypertension Mouse Model
| Parameter | Sham | Hypertension + Saline | Hypertension + PPB (2.5 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | ~120 | ~180 | ~150 | [1][2] |
| Diastolic Blood Pressure (mmHg) | ~80 | ~140 | ~110 | [1][2] |
| Aorta Wall Thickness (µm) | ~50 | ~100 | ~70 | [1][2] |
| Endothelial Dysfunction Markers (e.g., reduced eNOS) | Normal | Impaired | Improved | [10][11] |
Table 3: Effects of Phloroglucinol in a 5XFAD Mouse Model of Alzheimer's Disease (Proposed model for PBE)
| Parameter | Wild-Type | 5XFAD + Vehicle | 5XFAD + Phloroglucinol | Reference |
| Spontaneous Alternation (Y-maze) | ~75% | ~55% | ~70% | [4] |
| Amyloid Plaque Number (Hippocampus) | N/A | High | Significantly Reduced | [4] |
| BACE1 Protein Level (Hippocampus) | Baseline | Increased | Significantly Reduced | [4] |
| Microglia Activation (Iba-1) | Low | High | Significantly Reduced | [4] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Low | High | Significantly Reduced | [4] |
Experimental Protocols
Protocol 1: Evaluation of PBE in a Diet-Induced Obesity (DIO) and Inflammation Mouse Model
1. Objective: To assess the efficacy of PBE in preventing or treating high-fat diet-induced obesity, metabolic dysregulation, and systemic inflammation.
2. Animal Model:
-
Species and Strain: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House animals in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Acclimate mice for at least one week prior to the start of the experiment.
3. Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Normal chow diet + vehicle (e.g., saline or 0.5% carboxymethylcellulose) daily by oral gavage.
-
Group 2 (HFD Control): 45-60% kcal high-fat diet (HFD) + vehicle daily by oral gavage.
-
Group 3 (HFD + PBE - Preventive): HFD + PBE (e.g., 2.5 mg/kg/day) daily by oral gavage, starting at the same time as the HFD.
-
Group 4 (HFD + PBE - Therapeutic): HFD for 4-6 weeks to induce obesity, followed by HFD + PBE (e.g., 2.5 mg/kg/day) daily by oral gavage for an additional 4-6 weeks.
4. PBE Preparation and Administration:
-
Dissolve PBE in the appropriate vehicle. Sonication may be required to achieve a homogenous suspension.
-
Administer a consistent volume daily via oral gavage.
5. Experimental Workflow:
References
- 1. Pyrogallol-Phloroglucinol-6,6’-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models | MDPI [mdpi.com]
- 2. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phloroglucinol ameliorates cognitive impairments by reducing the amyloid β peptide burden and pro-inflammatory cytokines in the hippocampus of 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol Attenuates the Cognitive Deficits of the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 6. Phloroglucinol Attenuates the Cognitive Deficits of the 5XFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrogallol-Phloroglucinol-6,6-Bieckol Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,7”-Phloroglucinol-6,6’-bieckol in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7”-Phloroglucinol-6,6’-bieckol (PHB) is a marine-derived phlorotannin found in brown algae, notably Ecklonia cava. Phlorotannins are polyphenolic compounds known for their potent antioxidant and anti-inflammatory properties. Emerging research has highlighted the neuroprotective potential of PHB, making it a compound of interest in the study and development of therapeutics for neurodegenerative diseases. These application notes provide a summary of the quantitative data on PHB's antioxidant effects and detailed protocols for key experiments to assess its neuroprotective efficacy in vitro.
Data Presentation
The neuroprotective effects of 2,7”-Phloroglucinol-6,6’-bieckol are largely attributed to its strong antioxidant capabilities. The following tables summarize the quantitative data on its radical scavenging activity.
Table 1: In Vitro Radical Scavenging Activity of 2,7”-Phloroglucinol-6,6’-bieckol (PHB)
| Radical Scavenged | IC50 (µM) of PHB | IC50 (µM) of Ascorbic Acid (Reference) |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 0.51 | Not specified in the study |
| Alkyl | 2.07 | Not specified in the study |
| Hydroxyl | 75.64 | Not specified in the study |
| Superoxide | 57.19 | Not specified in the study |
Data sourced from a study evaluating the antioxidant activity of PHB using electron spin resonance spectrometry.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of 2,7”-Phloroglucinol-6,6’-bieckol's neuroprotective properties.
Protocol 1: Assessment of Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
This protocol details a cell-based assay to evaluate the protective effects of PHB against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective studies.
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2,7”-Phloroglucinol-6,6’-bieckol (PHB)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
2. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
3. Neuroprotective Assay (MTT Assay):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare various concentrations of PHB in serum-free DMEM.
-
Pre-treat the cells with different concentrations of PHB for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (final concentration of 100-200 µM) to the wells and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular ROS scavenging activity of PHB.
1. Materials and Reagents:
-
SH-SY5Y cells
-
DMEM, FBS, Penicillin-Streptomycin
-
2,7”-Phloroglucinol-6,6’-bieckol (PHB)
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
2. Experimental Procedure:
-
Seed SH-SY5Y cells in a 96-well black plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of PHB for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂.
-
After incubation, wash the cells with PBS and then add 100 µL of 25 µM DCFH-DA solution to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
The reduction in fluorescence intensity in PHB-treated cells compared to H₂O₂-treated cells indicates intracellular ROS scavenging activity.
Protocol 3: Western Blot Analysis of Neuroprotective Signaling Pathways
This protocol outlines the procedure for investigating the effect of PHB on the expression of key proteins involved in neuroprotective signaling pathways, such as the PI3K/Akt pathway.
1. Materials and Reagents:
-
SH-SY5Y cells
-
DMEM, FBS, Penicillin-Streptomycin
-
2,7”-Phloroglucinol-6,6’-bieckol (PHB)
-
Hydrogen peroxide (H₂O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Experimental Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with PHB and/or H₂O₂ as described in the neuroprotective assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Diagram 1: Proposed Neuroprotective Signaling Pathway of 2,7”-Phloroglucinol-6,6’-bieckol
Caption: Proposed mechanism of PHB's neuroprotective action against oxidative stress.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of PHB using an MTT assay.
References
Application Notes and Protocols: 2,7"-Phloroglucinol-6,6'-bieckol as a Standard for Phlorotannin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlorotannins, a class of polyphenolic compounds found in brown algae, are gaining significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] Accurate quantification of phlorotannins in algal extracts and derived products is crucial for quality control, dosage determination, and understanding their therapeutic potential. However, the lack of commercially available individual phlorotannin standards poses a significant challenge for precise quantification.[3] Phloroglucinol (B13840), the basic monomeric unit of all phlorotannins, is commonly used as an external standard, but this can lead to inaccuracies due to the structural diversity and varying chromophoric responses of different phlorotannin polymers.[1][4]
2,7"-Phloroglucinol-6,6'-bieckol (B15138250) (PHB) is a prominent phlorotannin isolated from brown algae such as Ecklonia cava.[5] Its defined structure and significant biological activity make it a potential candidate as a specific standard for the quantification of certain types of phlorotannins, offering a more accurate alternative to phloroglucinol. This document provides detailed application notes and proposed protocols for the use of PHB as a standard in phlorotannin analysis.
Physicochemical Properties of this compound (PHB)
A thorough understanding of the physicochemical properties of a standard is essential for its proper handling and use in analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₃₀O₂₃ | [4] |
| Molecular Weight | 974.7 g/mol | [4] |
| Appearance | White powder (typical for purified phlorotannins) | Inferred |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and aqueous mixtures of these solvents. | [6] |
| UV Maximum Absorption (λmax) | 230 nm in methanol/water | [6] |
Proposed Experimental Protocol: Quantification of Phlorotannins using PHB as a Standard by High-Performance Liquid Chromatography (HPLC)
This protocol is a proposed method based on established HPLC methodologies for other phlorotannins like phloroglucinol and dieckol (B191000), and the known physicochemical properties of PHB.[7][8] Method validation is required before implementation.
Materials and Reagents
-
This compound (PHB) standard (purity ≥95%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q)
-
Formic acid or trifluoroacetic acid (TFA) (for mobile phase modification)
-
Dimethyl sulfoxide (B87167) (DMSO) (for stock solution)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other suitable material)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
Preparation of Standard Solutions
-
PHB Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of PHB standard and dissolve it in 1 mL of DMSO in a 10 mL volumetric flask. Once dissolved, make up the volume to 10 mL with methanol. This stock solution should be stored at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to obtain concentrations ranging from, for example, 1 to 100 µg/mL. These solutions should be prepared fresh daily.
Sample Preparation (from Brown Algae)
-
Extraction:
-
Weigh 1 g of dried, powdered brown algae.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
-
Fractionation (optional, for cleaner samples):
-
Suspend the dried extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which is typically enriched with phlorotannins.
-
Evaporate the ethyl acetate to dryness.
-
-
Final Sample Solution:
-
Dissolve a known weight of the dried extract in 50% methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-10 min: 10-30% B10-30 min: 30-70% B30-35 min: 70-10% B35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 230 nm |
Calibration and Quantification
-
Inject the series of PHB working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of PHB against its concentration.
-
Determine the linearity of the response and calculate the regression equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Inject the prepared sample solutions.
-
Identify the PHB peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of PHB in the sample using the regression equation from the calibration curve. The total phlorotannin content can be expressed as PHB equivalents (PHE).
Method Validation Parameters (Proposed)
For the use of PHB as a new analytical standard, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10] The following table outlines the key validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria (Illustrative) |
| Specificity | Ability to assess the analyte in the presence of other components. | The peak for PHB should be well-resolved from other peaks in the sample matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 over a defined concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined during validation. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. |
Visualizations
Experimental Workflow for Phlorotannin Quantification
Caption: A generalized workflow for the quantification of phlorotannins.
Signaling Pathway Influenced by Phlorotannins
Phlorotannins, including PHB, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[11][12]
Caption: Simplified NF-κB signaling pathway and points of inhibition by PHB.
Conclusion
The use of this compound as a standard for phlorotannin analysis holds promise for improving the accuracy and reliability of quantification in research and industrial applications. The proposed HPLC protocol provides a starting point for method development, which must be followed by rigorous validation. As PHB and other specific phlorotannin standards become more readily available, the field of marine natural product analysis will advance, leading to a better understanding of the therapeutic potential of these unique compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7''-Phloroglucinol-6,6'-bieckol | C48H30O23 | CID 163111960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisheries and Aquatic Sciences [e-fas.org]
- 9. actascientific.com [actascientific.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. wjpmr.com [wjpmr.com]
- 12. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 2,7”-Phloroglucinol-6,6’-bieckol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 2,7”-Phloroglucinol-6,6’-bieckol (PPB), a phlorotannin derived from the brown algae Ecklonia cava, for in vivo research applications. These guidelines are intended to assist researchers in overcoming challenges associated with the compound's low aqueous solubility and to ensure consistent and effective delivery in animal models.
Introduction to 2,7”-Phloroglucinol-6,6’-bieckol (PPB)
2,7”-Phloroglucinol-6,6’-bieckol is a polyphenolic compound belonging to the phlorotannin class, known for its potent antioxidant and anti-inflammatory properties.[1] Emerging research suggests its therapeutic potential in various conditions, including those related to oxidative stress, endothelial dysfunction, and inflammation. However, its complex structure and high number of hydroxyl groups contribute to its poor water solubility, posing a significant hurdle for in vivo administration and potentially leading to low oral bioavailability.
Physicochemical Properties and Solubility
General Solubility Considerations for Phlorotannins:
-
Poorly soluble in water: The large, complex structure limits its interaction with water molecules.
-
Soluble in some organic solvents: Solvents like DMSO and ethanol (B145695) can be used to create stock solutions. However, their concentration in the final formulation for in vivo use must be carefully controlled to avoid toxicity.[2]
Formulation Strategies for In Vivo Administration
Given the anticipated poor water solubility of PPB, several formulation strategies can be employed to enable its administration in animal studies. The choice of formulation will depend on the route of administration (e.g., oral, intravenous) and the specific requirements of the study.
Suspension for Oral Gavage
A common and straightforward approach for oral administration of poorly soluble compounds is to prepare a homogenous suspension.
Vehicle Selection:
-
Aqueous vehicles with suspending agents: A combination of purified water with a suspending agent like carboxymethylcellulose (CMC) or gum acacia is often used. A typical concentration for CMC is 0.5% (w/v).
-
Co-solvent systems: A small amount of a water-miscible organic solvent can be used to first dissolve the compound before suspending it in an aqueous vehicle. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For example, a stock solution in DMSO can be prepared and then diluted with saline or a CMC solution, ensuring the final DMSO concentration is below a safe threshold for the animal model (typically <5-10% for oral administration).
-
Heated water for injection: For extracts containing PPB, a method involving suspension in a small volume of heated (60-70°C) water for injection, followed by dilution, has been reported.[3] This approach may also be applicable to the purified compound to aid dispersion, but stability at elevated temperatures should be considered.
Solubilization for Intravenous Injection
For intravenous administration, the compound must be fully dissolved to prevent embolism. This presents a greater challenge for poorly soluble compounds like PPB.
Vehicle Selection:
-
Co-solvent systems: A mixture of solvents is typically required. Common co-solvents for intravenous formulations include DMSO, polyethylene (B3416737) glycol 400 (PEG400), and ethanol. The final concentrations of these solvents must be carefully optimized and validated for safety in the chosen animal model. For instance, a formulation might consist of 10% DMSO, 40% PEG400, and 50% saline.
-
Cyclodextrins: Encapsulation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.
Advanced Formulation Approaches to Enhance Oral Bioavailability
The oral bioavailability of phlorotannins is often low.[3] To improve absorption and therapeutic efficacy, advanced formulation strategies can be considered.
-
Nanoencapsulation: Encapsulating PPB into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.[3][4]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic compounds.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity and in vivo administration of PPB and related compounds.
| Parameter | Compound | Value | Species/Model | Source |
| Antioxidant Activity (IC50) | Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | DPPH radical: 0.90 µM | In vitro | [1] |
| Alkyl radical: 2.54 µM | In vitro | [1] | ||
| Hydroxyl radical: 62.93 µM | In vitro | [1] | ||
| Superoxide radical: 109.05 µM | In vitro | [1] | ||
| In Vivo Dosage | Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | 2.5 mg/kg/day (oral) | Mice | [5] |
Experimental Protocols
Protocol for Preparation of a PPB Suspension for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of PPB in a 0.5% carboxymethylcellulose (CMC) vehicle.
Materials:
-
2,7”-Phloroglucinol-6,6’-bieckol (PPB) powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, purified water
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for pre-solubilization)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile glassware
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh 0.5 g of CMC.
-
In a sterile beaker, gradually add the CMC to 100 mL of sterile, purified water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the PPB suspension (Direct Suspension Method):
-
Weigh the required amount of PPB powder. For a 10 mL suspension at 1 mg/mL, weigh 10 mg of PPB.
-
Place the PPB powder in a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the mortar and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing.
-
Transfer the suspension to a sterile vial and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Prepare the PPB suspension (Co-solvent Method):
-
Weigh the required amount of PPB powder.
-
Dissolve the PPB in a minimal amount of DMSO (e.g., 100 µL for 10 mg of PPB to make a 100 mg/mL stock).
-
While vortexing or stirring the 0.5% CMC vehicle, slowly add the PPB/DMSO stock solution.
-
Ensure the final concentration of DMSO is below the desired safety limit (e.g., for a 1 mg/mL final PPB concentration, the DMSO concentration would be 0.1%).
-
Stir the final suspension for at least 15 minutes.
-
Quality Control:
-
Visually inspect the suspension for homogeneity before each administration.
-
Stir the suspension immediately before drawing each dose to ensure uniform concentration.
Caption: Workflow for the preparation of a PPB suspension for oral gavage.
Signaling Pathways
The following diagrams illustrate the signaling pathways reported to be modulated by 2,7”-Phloroglucinol-6,6’-bieckol and related phlorotannins.
Anti-inflammatory Signaling Pathway
Phlorotannins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by PPB.
Endothelial Senescence and Dysfunction Pathway
2,7”-Phloroglucinol-6,6’-bieckol has been shown to ameliorate endothelial senescence by modulating several key regulatory proteins.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,7"-Phloroglucinol-6,6'-bieckol (PHB) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2,7"-Phloroglucinol-6,6'-bieckol (PHB) and other phlorotannins from brown algae.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of PHB extraction?
A1: The yield of PHB and other phlorotannins is significantly influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio.[1] The selection of an appropriate extraction method, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), can also play a crucial role in improving efficiency.
Q2: Which solvent is best for extracting PHB from brown algae?
A2: Aqueous mixtures of organic solvents like ethanol (B145695) and acetone (B3395972) are generally most effective for phlorotannin extraction.[1][2] For instance, one study on Fucus vesiculosus found that 67% aqueous acetone yielded the highest total phlorotannin content.[2] Another study optimizing dieckol (B191000) (a related phlorotannin) extraction from Ecklonia cava identified 62.6% ethanol as optimal.[3][4] The ideal solvent and its concentration can vary depending on the specific species of brown algae and the target compound.
Q3: Can high temperatures degrade PHB during extraction?
A3: Yes, while moderate increases in temperature can enhance extraction efficiency by improving mass transfer, excessively high temperatures can lead to the thermal degradation of phlorotannins.[1] For example, in the extraction of phlorotannins from Fucus vesiculosus, the yield increased up to 25°C but then gradually decreased at higher temperatures.[1]
Q4: What is the recommended solvent-to-solid ratio for efficient extraction?
A4: A higher solvent-to-solid ratio generally leads to a better extraction yield, as it creates a larger concentration gradient, driving more of the target compound into the solvent. However, an excessively high ratio increases solvent consumption and the energy required for downstream processing. A ratio of around 70 mL/g has been reported as effective in some studies.[1]
Q5: How can I purify PHB from the crude extract?
A5: Purification of PHB from a crude extract typically involves multiple chromatography steps. A common workflow includes initial partitioning with a solvent like ethyl acetate (B1210297), followed by column chromatography on silica (B1680970) gel or Sephadex.[1] Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No PHB Yield | Inappropriate solvent selection. | Test a range of aqueous organic solvents (e.g., 50-70% ethanol or acetone).[1][2] |
| Extraction temperature is too low or too high. | Optimize the extraction temperature. Start with room temperature and test a range (e.g., 25°C to 60°C).[1] | |
| Insufficient extraction time. | Increase the extraction time. Monitor the yield at different time points (e.g., 1, 3, 6, 12, 24 hours) to find the optimum. | |
| Inefficient extraction method. | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[6] | |
| Poor quality of raw material. | Ensure the brown algae is properly collected, cleaned, and dried to preserve the phlorotannin content. | |
| Co-extraction of Impurities | Low selectivity of the extraction solvent. | Use a solvent system with optimized polarity for PHB. Consider a multi-step extraction with solvents of increasing polarity. |
| Presence of pigments and polysaccharides. | Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and pigments. Polysaccharides can be precipitated out using ethanol. | |
| Degradation of PHB | Exposure to high temperatures. | Maintain a controlled, moderate temperature during extraction and subsequent processing steps.[1] |
| Oxidation of the phenolic compounds. | Minimize exposure to air and light. Consider adding antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen). | |
| Inappropriate pH of the extraction medium. | Maintain a neutral or slightly acidic pH, as alkaline conditions can promote the oxidation of phenols. |
Data on Extraction Parameters
The following tables summarize quantitative data on the impact of various parameters on phlorotannin extraction yield. While specific data for PHB is limited, the data for total phlorotannins and dieckol from Ecklonia cava provide valuable insights into optimizing the extraction process.
Table 1: Effect of Solvent Concentration on Dieckol Yield from Ecklonia cava
| Ethanol Concentration (v/v) | Dieckol Yield (mg/g of biomass) at 1 hour | Dieckol Yield (mg/g of biomass) at 3 hours |
| 0% (Water) | 0.6 | 0.7 |
| 25% | 4.1 | 4.6 |
| 50% | 6.0 | 6.1 |
| 75% | 5.7 | 6.0 |
| 100% | 2.2 | 2.7 |
| (Data adapted from a study on dieckol extraction, which is structurally related to PHB)[4] |
Table 2: Optimized Conditions for Phlorotannin Extraction from Different Brown Algae
| Brown Algae Species | Target Compound | Optimal Solvent | Optimal Temperature (°C) | Optimal Time | Reported Yield |
| Ecklonia cava | Dieckol | 62.6% Ethanol | 54.2 | 13.2 min | 6.4 mg/g |
| Fucus vesiculosus | Total Phlorotannins | 67% Acetone | 25 | Not specified | 2.92 mg PGE/g DS |
| Ecklonia cava | Total Phlorotannins | 95% Ethanol | 80 | 22.8 hours | 570.2 mg PGE/g |
| (PGE: Phloroglucinol (B13840) Equivalents; DS: Dry Seaweed)[1][3][7] |
Experimental Protocols
Protocol 1: General Extraction of PHB from Ecklonia cava
This protocol is a generalized procedure based on common methodologies for phlorotannin extraction.
-
Preparation of Algal Material:
-
Wash fresh Ecklonia cava with tap water to remove salt and debris.
-
Freeze-dry the cleaned algae.
-
Grind the dried algae into a fine powder.
-
-
Extraction:
-
Macerate the algal powder (e.g., 500 g) in 80% aqueous methanol (B129727) (e.g., 5 L) at room temperature.
-
Stir the mixture for 24 hours.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the concentrated extract in distilled water.
-
Perform liquid-liquid partitioning with an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer, which will contain the phlorotannins.
-
Repeat the partitioning three times and combine the ethyl acetate fractions.
-
Evaporate the ethyl acetate to obtain the crude phlorotannin extract.
-
Protocol 2: Purification of PHB from Crude Extract
This protocol outlines a general approach to isolating PHB from the crude extract obtained in Protocol 1.
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a small amount of methanol.
-
Adsorb the dissolved extract onto silica gel.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform (B151607) and methanol).
-
Apply the extract-adsorbed silica to the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing PHB.
-
-
Sephadex LH-20 Column Chromatography:
-
Combine and concentrate the PHB-rich fractions from the silica gel column.
-
Dissolve the concentrate in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile (B52724) (both often with a small amount of acid like formic or phosphoric acid) as the mobile phase.
-
Inject the semi-purified PHB fraction and collect the peak corresponding to PHB.
-
Confirm the identity and purity of the isolated PHB using analytical techniques like LC-MS and NMR.[1] A typical HPLC-DAD method would monitor the eluent at 230 nm.
-
Visualizations
Caption: General workflow for the extraction and purification of PHB.
Caption: Troubleshooting flowchart for low PHB extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enhancement of dieckol extraction yield from Ecklonia cava through optimization of major variables in generally recognized as safe solvent-based process [frontiersin.org]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2,7"-Phloroglucinol-6,6'-bieckol in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,7”-Phloroglucinol-6,6’-bieckol (PHB) in various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of 2,7”-Phloroglucinol-6,6’-bieckol (PHB)?
A1: The stability of PHB, a member of the phlorotannin class of compounds, is primarily influenced by temperature, the type of solvent used, pH, and exposure to oxygen.[1][2][3] Phlorotannins are known to be susceptible to oxidation, and elevated temperatures can lead to their degradation.[2][4] The choice of solvent is also critical, as it can affect both the solubility and the degradation rate of the compound.
Q2: Are there any general recommendations for storing PHB and its solutions?
A2: Yes. For long-term storage, it is recommended to store PHB in its solid, dry form at low temperatures, such as 4°C or below, and protected from light and moisture.[1] When preparing solutions, it is advisable to use degassed solvents and to consider the addition of antioxidants, such as ascorbic acid, to minimize oxidation, a common issue with phlorotannins.[1] Solutions should be stored at low temperatures and used as quickly as possible.
Q3: In which common laboratory solvents is PHB expected to be soluble and relatively stable?
A3: Phlorotannins, including PHB, are generally soluble in polar organic solvents. Commonly used solvents for the extraction and handling of phlorotannins are ethanol, methanol, acetone (B3395972), and aqueous mixtures of these solvents.[5] While specific stability data for PHB in these solvents is limited, studies on related phlorotannins suggest that hydroalcoholic solutions (e.g., 70% ethanol) can be effective for both extraction and maintaining stability.
Troubleshooting Guide
Issue 1: I am observing a rapid decrease in the concentration of my PHB standard solution.
-
Possible Cause 1: Oxidation. Phlorotannins are prone to rapid oxidation when in solution and exposed to air.
-
Solution: Prepare fresh solutions before each experiment. Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon. Consider adding a small amount of an antioxidant, such as ascorbic acid, to your solutions to inhibit oxidation.[1]
-
-
Possible Cause 2: Thermal Degradation. If your solution is being stored at room temperature or higher, it may be degrading.
-
Solution: Store all PHB solutions at refrigerated temperatures (2-8°C) or frozen (≤ -20°C) when not in use. Avoid repeated freeze-thaw cycles.
-
Issue 2: I am seeing multiple unexpected peaks in my HPLC chromatogram when analyzing a PHB sample that has been stored for some time.
-
Possible Cause: Degradation Products. The additional peaks are likely degradation products of PHB.
-
Solution: Confirm the identity of the degradation products using a mass spectrometer if available. To avoid this issue, follow the recommended storage conditions for PHB solutions and analyze them as promptly as possible after preparation. If you must store solutions, conduct a preliminary stability study under your specific storage conditions to understand the degradation profile over time.
-
Issue 3: The solubility of PHB in my chosen solvent is poor, leading to inconsistent results.
-
Possible Cause: Inappropriate Solvent. The polarity of your solvent may not be optimal for dissolving PHB.
-
Solution: Experiment with different solvent systems. Aqueous mixtures of organic solvents like ethanol, methanol, or acetone are often more effective at dissolving phlorotannins than the pure organic solvents.[5] For example, a solution of 70:30 acetone:water has been found to be effective for extracting phlorotannins.[1] Sonication may also aid in the dissolution process.
-
Quantitative Stability Data
Table 1: Thermal Stability of Dieckol (B191000) in Solution
| Temperature | Duration | Remaining Compound (%) | Reference Compound |
| 30°C | 7 days | ~80% | Dieckol (62.5 µM) |
| 60°C | 7 days | ~80% | Dieckol (62.5 µM) |
| 90°C | 7 days | ~80% | Dieckol (62.5 µM) |
Note: The stability of dieckol was assessed by measuring its DPPH radical scavenging activity, which remained stable, indicating the compound's structural integrity.
Table 2: Stability of Low Molecular Weight Phlorotannins in Aqueous Solution
| Temperature | Duration | Stability | Compound Class |
| < 50°C | 8 weeks | Stable | Low Molecular Weight Phlorotannins |
Experimental Protocol: Stability Testing of 2,7”-Phloroglucinol-6,6’-bieckol (PHB) by HPLC
This protocol outlines a general procedure for assessing the stability of PHB in a given solvent at a specific temperature.
1. Materials and Reagents:
-
2,7”-Phloroglucinol-6,6’-bieckol (PHB) standard
-
High-purity solvents (e.g., HPLC-grade methanol, ethanol, DMSO, water)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
HPLC vials
-
Calibrated incubator or water bath
-
HPLC system with a UV detector
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of PHB (e.g., 1 mg/mL) in the chosen solvent. To minimize oxidation, use a freshly opened bottle of solvent or a solvent that has been degassed.
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Design:
-
Aliquots of the working solution should be placed in HPLC vials.
-
A set of vials should be analyzed immediately (Time 0) to establish the initial concentration.
-
The remaining vials should be stored at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), retrieve a vial from each temperature condition for analysis.
4. HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.05% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B) is often effective.[6]
-
Example Gradient: Start with a low percentage of Solvent B, and gradually increase it over the run time to elute the compound.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: PHB can be detected at approximately 230 nm.[4]
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Calculate the percentage of PHB remaining at each time point relative to the initial concentration at Time 0.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Workflow for PHB Stability Testing.
Caption: Troubleshooting Logic for PHB Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marineagronomy.org [marineagronomy.org]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of 2,7"-Phloroglucinol-6,6'-bieckol for bioassays
Welcome to the technical support center for 2,7"-Phloroglucinol-6,6'-bieckol (PBE). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PBE for bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (PBE) not dissolving in my aqueous buffer?
A1: this compound is a phlorotannin, a class of natural polyphenols known for their complex structure and generally low water solubility.[1][2] These compounds have large, hydrophobic regions, which limit their ability to dissolve in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) without assistance.[3]
Q2: What is the recommended solvent for creating a stock solution of PBE?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving phlorotannins and other poorly soluble phenolic compounds for in vitro studies.[4][5] For analytical purposes like HPLC, a standard preparation method involves dissolving the compound in a small amount of DMSO and then diluting it with methanol.[6]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A3: The maximum tolerated DMSO concentration is highly dependent on the cell line. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[5] However, some sensitive cell lines, like human fibroblast-like synoviocytes (FLSs), may show toxicity at concentrations as low as 0.1%, with significant cell death (≈25%) observed at 0.5% after 24 hours.[7][8] It is critical to perform a vehicle control experiment to determine the non-toxic limit for your specific cell line and assay duration.[5]
Q4: My PBE precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous medium. To address this, you can:
-
Optimize Dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. A stepwise or serial dilution may be helpful.
-
Reduce Final Concentration: If possible, lower the final working concentration of PBE in your assay.
-
Increase DMSO (with caution): Slightly increasing the final DMSO concentration (while staying within the tolerated limit for your cells) can help.[4]
-
Use Alternative Solubilization Methods: Consider methods like pH adjustment, surfactants, or cyclodextrin (B1172386) complexation, which are detailed in the protocols below.
Q5: Are there alternatives to using organic solvents like DMSO?
A5: Yes, several strategies can enhance aqueous solubility and reduce or eliminate the need for organic solvents. These include:
-
pH Adjustment: Phenolic compounds are typically weakly acidic, and their solubility in aqueous solutions can increase with a higher pH.[5]
-
Surfactants: Amphiphilic compounds like Tween 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[9][10][11]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate PBE, forming a water-soluble "inclusion complex".[12][13][14]
Troubleshooting Guide
This guide addresses common problems encountered when working with PBE in bioassays.
| Problem | Possible Cause | Suggested Solution(s) |
| PBE powder will not dissolve in aqueous buffer. | Low intrinsic water solubility of phlorotannins.[2] | Prepare a concentrated stock solution in an organic solvent like DMSO. See Protocol 1 . |
| A precipitate forms immediately upon adding DMSO stock to the culture medium. | The final concentration of PBE is above its solubility limit in the final medium. The final DMSO concentration is too low to maintain solubility. | 1. Ensure the final DMSO concentration is sufficient but non-toxic (typically 0.1-0.5%).[5][7] 2. Vigorously mix the medium while adding the stock solution. 3. Consider using a carrier like cyclodextrin. See Protocol 3 . |
| Assay results are inconsistent or show high variability. | Compound instability or precipitation over the course of the experiment.[4] DMSO may be interfering with the assay target or detection method.[17] | 1. Visually inspect plates for precipitation before reading. 2. Prepare fresh dilutions of PBE for each experiment. 3. Run a DMSO vehicle control at all concentrations used.[5] 4. If DMSO interference is suspected, explore alternative solubilization methods. |
| Observed cellular toxicity is higher than expected. | The solvent (e.g., DMSO) concentration is too high for the specific cell line.[7] | 1. Perform a dose-response curve for the solvent alone to determine the No-Observed-Adverse-Effect Level (NOAEL). 2. Reduce the final solvent concentration in your assay to well below the toxic threshold (e.g., ≤0.1%).[7] |
| Need to prepare a completely organic solvent-free solution. | The biological system is extremely sensitive to solvents (e.g., certain primary cells or enzyme assays). | 1. Attempt to increase solubility by adjusting the pH of the buffer. See Protocol 2 . 2. Utilize cyclodextrins to form a water-soluble inclusion complex. See Protocol 3 . |
Solubilization Strategies and Protocols
The following workflow provides a decision-making process for solubilizing PBE.
Protocol 1: Preparation of a PBE Stock Solution using DMSO
This protocol describes the standard method for solubilizing a hydrophobic compound like PBE in DMSO for use in cell culture experiments.[4][5]
Materials:
-
This compound (PBE) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine Required Stock Concentration: Calculate the stock concentration needed to ensure the final DMSO concentration in your assay is at a non-toxic level (e.g., ≤0.5%). For a final assay concentration of 10 µM and a final DMSO concentration of 0.1%, a 10 mM stock solution is required (a 1:1000 dilution).
-
Weigh PBE: Accurately weigh the required amount of PBE powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the PBE is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Sterilization: DMSO stock solutions are typically considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as it can cause loss of the compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
This protocol is suitable for compounds like PBE that are weakly acidic and thus more soluble at a higher pH.[5]
Materials:
-
PBE powder
-
Sterile, dilute basic solution (e.g., 10-100 mM NaOH)
-
Sterile aqueous buffer (e.g., PBS or HEPES)
-
pH meter
Procedure:
-
Determine pH-Solubility Profile: If not known, experimentally determine the solubility of PBE across a range of relevant pH values (e.g., pH 7.0 to 8.5).
-
Prepare Concentrated Stock: Dissolve the PBE powder in a minimal amount of a dilute, sterile basic solution (e.g., 10 mM NaOH) to create a concentrated stock of the more soluble phenolate (B1203915) salt.
-
Neutralization and Dilution: Slowly add the alkaline stock solution to your final assay buffer with constant stirring. Monitor the pH and adjust back to the desired final pH (e.g., 7.4) using a sterile, dilute acid (e.g., 10 mM HCl).
-
Assay Buffer Compatibility: Ensure your biological assay (cells, proteins, etc.) is stable and functional at the required final pH.
-
Final Check: Visually inspect the final solution for any signs of precipitation before use.
Protocol 3: Preparation of a PBE-Cyclodextrin Inclusion Complex
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a water-soluble inclusion complex with PBE, a method proven effective for phloroglucinol (B13840) and other polyphenols.[12][13][14]
Materials:
-
PBE powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
A minimal amount of a suitable organic solvent (e.g., ethanol)
-
Magnetic stirrer and stir bar
Procedure:
-
Determine Molar Ratio: A 1:1 or 1:2 molar ratio of PBE to HP-β-CD is a common starting point. Calculate the required mass of each component.
-
Dissolve Cyclodextrin: Dissolve the calculated amount of HP-β-CD in your aqueous buffer with stirring. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin.
-
Dissolve PBE: In a separate container, dissolve the PBE powder in a minimal volume of ethanol (B145695) (just enough to fully dissolve it).
-
Mixing: Slowly add the PBE-ethanol solution dropwise to the aqueous cyclodextrin solution while stirring continuously. A milky or cloudy appearance may form initially but should clear as the complex forms.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for maximum complex formation.
-
Solvent Removal (Optional): If the presence of the organic solvent is a concern, it can be removed by methods such as rotary evaporation or freeze-drying. Freeze-drying a co-dissolved solution is a common method to obtain a solid, readily water-soluble complex.[12]
-
Final Solution: The resulting aqueous solution contains the PBE-cyclodextrin complex and can be sterile-filtered (using a 0.22 µm filter) for use in bioassays.
Data Summary Tables
Table 1: Recommended Maximum Solvent Concentrations for In Vitro Bioassays
| Solvent | Typical Max. Concentration | Cell Type Considerations | Reference(s) |
| DMSO | 0.1% - 0.5% | Most cell lines tolerate 0.5%, but sensitive or primary cells may require ≤0.1%. Always verify with a toxicity test. | [5][7][8] |
| Ethanol | 0.1% - 0.5% | Can induce cellular stress responses. Toxicity is cell-line dependent. | [5] |
| Methanol | ≤ 0.1% | Generally more toxic than ethanol or DMSO. Use with caution. | [17] |
Table 2: Comparison of Solubilization Methods for PBE
| Method | Principle | Advantages | Disadvantages |
| Organic Solvent (DMSO) | Solubilization in a polar aprotic solvent. | Simple, fast, and effective for creating high-concentration stocks. | Potential for cellular toxicity and assay interference.[4][7][17] |
| pH Adjustment | Increases charge and polarity of the molecule. | Avoids organic solvents; simple to implement. | May alter compound activity or assay stability; limited solubility increase.[5] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule in a hydrophilic shell. | Significantly increases aqueous solubility; avoids organic solvents; can improve stability.[14][18] | Requires optimization of molar ratios and longer preparation time.[12] |
| Nanoencapsulation | Encapsulation in a nanoparticle carrier system. | Greatly improves solubility and bioavailability; allows for sustained release.[15][16] | Technically complex; requires specialized equipment and characterization. |
PBE Signaling in Endothelial Cells
For researchers investigating the cardiovascular effects of PBE, its impact on endothelial cell senescence is a key area of study. PBE has been shown to mitigate premature senescence induced by stressors like nanoplastics.[19] The diagram below illustrates a simplified pathway involved in this protective effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving potential strategies for biological activities of phlorotannins derived from seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Preparation, Characterization and Antioxidant Activities of Kelp Phlorotannin Nanoparticles | Semantic Scholar [semanticscholar.org]
- 17. quora.com [quora.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,7"-Phloroglucinol-6,6'-bieckol by HPLC-DAD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) parameters for the analysis of 2,7"-Phloroglucinol-6,6'-bieckol (PHB).
Frequently Asked Questions (FAQs)
Q1: What is the recommended column for HPLC analysis of this compound?
A1: For the analysis of this compound and other phlorotannins, a reversed-phase C18 column is most commonly recommended.[1][2][3] Typical column dimensions are 250 mm x 4.6 mm with a 5 µm particle size, which provides a good balance between resolution and analysis time.[1][3]
Q2: What mobile phase composition is optimal for the separation of this compound?
A2: A gradient elution using a binary solvent system is typically employed. The mobile phase generally consists of an aqueous solvent (A) and an organic solvent (B).[1][2][3]
-
Solvent A: Water, often acidified with 0.05% to 1% formic acid or phosphoric acid to improve peak shape and resolution.[1][3]
-
Solvent B: Acetonitrile or methanol (B129727).[1][2][3]
A common approach starts with a low percentage of the organic solvent, which is gradually increased over the course of the run to elute the more hydrophobic compounds.
Q3: At what wavelength should the DAD be set for the detection of this compound?
A3: this compound, like other phlorotannins, exhibits characteristic UV absorption maxima. For optimal detection, it is recommended to monitor at approximately 230 nm and 280 nm .[4][5][6] A Diode-Array Detector (DAD) is advantageous as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
Q4: What are the critical considerations for sample preparation when analyzing this compound?
A4: Sample preparation is a critical step due to the susceptibility of phlorotannins to oxidation.[7][8] Key considerations include:
-
Extraction: Use of aqueous methanol or ethanol (B145695) for extraction from the source material is common.[5]
-
Use of Antioxidants: The addition of an antioxidant like ascorbic acid during sample preparation can help prevent the degradation of the analyte.[8]
-
Purification: Solid-phase extraction (SPE) with a C18 sorbent can be used to remove interfering substances and enrich the phlorotannin fraction.
-
Dissolution: The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions, such as a methanol/water mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Acidify the mobile phase with formic or phosphoric acid (0.05-0.1%).[1][3] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Poor Resolution | Inadequate separation of PHB from other phlorotannins or matrix components. | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Inappropriate column. | Ensure a high-quality C18 column with appropriate dimensions and particle size is being used. | |
| Low Signal Intensity | Analyte degradation. | Incorporate an antioxidant like ascorbic acid into the sample preparation workflow.[8] Store samples at low temperatures and protect them from light. |
| Non-optimal detection wavelength. | Verify that the DAD is set to the absorption maxima of PHB (around 230 nm and 280 nm).[4][5][6] | |
| Ghost Peaks | Contamination in the mobile phase or from the previous injection. | Use fresh, high-purity solvents and flush the system thoroughly. Implement a needle wash step in the autosampler method. |
| Retention Time Drift | Inconsistent mobile phase composition. | Ensure mobile phase components are accurately measured and well-mixed. Use a gradient proportioning valve that is functioning correctly. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[3] |
Experimental Protocols
Standard HPLC-DAD Method for this compound Analysis
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient Program | 0-5 min: 10% B; 5-30 min: 10-50% B; 30-35 min: 50-100% B; 35-40 min: 100% B; 40-41 min: 100-10% B; 41-50 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm and 280 nm[4][5][6] |
Visualizations
Caption: Experimental workflow for PHB analysis.
Caption: Troubleshooting logical relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fisheries and Aquatic Sciences [e-fas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of 2,7"-Phloroglucinol-6,6'-bieckol in experiments
Welcome to the technical support center for 2,7"-Phloroglucinol-6,6'-bieckol (PHB). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges that may lead to low or inconsistent bioactivity of PHB.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PHB) and what are its known biological activities?
This compound (PHB) is a phlorotannin, a type of polyphenol found in brown algae, particularly Ecklonia cava.[1][2] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. Recent studies have highlighted its protective effects on endothelial cells, where it can ameliorate premature senescence and dysfunction by upregulating endothelial nitric oxide synthase (eNOS) expression.[1] It has also been shown to inhibit α-amylase and α-glucosidase, suggesting its potential in managing postprandial hyperglycemia.
Q2: I am observing lower than expected bioactivity of PHB in my cell-based assays. What are the common causes?
Several factors can contribute to the low bioactivity of PHB in in vitro experiments. The most common issues are related to its solubility, stability, and interaction with components in the cell culture medium. Phlorotannins, in general, can be prone to oxidation and may interact with proteins, which can reduce their effective concentration.
Q3: How should I prepare a stock solution of PHB?
Due to its polyphenolic structure, PHB has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your experimental medium.
Recommended Stock Solution Protocol:
-
Dissolve PHB in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-20 mM. Gentle warming and vortexing may be necessary to fully dissolve the compound.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the known stability of PHB in solution?
While specific stability data for PHB is limited, phlorotannins are known to be susceptible to oxidation, especially at neutral or alkaline pH and when exposed to light and oxygen. It is advisable to prepare fresh working solutions for each experiment from a frozen stock. If you suspect degradation, you can compare the activity of a freshly prepared solution with an older one.
Q5: Could PHB be interacting with components in my cell culture medium?
Yes, this is a significant possibility. Phlorotannins are known to bind to proteins, and this interaction is pH-dependent.[3][4] If your cell culture medium is supplemented with serum, such as fetal bovine serum (FBS), PHB may bind to albumin and other proteins, reducing its bioavailability to the cells.[3][4] This can lead to a decrease in observed bioactivity. Consider reducing the serum concentration or using a serum-free medium during the treatment period if your experimental design allows.
Troubleshooting Guide for Low Bioactivity
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with PHB.
Troubleshooting Workflow
A systematic workflow for troubleshooting low bioactivity of PHB.
Quantitative Data Summary
The following table summarizes the effective concentrations of PHB from published studies. Use this data as a reference to ensure your experimental concentrations are in an appropriate range.
| Biological Activity | Cell Line / System | Effective Concentration / IC50 | Reference |
| Enzyme Inhibition | |||
| α-amylase inhibition | In vitro enzyme assay | IC50: 6.94 µM | |
| α-glucosidase inhibition | In vitro enzyme assay | IC50: 23.35 µM | |
| Antioxidant Activity | |||
| DPPH radical scavenging | ESR spectrometry | IC50: 0.51 µM | [5] |
| Alkyl radical scavenging | ESR spectrometry | IC50: 2.07 µM | [5] |
| Hydroxyl radical scavenging | ESR spectrometry | IC50: 75.64 µM | [5] |
| Superoxide radical scavenging | ESR spectrometry | IC50: 57.19 µM | [5] |
| Cellular Effects | |||
| Protection against high glucose-induced apoptosis | INS-1 (rat insulinoma) | 10-50 µM | [6] |
| Amelioration of nanoplastic-induced senescence | Porcine coronary endothelial cells | Not specified | [1] |
| Inhibition of monocyte-associated endothelial cell death | Human umbilical vein endothelial cells (HUVECs) | Not specified | [7] |
| Reduction of adhesion molecule expression | Mouse endothelial cells | Not specified | [2] |
Key Experimental Protocols
Protocol 1: Assessment of PHB's Effect on Endothelial Cell Viability
This protocol is adapted from studies investigating the protective effects of phlorotannins on endothelial cells.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium supplemented with 2% FBS.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells between passages 3 and 6 for experiments.
-
-
Experimental Setup:
-
Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a working solution of PHB in the cell culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Induce cellular stress if required by your experimental design (e.g., by adding high glucose or an inflammatory stimulus).
-
-
Treatment:
-
Remove the old medium and add the medium containing different concentrations of PHB (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control if applicable.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
-
MTT Assay for Cell Viability:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways
PHB has been shown to modulate several key signaling pathways involved in cellular health and disease.
PI3K/Akt/eNOS Signaling Pathway
PHB can promote the phosphorylation and activation of Akt, which in turn phosphorylates and activates eNOS, leading to the production of nitric oxide (NO), a key molecule in maintaining vascular health.
PHB's role in the PI3K/Akt/eNOS signaling pathway.
AMPK Signaling Pathway
PHB can also activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can have numerous downstream effects, including promoting mitochondrial biogenesis and reducing oxidative stress.
References
- 1. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phlorotannin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolubilization of Protein from Water-Insoluble Phlorotannin–Protein Complexes upon Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound protects INS-1 cells against high glucose-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Challenges in the large-scale production of 2,7"-Phloroglucinol-6,6'-bieckol
Welcome to the technical support center for the large-scale production of 2,7"-Phloroglucinol-6,6'-bieckol (PHB). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (PHB) is a complex phlorotannin, a type of polyphenol found in marine brown algae.[1][2] Phlorotannins are formed by the polymerization of phloroglucinol (B13840) units and are known for a variety of biological activities, including potent antioxidant and anti-inflammatory effects.[3][4][5][6] PHB is specifically isolated from species like Ecklonia cava.[1][3]
Q2: What is the primary source for PHB production?
A2: The primary source for PHB is the enzymatic extract of edible brown algae, most notably Ecklonia cava, which is abundant in regions like the coast of Jeju Island, Korea.[1][3] Other brown algae such as Ecklonia maxima are also significant sources of various bioactive phlorotannins.[7]
Q3: Is large-scale chemical synthesis of PHB a viable option?
A3: Currently, the large-scale production of PHB relies exclusively on extraction from natural algal sources. The complex, polymeric structure of PHB (Molecular Formula: C₄₈H₃₀O₂₃) makes total chemical synthesis exceedingly difficult, costly, and not commercially viable for bulk production.[8]
Q4: What are the main bottlenecks in scaling up PHB production?
A4: The primary challenges are twofold:
-
Extraction Efficiency and Selectivity: Achieving high yields of phlorotannins from raw biomass is challenging. Advanced methods like Pressurized Liquid Extraction (PLE) can improve yields but are difficult to scale and may co-extract contaminants like heavy metals.[9]
-
Purification Complexity: The crude algal extract is a highly complex mixture of structurally similar phlorotannins. Isolating a single compound like PHB to high purity requires multiple, sequential chromatographic steps. While effective at the lab scale, methods like HPLC are generally considered unsuitable for industrial-scale production due to cost and throughput limitations.[9][10]
Q5: How is the purity and identity of PHB confirmed?
A5: The identity and purity of the final product are confirmed using a combination of analytical techniques. This typically includes Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the molecular weight (m/z 973 in negative ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate its complex structure.[3][11]
Troubleshooting Guides
Problem 1: Low Yield of Crude Phlorotannin Extract
Q: My extraction process is resulting in a very low yield of the target phlorotannin fraction. What factors should I investigate?
A: Low extraction yield is a common issue stemming from several variables in the pre-extraction and extraction stages. Consider the following troubleshooting steps:
-
Algal Biomass Quality and Preparation: The phlorotannin content in brown algae varies significantly with the season of harvest, geographic location, and light intensity.[10] Ensure your raw material is of high quality. Proper preparation is critical: the material should be thoroughly washed to remove salts, freeze-dried to preserve compounds, and finely ground to increase the surface area for solvent penetration.[7]
-
Choice of Extraction Solvent: The polarity of the solvent system is crucial. Aqueous ethanol (B145695) (e.g., 70-80%) or methanol (B129727) are commonly used and have shown high efficiency.[7][12] The optimal solvent can vary by algal species.[12] For greener processes, Natural Deep Eutectic Solvents (NADES) have shown promise and may be comparable to traditional solvents.[9]
-
Extraction Method and Parameters: Conventional solid-liquid extraction can be time-consuming.[13] Consider alternative methods like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE), which can reduce extraction time and solvent use.[13] However, be aware that higher temperatures (e.g., >80°C) in PLE can lead to the degradation of some antioxidant compounds.[13]
-
Number of Extraction Cycles: Ensure the biomass is extracted multiple times (e.g., three cycles) with fresh solvent to maximize the recovery of phenolic compounds.[7][14]
Problem 2: Poor Resolution and Purity During Chromatographic Purification
Q: I'm struggling to isolate PHB from other compounds. My chromatography fractions are impure and show significant overlap. What can I do?
A: This is the most significant challenge in PHB production due to the presence of many structurally similar phlorotannins in the crude extract.[10] A multi-step purification strategy is mandatory.
-
Initial Fractionation: Before fine purification, use liquid-liquid partitioning to separate the crude extract into fractions of differing polarity. A common sequence is to partition the aqueous extract against hexane (B92381) (to remove nonpolar lipids and pigments), followed by dichloromethane, and finally ethyl acetate (B1210297), which typically enriches the phlorotannin fraction.[7][14]
-
Sequential Column Chromatography: Do not rely on a single chromatography step. A standard workflow involves:
-
Silica (B1680970) Gel Chromatography: To perform an initial separation of the ethyl acetate fraction.
-
Sephadex LH-20 Chromatography: This size-exclusion/adsorption resin is highly effective for separating polyphenols. Stepwise gradients (e.g., chloroform-methanol) are often used for elution.[14]
-
-
High-Performance Liquid Chromatography (HPLC): For final purification, Reversed-Phase HPLC (RP-HPLC) is necessary to achieve high purity.[7][14] If co-elution is still an issue, experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and modify the mobile phase gradient and solvent composition (e.g., methanol/water or acetonitrile/water with acid modifiers).
-
Oxidative Degradation: Phlorotannins are susceptible to oxidation, which can create new impurities and complicate purification.[14] Consider performing extraction and purification steps under a nitrogen atmosphere and minimizing exposure to light and heat.[14]
Problem 3: Final Product Shows Signs of Degradation
Q: My purified PHB appears to be unstable, showing color changes or loss of activity over time. How can I prevent this?
A: Phlorotannin stability is a critical concern, especially for large-scale production where processing times are longer.
-
Temperature Control: Avoid excessive heat at all stages. During solvent evaporation, use a rotary evaporator at low temperatures (<40°C).[7] High temperatures during extraction can also cause degradation.[13]
-
Atmosphere and Light: The numerous phenolic hydroxyl groups make PHB prone to oxidation.[10] When possible, process and store the material under an inert atmosphere (nitrogen or argon). Protect extracts and purified fractions from direct light.[14]
-
pH of Solutions: The pH of aqueous solutions can affect the stability of polyphenols. Ensure that any buffers used are within a stable pH range for the compound.
-
Storage Conditions: Store the final, dried product at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light and moisture.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Phlorotannins from Brown Algae
| Method | Solvent(s) | Temperature | Advantages | Disadvantages & Scalability Challenges | Reference(s) |
| Conventional Solid-Liquid Extraction | 80% Methanol / Ethanol | Room Temp or Reflux | Simple setup, low equipment cost. | Time-consuming (up to 20h), large solvent volume. | [7][13] |
| Pressurized Liquid Extraction (PLE) | Water, Ethanol | 40 - 120°C | Faster, reduced solvent use, higher yields. | High initial cost, potential degradation >80°C, risk of heavy metal co-extraction, operational challenges in scale-up. | [9][13] |
| Microwave-Assisted Extraction (MAE) | Hydroethanolic solvents | Varies | Rapid heating, reduced time and solvent. | Similar yields to conventional methods, requires specialized equipment. | [10][13] |
| Natural Deep Eutectic Solvents (NADES) | Choline chloride, Lactic acid | Varies | Environmentally friendly, "green" alternative. | Efficiency can be highly dependent on aqueous content, newer technology with less scale-up data. | [9] |
Table 2: In Vitro Antioxidant Activity (IC₅₀ Values) of Phlorotannins from E. cava
| Compound | DPPH Radical Scavenging | Alkyl Radical Scavenging | Hydroxyl Radical Scavenging | Superoxide Radical Scavenging | Reference |
| This compound (PHB) | 0.51 µM | 2.07 µM | 75.64 µM | 57.19 µM | [3] |
| Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | 0.90 µM | 2.54 µM | 62.93 µM | 109.05 µM | [11] |
| Ascorbic Acid (Commercial Control) | - | - | - | - | [3][11] |
Note: Lower IC₅₀ values indicate higher antioxidant activity. Both PHB and PPB showed higher activity than the commercial antioxidant ascorbic acid in the cited studies.
Experimental Protocols & Visualizations
Protocol: Lab-Scale Extraction and Purification of PHB
This protocol is a generalized procedure based on methodologies reported in the literature.[3][7][14]
-
Biomass Preparation:
-
Wash fresh Ecklonia cava with tap water to remove salt and epiphytes.
-
Freeze-dry the washed algae until a constant weight is achieved.
-
Grind the dried biomass into a fine powder (e.g., using a grinder).
-
-
Solvent Extraction:
-
Macerate the algal powder (e.g., 500 g) in 80% aqueous methanol three times at room temperature.
-
Filter the combined extracts and concentrate them using a rotary evaporator at <40°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Partition the aqueous suspension sequentially with equal volumes of n-hexane, then dichloromethane, and finally ethyl acetate (EtOAc).
-
Collect the EtOAc fraction, which is enriched with phlorotannins, and evaporate the solvent.
-
-
Column Chromatography (Silica Gel):
-
Subject the dried EtOAc fraction to silica gel column chromatography.
-
Elute with a solvent gradient of increasing polarity (e.g., chloroform-methanol) to yield several sub-fractions.
-
-
Column Chromatography (Sephadex LH-20):
-
Pool the phlorotannin-rich sub-fractions (identified by TLC).
-
Apply the pooled fraction to a Sephadex LH-20 column.
-
Elute with a chloroform-methanol gradient to further separate the compounds.
-
-
Preparative HPLC:
-
Subject the target fraction from the Sephadex column to reversed-phase preparative HPLC for final purification of PHB.
-
Monitor the elution at a suitable wavelength (e.g., 230 nm).
-
-
Structure Verification:
-
Confirm the identity and purity of the isolated compound using LC/MS and NMR spectroscopy.
-
Diagrams
Caption: General workflow for the extraction and purification of PHB from brown algae.
Caption: Troubleshooting decision tree for low crude phlorotannin extract yield.
Caption: Key challenges in scaling the production of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,6'-Bieckol, isolated from marine alga Ecklonia cava, suppressed LPS-induced nitric oxide and PGE₂ production and inflammatory cytokine expression in macrophages: the inhibition of NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8,8'-Bieckol, isolated from edible brown algae, exerts its anti-inflammatory effects through inhibition of NF-κB signaling and ROS production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. 2,7''-Phloroglucinol-6,6'-bieckol | C48H30O23 | CID 163111960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seasonal Evaluation of Phlorotannin-Enriched Extracts from Brown Macroalgae Fucus spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Minimizing degradation of 2,7"-Phloroglucinol-6,6'-bieckol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2,7"-Phloroglucinol-6,6'-bieckol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, a type of phlorotannin, is susceptible to degradation from several environmental factors. The primary drivers of degradation are:
-
Oxidation: Due to the numerous hydroxyl groups on its structure, the molecule is prone to oxidation, especially when exposed to atmospheric oxygen.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can affect the stability of the compound.
Q2: What are the optimal storage conditions for solid this compound?
A2: To minimize degradation of solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C or below is advisable. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen.
Q3: How should I prepare and store solutions of this compound?
A3: When preparing solutions, it is crucial to use deoxygenated solvents. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent and has been noted for use as an antioxidant in preparing phlorotannin standards.[1] For aqueous solutions, use deionized water that has been purged with nitrogen or argon. Prepare solutions fresh for each experiment if possible. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed vial, protected from light, for no longer than 24 hours. For longer-term storage, aliquots should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing a color change in my this compound solution. What does this indicate?
A4: A color change, typically to a brownish hue, is a common indicator of degradation, likely due to oxidation. This can be caused by exposure to air, light, or high temperatures. If you observe a color change, it is recommended to prepare a fresh solution.
Q5: Can I use antioxidants to stabilize my this compound solutions?
A5: Yes, the use of antioxidants can help to mitigate oxidative degradation. Ascorbic acid or DMSO can be considered.[1] However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream experimental assays. A pilot study to evaluate the compatibility of the antioxidant with your experimental setup is recommended.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If using a stored stock solution, verify its integrity using a stability-indicating analytical method like HPLC prior to use. 3. Ensure consistent storage conditions for all aliquots of the stock solution. |
| Loss of biological activity of the compound over time. | Chemical degradation of the molecule. | 1. Review storage and handling procedures. Ensure the compound is protected from light, oxygen, and high temperatures. 2. For solutions, use deoxygenated solvents and store under an inert atmosphere. 3. Consider adding a compatible antioxidant to the solution. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram of the stored sample with that of a freshly prepared standard. 2. If new peaks are present, this indicates degradation. Prepare a fresh sample. 3. To identify potential degradation products, consider forced degradation studies. |
| Precipitation of the compound from the solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the compound is fully dissolved at the desired concentration. Sonication may be required. 2. Check the pH of the solution, as it can affect solubility. 3. If precipitation occurs after storage, it may be due to degradation. Prepare a fresh solution. |
Data on Stability of Related Phlorotannins
While specific quantitative stability data for this compound is limited in publicly available literature, data from closely related bieckol and eckol-type phlorotannins can provide valuable insights.
| Compound | Condition | Observation | Reference |
| Dieckol (B191000) | 70°C in 99% ethanol | ~99% remained after 2 hours. | [2] |
| Dieckol | 70°C in 99% ethanol | ~50% degradation after 24 hours. | [2] |
| Dieckol | pH 2 (simulated gastric juice) | No significant changes observed for at least 5 hours. | [3] |
| Low molecular weight phlorotannins | Aqueous solution, < 50°C | Stable for up to 8 weeks. | Kirke et al., as cited in a review |
| Low molecular weight phlorotannins | Aqueous solution, 50°C with continuous oxygen exposure | Underwent thermal degradation and oxidation. | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method for this compound
This method is adapted from a validated procedure for the simultaneous analysis of phloroglucinol (B13840) and dieckol and can be used to assess the stability of this compound.[1]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent with a Diode Array Detector (DAD).
-
Column: Supelco Discovery C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Mobile Phase A: 0.05% phosphoric acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 - 4 0 4 - 8 0 → 30 8 - 30 30 → 45 30 - 31 45 → 70 31 - 36 70 36 - 37 70 → 0 | 37 - 45 | 0 |
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 100 mg/L): Accurately weigh 5.0 mg of this compound standard. Dissolve in 1 mL of DMSO (as an antioxidant) and dilute to 50 mL with methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using 50% methanol to construct a calibration curve (e.g., 0.5, 2, 5, 10, 20 mg/L).
-
Sample Solution: Prepare your experimental sample in a suitable solvent and dilute with 50% methanol to a concentration within the calibration range.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of this compound over time, which would indicate degradation.
Protocol 2: General Protocol for Accelerated Stability Testing
This protocol provides a framework for conducting accelerated stability studies to predict the long-term stability of this compound.
1. Sample Preparation:
-
Prepare multiple identical samples of this compound in the desired formulation (solid or solution).
-
Package the samples in the intended storage containers.
2. Storage Conditions:
-
Store the samples at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C).
-
Include a control group stored at the recommended long-term storage temperature (e.g., -20°C or 4°C).
-
Control for humidity and light exposure as required.
3. Time Points:
-
Define specific time points for sample analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
4. Analysis:
-
At each time point, analyze the samples using the stability-indicating HPLC-DAD method (Protocol 1).
-
Quantify the remaining concentration of this compound and any major degradation products.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation to plot the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T).
-
Extrapolate the data to the recommended storage temperature to predict the shelf life.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for a stability study of this compound.
References
- 1. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhancement of dieckol extraction yield from Ecklonia cava through optimization of major variables in generally recognized as safe solvent-based process [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 2,7"-Phloroglucinol-6,6'-bieckol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7"-Phloroglucinol-6,6'-bieckol (PPB). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this promising phlorotannin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (PPB) and what are its therapeutic potentials?
Q2: What are the primary challenges limiting the oral bioavailability of PPB?
A2: Like many polyphenols, PPB faces several hurdles to effective oral absorption:
-
Instability: Phlorotannins are susceptible to degradation in the harsh acidic and alkaline conditions of the gastrointestinal (GI) tract.
-
Low Permeability: The molecular size and polarity of PPB can limit its ability to pass through the intestinal epithelium.
-
Rapid Metabolism: PPB may undergo extensive first-pass metabolism in the gut and liver, leading to rapid clearance from the body.
-
Poor Solubility: The solubility of phlorotannins can be limited, affecting their dissolution and subsequent absorption.[3]
Pharmacokinetic studies on phlorotannin extracts from Ecklonia cava in rats have demonstrated these challenges, showing limited detectability of bieckol compounds in plasma after oral administration.[2][5]
Q3: What are the most promising strategies to overcome the poor oral bioavailability of PPB?
A3: Nanoencapsulation is a leading strategy to enhance the oral delivery of phlorotannins like PPB.[6] By encapsulating PPB in nano-sized carriers, it is possible to:
-
Protect the compound from degradation in the GI tract.
-
Improve its solubility and dissolution rate.
-
Enhance its permeation across the intestinal barrier.
-
Potentially control its release profile.
Commonly investigated nanoformulations for polyphenols include nanoparticles (e.g., chitosan (B1678972), solid lipid nanoparticles) and liposomes.[6][7]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of PPB formulations.
Low Entrapment Efficiency in Nanoformulations
Problem: You are experiencing low entrapment efficiency (<70%) when encapsulating PPB into nanoparticles or liposomes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor affinity of PPB for the carrier material. | - Nanoparticles: Consider using a polymer with which PPB has a higher affinity. For instance, chitosan's positive charge can interact with the hydroxyl groups of phlorotannins. Surface modification of nanoparticles can also improve drug loading. - Liposomes: The lipophilicity of PPB will influence its partitioning into the lipid bilayer. For more hydrophilic compounds, techniques that create a larger aqueous core, such as reverse-phase evaporation, may be beneficial.[8] Experiment with different lipid compositions (e.g., varying the ratio of phosphatidylcholine to cholesterol) to optimize PPB incorporation.[9] |
| Suboptimal formulation parameters. | - Nanoparticles: Systematically vary parameters such as the polymer-to-drug ratio, pH of the solution, and cross-linker concentration. For example, in chitosan nanoparticle preparation, the ratio of chitosan to the cross-linking agent (like sodium tripolyphosphate) is critical.[10] - Liposomes: Optimize the lipid concentration, drug-to-lipid ratio, and hydration medium. The temperature during the hydration step should be above the phase transition temperature of the lipids used.[8] |
| Drug leakage during formulation. | - Nanoparticles: Ensure that the cross-linking process is complete and efficient to form a stable matrix. - Liposomes: Use lipids with higher phase transition temperatures or incorporate cholesterol to increase the rigidity of the lipid bilayer and reduce leakage. |
Inconsistent In Vitro Permeability Results
Problem: You are observing high variability in the apparent permeability coefficient (Papp) of PPB formulations across Caco-2 cell monolayers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Caco-2 cell monolayer integrity. | - Before each experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). Ensure TEER values are within the acceptable range for your laboratory's established protocol. - Visually inspect the monolayers for any signs of damage or incomplete confluence. |
| Formulation instability in the cell culture medium. | - Assess the stability of your PPB nanoformulation in the transport buffer (e.g., Hanks' Balanced Salt Solution) over the duration of the experiment. Look for signs of aggregation or precipitation. - Characterize the particle size and zeta potential of the formulation in the culture medium to ensure it remains stable. |
| Cytotoxicity of the formulation. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which your PPB formulation is non-toxic to Caco-2 cells. High concentrations of the formulation or excipients may compromise cell viability and monolayer integrity. |
Low In Vivo Bioavailability Despite Promising In Vitro Data
Problem: Your PPB nanoformulation shows enhanced in vitro permeability, but in vivo pharmacokinetic studies in rodents still indicate low oral bioavailability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid clearance by the reticuloendothelial system (RES). | - For nanoparticles, consider surface modification with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, which can reduce uptake by the RES and prolong circulation time. |
| Instability of the formulation in the in vivo environment. | - Evaluate the stability of your nanoformulation in simulated gastric and intestinal fluids to ensure it remains intact until it reaches the site of absorption. - For liposomes, the inclusion of cholesterol can enhance their stability in the presence of bile salts in the intestine. |
| Mucoadhesion and mucus penetration issues. | - The mucus layer can be a significant barrier to nanoparticle absorption. For formulations intended to be mucoadhesive (e.g., chitosan-based), confirm their interaction with mucin. - For formulations designed to penetrate the mucus layer, ensure they have a net-neutral or slightly negative surface charge and a small particle size. |
III. Quantitative Data Summary
While specific pharmacokinetic data for nanoformulations of isolated PPB is limited in the public domain, the following table summarizes relevant data for related phlorotannins from Ecklonia cava after oral administration in rats. This data highlights the significant challenge of poor oral bioavailability for this class of compounds.
Table 1: Pharmacokinetic Parameters of Phlorotannins from Ecklonia cava Extract Following Oral Administration in Rats [11][12]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| 8,8′-bieckol | 100 | 2.9 | 4.0 | 21.9 | 0.069 - 0.5 |
| 1000 | 206.0 | 8.0 | 1840.0 | ||
| Dieckol | 100 | 1.8 | 6.0 | 14.3 | 0.06 - 0.23 |
| 1000 | 120.0 | 8.0 | 1250.0 | ||
| Phlorofucofuroeckol-A (PFF-A) | 100 & 1000 | Below Limit of Quantitation | - | - | Not Determined |
Data extracted from a study on an Ecklonia cava extract and may not represent the pharmacokinetics of isolated compounds.
IV. Experimental Protocols
Preparation of Chitosan-Coated Solid Lipid Nanoparticles (SLNs) for PPB Encapsulation
This protocol is a general guideline and may require optimization for PPB.
Materials:
-
This compound (PPB)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Chitosan (low molecular weight)
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the desired amount of PPB in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Primary Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoemulsion Formation:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
-
SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Chitosan Coating:
-
Prepare a chitosan solution (e.g., 0.1-1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).
-
Add the SLN suspension dropwise to the chitosan solution under constant stirring.
-
Allow the mixture to stir for 1-2 hours to facilitate the coating of the negatively charged SLNs with the positively charged chitosan.
-
-
Purification and Storage:
-
Centrifuge the chitosan-coated SLN suspension to remove any unadsorbed chitosan and other impurities.
-
Resuspend the pellet in deionized water.
-
Store the final formulation at 4°C.
-
In Vitro Permeability Assay using Caco-2 Cell Monolayers
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
PPB formulation and unformulated PPB
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for PPB quantification
Procedure:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells under standard conditions (37°C, 5% CO2).
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the cell monolayers using a voltmeter. Only use inserts with TEER values above a predetermined threshold.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its transport to the basolateral side after a defined incubation period. Low permeability of Lucifer yellow indicates good monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the PPB formulation or unformulated PPB (at a non-toxic concentration) dissolved in HBSS to the apical chamber (for absorptive transport, A-to-B).
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of PPB in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of PPB transport to the basolateral chamber, A is the surface area of the insert, and C0 is the initial concentration of PPB in the apical chamber.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship between challenges and nanoformulation solutions.
Caption: Experimental workflow for developing and testing PPB nanoformulations.
References
- 1. [PDF] Preparation, Characterization and Antioxidant Activities of Kelp Phlorotannin Nanoparticles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Refining Cell-Based Assay Conditions for 2,7"-Phloroglucinol-6,6'-bieckol
Welcome to the technical support center for 2,7"-Phloroglucinol-6,6'-bieckol (PBE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays involving PBE. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no compound activity | Incorrect solvent or poor solubility: PBE is sparingly soluble in aqueous solutions. | Prepare a high-concentration stock solution of PBE in dimethyl sulfoxide (B87167) (DMSO) and dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Compound degradation: Phlorotannins can be susceptible to degradation under certain conditions. | Prepare fresh working solutions of PBE from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C in small aliquots. | |
| Inappropriate assay conditions: The selected cell line may not be responsive to PBE, or the endpoint measured may not be relevant to its mechanism of action. | Screen different cell lines to find a responsive model. Based on existing literature, PBE has shown effects on pathways related to oxidative stress, inflammation, and cell survival. Consider assays that measure antioxidant activity, inflammatory markers, or apoptosis. | |
| High background or interference in colorimetric/fluorometric assays (e.g., MTT, DPPH) | Intrinsic properties of PBE: As a polyphenolic compound, PBE can have inherent color and may interfere with the absorbance/fluorescence readings of certain assays. | Run a parallel control experiment containing PBE in cell-free medium to measure its intrinsic absorbance/fluorescence at the assay wavelength. Subtract this background reading from the values obtained in the cell-based experiment. |
| PBE precipitates in the culture medium: High concentrations of PBE may lead to precipitation, causing turbidity and inaccurate readings. | Visually inspect the culture medium for any signs of precipitation after adding PBE. Determine the optimal, non-precipitating concentration range for your specific cell culture medium through a solubility test. | |
| Inconsistent or variable results between experiments | Inconsistent PBE concentration: Inaccurate pipetting or dilution of the stock solution. | Calibrate pipettes regularly. Prepare a fresh serial dilution of PBE for each experiment to ensure accurate and consistent concentrations. |
| Cellular health and passage number: Variations in cell health, density, or passage number can affect their response to treatment. | Maintain a consistent cell culture practice. Use cells within a specific passage number range for all experiments and ensure a consistent seeding density. | |
| Unexpected cytotoxicity | High concentration of PBE: While generally considered to have low toxicity, high concentrations of PBE may induce cytotoxic effects. | Perform a dose-response experiment to determine the optimal concentration range that elicits the desired biological effect without causing significant cell death. An MTT or similar cell viability assay is recommended. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve PBE can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium.
Q2: What is a typical working concentration range for PBE in cell-based assays?
A2: The effective concentration of PBE can vary depending on the cell type and the specific assay. Based on published studies, a working concentration range of 10-100 µM is often used to observe biological effects such as antioxidant and anti-inflammatory activities.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your experimental setup.
Q3: How should I store PBE stock solutions?
A3: PBE stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can PBE interfere with my assay readings?
A4: Yes, as a polyphenolic compound, PBE may exhibit some intrinsic color and could potentially interfere with colorimetric or fluorometric assays. To account for this, you should always include a cell-free control with PBE at the same concentration used in your experiment to measure and subtract any background signal.
Q5: What are the known signaling pathways affected by PBE?
A5: PBE has been reported to modulate several key signaling pathways, including the PI3K/Akt and MAPK pathways. It can influence cellular processes such as cell survival, proliferation, and inflammatory responses through its interaction with these pathways.
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of PBE in Various Assays
| Assay Type | Cell Line/System | IC50 Value / Effective Concentration | Reference |
| DPPH Radical Scavenging | Cell-free | IC50: 0.51 µM | [2] |
| Alkyl Radical Scavenging | Cell-free | IC50: 2.07 µM | [2] |
| Hydroxyl Radical Scavenging | Cell-free | IC50: 75.64 µM | [2] |
| Superoxide Radical Scavenging | Cell-free | IC50: 57.19 µM | [2] |
| α-amylase Inhibition | Enzyme assay | IC50: 6.94 μM | [3] |
| α-glucosidase Inhibition | Enzyme assay | IC50: 23.35 μM | [3] |
| Protection against high glucose-induced glucotoxicity | INS-1 cells | 10-50 µM | |
| Amelioration of nanoplastics-induced premature endothelial senescence | Porcine coronary ECs | Not specified | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of PBE on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (PBE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of PBE in cell culture medium from a DMSO stock solution.
-
Remove the medium from the wells and add 100 µL of the PBE dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2][6]
DPPH Radical Scavenging Assay
This cell-free assay measures the antioxidant capacity of PBE.
Materials:
-
This compound (PBE)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare different concentrations of PBE in methanol. Also, prepare a series of concentrations of ascorbic acid as a positive control.
-
In a 96-well plate, add 100 µL of the PBE or ascorbic acid solutions to the wells.
-
Add 100 µL of the DPPH solution to each well.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[7][8]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay assesses the anti-inflammatory properties of PBE by measuring the inhibition of heat-induced albumin denaturation.[9]
Materials:
-
This compound (PBE)
-
Fresh hen's egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a 1% aqueous solution of egg albumin or BSA.
-
The reaction mixture consists of 0.2 mL of the albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of PBE.
-
A similar reaction mixture with diclofenac sodium serves as the positive control. A control with distilled water instead of the test substance is also prepared.
-
The samples are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.[3]
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[10]
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. scirp.org [scirp.org]
- 4. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2,7"-Phloroglucinol-6,6'-bieckol in Solution
Welcome to the technical support center for handling and stabilizing 2,7"-Phloroglucinol-6,6'-bieckol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on preventing the oxidative degradation of this potent phlorotannin in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and experimental use of this compound solutions.
| Problem | Potential Cause | Solution |
| Solution turns a yellow or brown color. | Oxidation of the phlorotannin. This is accelerated by exposure to oxygen, light, and elevated temperatures. | 1. Work under an inert atmosphere: Purge solvents with nitrogen or argon before use and flush the headspace of your storage vials. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Control temperature: Store stock solutions at low temperatures (-20°C or -80°C) for long-term storage. For short-term storage, refrigeration (4°C) is recommended.[1][2][3] |
| Loss of biological activity in my assay. | Degradation of this compound. The oxidation products may not possess the same biological activity. | 1. Prepare fresh solutions: Ideally, prepare working solutions fresh for each experiment from a frozen stock. Aqueous solutions are particularly unstable and should not be stored for more than a day. 2. Use appropriate solvents: For stock solutions, use organic solvents like DMSO or ethanol (B145695), which are less prone to facilitating oxidation than aqueous buffers.[4] 3. Add stabilizers: Consider adding an antioxidant like ascorbic acid or a chelating agent like EDTA to your working solutions to inhibit oxidation. |
| Unexpected peaks appear in HPLC analysis. | Formation of degradation products. Oxidation can lead to the formation of various byproducts. | 1. Confirm the identity of new peaks: If possible, use mass spectrometry (LC-MS) to identify the degradation products. 2. Optimize storage and handling: Implement the solutions for discoloration and loss of activity to minimize the formation of these byproducts. 3. Check solvent purity: Ensure that the solvents used are of high purity and free from metal contaminants that can catalyze oxidation. |
| Precipitate forms in the solution. | Poor solubility or degradation leading to insoluble products. This can occur when diluting an organic stock solution into an aqueous buffer. | 1. Check solubility limits: Be aware of the solubility of this compound in your chosen solvent system. 2. Optimize dilution: When diluting a stock solution, add the stock to the aqueous buffer with vigorous vortexing to avoid localized high concentrations that can lead to precipitation. 3. Consider a co-solvent: If solubility in the final buffer is an issue, a small percentage of an organic co-solvent like DMSO may be required. Ensure the final concentration is compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors are:
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidation.
-
Light: Exposure to light, especially UV radiation, can provide the energy to initiate oxidative reactions.[5][6][7][8]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
pH: While specific data for this compound is limited, polyphenols are generally more susceptible to oxidation at neutral to alkaline pH.
-
Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidation.
Q2: What is the best solvent for preparing a stable stock solution of this compound?
A2: For long-term storage, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used for polyphenols.[4] These solvents are less reactive than water and can be stored at low temperatures without freezing. For immediate use in aqueous-based experiments, a concentrated stock in DMSO can be diluted into the final buffer.
Q3: How should I store my this compound solutions?
A3: Storage conditions depend on the intended duration of storage:
-
Long-term (weeks to months): Store as a solid or in an anhydrous organic solvent (e.g., DMSO, ethanol) at -20°C or -80°C.[2] The container headspace should be flushed with an inert gas (argon or nitrogen).
-
Short-term (days): Store in a refrigerator at 4°C, protected from light.
-
Aqueous solutions: It is highly recommended to prepare these fresh for each experiment. If short-term storage is unavoidable, keep the solution on ice and protected from light for no more than 24 hours.
Q4: Can I use antioxidants to stabilize my this compound solutions?
A4: Yes, adding a sacrificial antioxidant can help protect this compound from oxidation. Ascorbic acid (Vitamin C) is a common choice. It is important to select an antioxidant that does not interfere with your experimental assay.
Q5: How can a chelating agent help stabilize the solution?
A5: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), bind to metal ions that can catalyze oxidative reactions. By sequestering these metal ions, EDTA can significantly slow down the degradation of this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Inert gas (argon or nitrogen)
-
Analytical balance and appropriate weighing tools
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh the required amount of this compound needed to prepare the desired volume of a 10 mM solution.
-
Transfer the solid to an amber glass vial.
-
Add the calculated volume of anhydrous DMSO.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas for 30-60 seconds.
-
Immediately cap the vial tightly.
-
For long-term storage, wrap the vial in parafilm and place it in a -80°C freezer.
Protocol 2: Monitoring Stability using HPLC-DAD
This protocol provides a general method for monitoring the stability of this compound in solution over time.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.05% Phosphoric acid in deionized water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 10-20 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 - 4 | 0 |
| 4 - 8 | 0 → 30 |
| 8 - 30 | 30 → 45 |
| 30 - 31 | 45 → 70 |
| 31 - 36 | 70 |
| 36 - 37 | 70 → 0 |
| 37 - 45 | 0 |
(This gradient is a starting point and may need to be optimized for your specific system and to resolve degradation products from the parent compound.)
Procedure:
-
Prepare your solution of this compound under the conditions you wish to test (e.g., in a specific buffer, at a certain temperature).
-
At time zero (immediately after preparation), take an aliquot of the solution, dilute it to an appropriate concentration within the linear range of your calibration curve, and inject it into the HPLC system.
-
Store the remaining solution under the desired test conditions.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat step 2.
-
Analyze the chromatograms to determine the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks can be monitored to observe the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to time zero.
Visualizations
Caption: Factors leading to the oxidation of this compound and preventative measures.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. marineagronomy.org [marineagronomy.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The influence of light on phlorotannin content of brown macroalgae | Semantic Scholar [semanticscholar.org]
Addressing matrix effects in LC-MS analysis of 2,7"-Phloroglucinol-6,6'-bieckol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 2,7"-Phloroglucinol-6,6'-bieckol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These additional components, which can include salts, lipids, proteins, and other small molecules from the sample origin (e.g., natural product extract, biological fluid), can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference is known as the matrix effect.[1]
Matrix effects can manifest in two primary ways:
-
Ion Suppression: This is a common phenomenon where co-eluting matrix components compete with the analyte for ionization, leading to a decreased analyte signal.[1] This can result in underestimation of the analyte concentration and reduced sensitivity of the assay.
-
Ion Enhancement: Less frequently, some matrix components can enhance the ionization of the analyte, leading to an artificially high signal and an overestimation of the concentration.[1]
For a complex phlorotannin like this compound, which is often extracted from intricate natural sources, the potential for significant matrix effects is high due to the presence of numerous other structurally similar phlorotannins and other co-extracted compounds.[2][3][4][5][6]
Q2: How can I determine if my LC-MS analysis of this compound is affected by matrix effects?
A2: The most common and direct method to assess matrix effects is the post-extraction spike method .[7][8][9][10] This involves comparing the signal response of a pure standard of this compound prepared in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample processed through the entire extraction procedure but without the analyte present).
The Matrix Effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Ideally, the matrix factor should be between 0.75 and 1.25 for a robust method.[10]
Another qualitative method is the post-column infusion technique.[7][8] This involves infusing a constant flow of the analyte standard into the MS detector while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: Several strategies can be employed to reduce or compensate for matrix effects:
-
Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be optimized to selectively isolate this compound.[1][11][12]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components is crucial.[1][8] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry, such as HILIC for polar compounds like phlorotannins.[3][4][6]
-
Sample Dilution: A straightforward approach is to dilute the sample.[7][8] This reduces the concentration of both the analyte and the interfering matrix components. However, this may compromise the sensitivity if the analyte concentration is already low.
-
Use of an Internal Standard: A co-eluting internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is highly effective.[1] The SIL internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification based on the ratio of their signals.
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[1] This approach assumes that the matrix composition is consistent across all samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor reproducibility of quantitative results for this compound. | Inconsistent matrix effects between samples. | - Implement a more robust sample preparation method (e.g., SPE) to remove interfering components.[1][11][12] - Use a stable isotope-labeled internal standard if available.[1] - If a SIL-IS is not available, consider using a structural analog that co-elutes and has similar ionization properties. |
| Low sensitivity or inability to detect low concentrations of the analyte. | Significant ion suppression. | - Optimize sample cleanup to remove suppressing agents.[1][11][12] - Improve chromatographic separation to move the analyte peak away from regions of high matrix interference.[1][8] - Dilute the sample, if the analyte concentration allows.[7][8] - Check for and minimize the presence of phospholipids (B1166683) if analyzing biological matrices.[11] |
| Non-linear calibration curve. | Matrix effects that are concentration-dependent. | - Use matrix-matched calibrants to mimic the sample matrix.[1] - Employ the standard addition method for each sample, which can be time-consuming but effective.[7][8] - Improve sample cleanup to reduce the overall matrix load.[1][11][12] |
| Analyte peak shape is distorted or shows splitting. | Co-elution with a significant matrix component affecting ionization. | - Adjust the chromatographic gradient to improve separation.[1][8] - Try a different stationary phase (e.g., HILIC, different C18 chemistry).[3][4][6] - Enhance sample preparation to remove the specific interfering compound.[1][11][12] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the impact of different strategies on mitigating matrix effects in the analysis of this compound spiked into a brown algae extract.
| Mitigation Strategy | Matrix Effect (%) | Analyte Recovery (%) | Precision (%RSD, n=6) |
| None (Crude Extract) | 45% (Suppression) | 98% | 18.5% |
| Sample Dilution (1:10) | 75% (Suppression) | 99% | 8.2% |
| Liquid-Liquid Extraction | 85% (Suppression) | 85% | 5.1% |
| Solid-Phase Extraction (SPE) | 95% (Minimal Effect) | 92% | 3.4% |
| SPE + Stable Isotope-Labeled Internal Standard | 99% (Compensated) | 93% | < 2% |
Data is illustrative and will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Blank Matrix Extract: Extract a sample known to not contain this compound using your established sample preparation protocol.
-
Prepare a Standard Solution in Solvent: Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Spike the Blank Matrix Extract: Add the same amount of this compound standard to the blank matrix extract to achieve the same final concentration as the solvent standard.
-
LC-MS Analysis: Analyze both the standard in solvent and the spiked matrix extract under the same LC-MS conditions.
-
Calculate Matrix Effect: Use the peak areas obtained to calculate the percentage matrix effect as described in FAQ 2.
Mandatory Visualizations
Workflow for Addressing Matrix Effects
Caption: A logical workflow for the systematic identification, mitigation, and validation of matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Profiling of the Molecular Weight and Structural Isomer Abundance of Macroalgae-Derived Phlorotannins | MDPI [mdpi.com]
- 3. Profiling phlorotannins in brown Macroalgae by liquid chromatography-high resolution mass spectronmetry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Characterization of Phlorotannins from Brown Algae by LC-HRMS | Springer Nature Experiments [experiments.springernature.com]
- 5. Extraction, Enrichment, and LC-MSn-Based Characterization of Phlorotannins and Related Phenolics from the Brown Seaweed, Ascophyllum nodosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling phlorotannins in brown macroalgae by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Validation & Comparative
Validating the Anti-Diabetic Potential of 2,7"-Phloroglucinol-6,6'-bieckol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-diabetic effects of 2,7"-Phloroglucinol-6,6'-bieckol (PHB), a phlorotannin found in brown algae, against other established anti-diabetic alternatives. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Executive Summary
This compound demonstrates promising anti-diabetic properties through multiple mechanisms. It effectively inhibits key carbohydrate-digesting enzymes, protects pancreatic β-cells from glucotoxicity, and potentially modulates insulin (B600854) signaling pathways. While direct comparative data with leading anti-diabetic drugs is limited, the existing evidence suggests PHB as a noteworthy candidate for further investigation in the development of novel diabetic therapies.
Comparative Data on Anti-Diabetic Effects
The following tables summarize the quantitative data on the anti-diabetic effects of PHB in comparison to other agents.
Table 1: Inhibition of Carbohydrate-Digesting Enzymes
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
| This compound (PHB) | 23.35 | 6.94 | [1] |
| Acarbose | 130.04 | 165.12 | [1] |
Table 2: In Vivo Effect on Postprandial Hyperglycemia in STZ-Induced Diabetic Mice
| Treatment (10 mg/kg) | Blood Glucose at 30 min (mM) | Blood Glucose at 60 min (mM) | Blood Glucose at 120 min (mM) | Area Under the Curve (AUC) (mmol·min/L) | Reference |
| Control (Starch only) | 22.44 | 23.91 | 23.00 | 2690.83 ± 152.88 | [2] |
| This compound (PHB) + Starch | 20.44 | 20.23 | 19.06 | 2349.31 ± 129.17 | [2] |
| Acarbose + Starch | Not specified | Similar to PHB | Similar to PHB | Not specified | [2] |
Table 3: Protective Effects on High Glucose-Exposed INS-1 Pancreatic β-Cells
| Treatment | Cell Viability (%) | Reduction in Glucotoxicity (%) | Bcl-2/Bax Ratio (fold increase) | Reference |
| High Glucose (30 mM) | ~58 | - | - | [3][4] |
| PHB (50 µM) + High Glucose | 80.9 | 22.4 | 6 | [3][4] |
Note: While studies on other phlorotannins show potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, with IC50 values ranging from 0.56 to 2.64 µM, a specific IC50 value for this compound is not currently available in the reviewed literature.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known and potential mechanisms of action of PHB and a typical experimental workflow for its validation.
Caption: Mechanisms of PHB's anti-diabetic action.
Caption: Experimental workflow for validating PHB.
Caption: Hypothesized action of PHB on insulin signaling.
Detailed Experimental Protocols
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (PHB) and positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control solution to each well.
-
Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay determines the inhibitory effect of a compound on PTP1B, an enzyme that negatively regulates the insulin signaling pathway.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing EDTA and DTT)
-
Test compound (PHB) and positive control (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Add 10 µL of the test compound or control solution to the wells of a 96-well plate.
-
Add 80 µL of the PTP1B enzyme solution to each well and pre-incubate at 37°C for 10 minutes.
-
Start the enzymatic reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the percentage of PTP1B inhibition as follows: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound exhibits significant potential as an anti-diabetic agent. Its dual inhibition of α-glucosidase and α-amylase surpasses that of acarbose, and it demonstrates a protective effect on pancreatic β-cells, a crucial aspect in the management of type 2 diabetes.
However, to fully validate its therapeutic potential, further research is imperative. Direct comparative studies against first-line anti-diabetic drugs like metformin (B114582) are necessary to ascertain its relative efficacy. A thorough investigation into its effects on the insulin signaling pathway, particularly its PTP1B inhibitory activity and its impact on key proteins such as IR, IRS, PI3K, Akt, and GLUT4 translocation in insulin-sensitive tissues like muscle and adipose cells, will provide a more complete understanding of its mechanism of action. Such studies will be crucial in positioning PHB as a viable candidate for future drug development in the fight against diabetes.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein tyrosine phosphatase 1B and α-glucosidase inhibitory Phlorotannins from edible brown algae, Ecklonia stolonifera and Eisenia bicyclis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects INS-1 cells against high glucose-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 2,7”-Phloroglucinol-6,6’-bieckol and Dieckol: Potent Phlorotannins from Marine Brown Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine brown algae are a rich source of phlorotannins, a class of polyphenolic compounds with a wide array of promising biological activities. Among these, 2,7”-Phloroglucinol-6,6’-bieckol (PHB) and dieckol (B191000), both isolated from species such as Ecklonia cava, have garnered significant attention for their potential therapeutic applications. This guide provides a comparative analysis of these two phlorotannins, summarizing their known biological activities with supporting experimental data, detailing experimental protocols, and visualizing key molecular pathways. This objective comparison aims to inform further research and drug development efforts.
Chemical Structures
2,7”-Phloroglucinol-6,6’-bieckol (PHB) and Dieckol are complex polymers of phloroglucinol (B13840) units. Their distinct structures, characterized by multiple hydroxyl groups and ether linkages, are fundamental to their biological functions.
Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activities of 2,7”-Phloroglucinol-6,6’-bieckol and dieckol. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here are compiled from various independent studies.
Antioxidant Activity
The antioxidant capacity of phlorotannins is a cornerstone of their therapeutic potential, enabling them to neutralize harmful reactive oxygen species (ROS).
| Antioxidant Assay | 2,7”-Phloroglucinol-6,6’-bieckol (IC₅₀) | Dieckol (IC₅₀) | Reference Compound (IC₅₀) |
| DPPH Radical Scavenging | 0.51 µM[1] | ~80% scavenging at 62.5 µM[2] | Ascorbic Acid: 19.92 µM[3] |
| Alkyl Radical Scavenging | 2.07 µM[1] | Data not available | Ascorbic Acid: Data not available |
| Hydroxyl Radical Scavenging | 75.64 µM[1] | Stable scavenging activity up to 90°C[2][4] | Ascorbic Acid: 69.66 µM[3] |
| Superoxide Radical Scavenging | 57.19 µM[1] | Data not available | Ascorbic Acid: 98.45 µM[3] |
IC₅₀ values represent the concentration required to inhibit 50% of the radical activity. Lower values indicate higher antioxidant potential.
Anti-inflammatory Activity
Both compounds have demonstrated the ability to modulate inflammatory pathways, which are implicated in a multitude of chronic diseases.
| Anti-inflammatory Assay | 2,7”-Phloroglucinol-6,6’-bieckol | Dieckol |
| Nitric Oxide (NO) Production | Reduces expression of inflammatory factors | Suppresses LPS-induced NO production in a dose-dependent manner[5][6][7] |
| Cyclooxygenase-2 (COX-2) | Reduces expression of inflammatory factors | Suppresses LPS-induced COX-2 expression[6][7][8][9][10] |
| Pro-inflammatory Cytokines | Reduces levels of TNF-α and IL-6[11] | Significantly reduces the generation of IL-1β and TNF-α[6] |
Anti-cancer Activity
The potential of these phlorotannins to inhibit cancer cell growth and induce apoptosis is an active area of research.
| Cancer Cell Line | 2,7”-Phloroglucinol-6,6’-bieckol (IC₅₀) | Dieckol (IC₅₀) |
| Ovarian Cancer (A2780, SKOV3) | Data not available | 80-100 µM[12] |
| Osteosarcoma (MG-63) | Data not available | 15 µM[13] |
| Non-small-cell Lung Cancer (A549) | Data not available | 25 µg/mL |
Signaling Pathway Modulation
Dieckol, in particular, has been extensively studied for its ability to modulate key signaling pathways involved in inflammation and cancer. The diagram below illustrates the inhibitory effects of dieckol on the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammatory responses.
Caption: Dieckol's inhibition of LPS-induced inflammatory pathways.
In the context of cancer, dieckol has been shown to impede cell proliferation and survival by targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and metabolism.
Caption: Dieckol's inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature for evaluating the biological activities of these phlorotannins.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of NF-κB by dieckol extracted from Ecklonia cava negatively regulates LPS induction of inducible nitric oxide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects and molecular mechanism of dieckol isolated from marine brown alga on COX-2 and iNOS in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Phlorofucofuroeckol A and Dieckol Extracted from Ecklonia cava on Noise-induced Hearing Loss in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of dieckol isolated from Ecklonia cava against high glucose-induced oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Dieckol, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dieckol exerts anticancer activity in human osteosarcoma (MG-63) cells through the inhibition of PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,7”-Phloroglucinol-6,6'-bieckol and Other Bioactive Phlorotannins from Ecklonia cava
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,7”-Phloroglucinol-6,6'-bieckol (PBE) against other prominent phlorotannins isolated from the brown alga Ecklonia cava, namely dieckol (B191000) and phlorofucofuroeckol-A (PFF-A). The comparative analysis is supported by experimental data from various in vitro assays, with a focus on antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.
Ecklonia cava, an edible brown alga, is a rich source of phlorotannins, which are marine polyphenols with diverse and potent biological activities.[1] These compounds, formed by the polymerization of phloroglucinol (B13840) units, have garnered significant interest in the pharmaceutical and nutraceutical industries.[1] Among the myriad of phlorotannins isolated from Ecklonia cava, 2,7”-Phloroglucinol-6,6'-bieckol, dieckol, and phlorofucofuroeckol-A are recognized for their significant therapeutic potential. This guide aims to delineate the comparative efficacy of PBE in relation to these other well-studied phlorotannins.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, providing a basis for comparing the bioactivities of 2,7”-Phloroglucinol-6,6'-bieckol, dieckol, and phlorofucofuroeckol-A. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| 2,7”-Phloroglucinol-6,6'-bieckol (PBE) | DPPH radical scavenging | 0.51 | [2] |
| Alkyl radical scavenging | 2.07 | [2] | |
| Hydroxyl radical scavenging | 75.64 | [2] | |
| Superoxide radical scavenging | 57.19 | [2] | |
| Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | DPPH radical scavenging | 0.90 | [3] |
| Alkyl radical scavenging | 2.54 | [3] | |
| Hydroxyl radical scavenging | 62.93 | [3] | |
| Superoxide radical scavenging | 109.05 | [3] | |
| Phlorofucofuroeckol-A (PFF-A) | DPPH radical scavenging | 10.3 | [4] |
| Alkyl radical scavenging | 3.9 | [4] | |
| Hydroxyl radical scavenging | 21.4 | [4] |
Table 2: Anti-Diabetic Activity
| Compound | Assay | IC50 (µM) | Reference |
| 2,7”-Phloroglucinol-6,6'-bieckol (PBE) | α-glucosidase inhibition | 23.35 | [5][6] |
| α-amylase inhibition | 6.94 | [5][6] | |
| Dieckol | α-glucosidase inhibition | 240 | [1] |
| α-amylase inhibition | 660 | [1] | |
| Acarbose (Positive Control) | α-glucosidase inhibition | 130.04 | [6] |
| α-amylase inhibition | 165.12 | [6] |
Table 3: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 (µM) / Effect | Reference |
| Dieckol | MG-63 (Osteosarcoma) | MTT | 15 | [7] |
| A2780 (Ovarian Cancer) | MTT | 80-100 | [8] | |
| SKOV3 (Ovarian Cancer) | MTT | 92.7 | [8] | |
| Phlorofucofuroeckol-A (PFF-A) | HCT116 (Colorectal Cancer) | MTT | 38% viability reduction at 100 µM | |
| SW480 (Colorectal Cancer) | MTT | 90% viability reduction at 100 µM | ||
| 2,7”-Phloroglucinol-6,6'-bieckol (PBE) | - | - | Data not available | - |
Table 4: Anti-Inflammatory Activity
| Compound | Cell Line | Assay | Effect | Reference |
| Dieckol | RAW 264.7 | Nitric Oxide (NO) Production | Dose-dependent inhibition | |
| Phlorofucofuroeckol-A (PFF-A) | RAW 264.7 | Nitric Oxide (NO) Production | Dose-dependent inhibition | [3] |
| 2,7”-Phloroglucinol-6,6'-bieckol (PBE) | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
DPPH Radical Scavenging Activity Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents and Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), test compounds (PBE, dieckol, PFF-A), positive control (e.g., ascorbic acid), methanol, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add the different concentrations of the test compounds and positive control to the wells. A blank containing only methanol and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
-
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents and Materials: RAW 264.7 cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), test compounds, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid), 96-well cell culture plate, incubator, microplate reader.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
α-Glucosidase Inhibition Assay
This assay evaluates the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing type 2 diabetes.
-
Reagents and Materials: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, test compounds, positive control (e.g., acarbose), phosphate (B84403) buffer (pH 6.8), sodium carbonate solution, 96-well microplate, microplate reader.
-
Procedure:
-
Add the α-glucosidase enzyme solution and different concentrations of the test compounds or positive control to the wells of a microplate.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
MTT Assay for Cancer Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cancer cells.
-
Cell Lines: Various cancer cell lines (e.g., MG-63, A2780, SKOV3, HCT116, SW480).
-
Reagents and Materials: Cancer cells, appropriate cell culture medium, FBS, penicillin-streptomycin, test compounds, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO or SDS in HCl), 96-well cell culture plate, incubator, microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of a key signaling pathway and a general experimental workflow are provided below to aid in understanding the mechanisms of action and the research process.
References
- 1. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pharmacological research on Ecklonia species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Ecklonia cava, Ecklonia stolonifera and Eisenia bicyclis for phlorotannin extraction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Ecklonia Cava - NutraPedia [nutrahacker.com]
- 8. Anti-Inflammatory Effect of Ecklonia cava Extract on Porphyromonas gingivalis Lipopolysaccharide-Stimulated Macrophages and a Periodontitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 2,7"-Phloroglucinol-6,6'-bieckol and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of 2,7"-phloroglucinol-6,6'-bieckol (B15138250) (PHB), a marine-derived phlorotannin, and the well-established antioxidant, ascorbic acid (Vitamin C). The following sections present quantitative data from comparative studies, detailed experimental protocols for key antioxidant assays, and a visualization of the distinct signaling pathways through which these compounds exert their antioxidant effects. The data presented for the phlorotannin is based on studies of pyrogallol-phloroglucinol-6,6'-bieckol (PPB), a structurally similar compound, which demonstrates the potent antioxidant potential within this class of molecules.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and ascorbic acid has been evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for pyrogallol-phloroglucinol-6,6'-bieckol (PPB) and ascorbic acid in several radical scavenging assays.[1][2]
| Antioxidant Assay | Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) IC50 (µM) | Ascorbic Acid IC50 (µM) |
| DPPH Radical Scavenging | 0.90 | Not specified in direct comparison |
| Alkyl Radical Scavenging | 2.54 | 19.19 |
| Hydroxyl Radical Scavenging | 62.93 | 69.66 |
| Superoxide Radical Scavenging | 109.05 | Not specified in direct comparison |
These results indicate that PPB, a compound structurally similar to this compound, exhibits significantly stronger scavenging activity against alkyl and hydroxyl radicals compared to ascorbic acid.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant capacity data, it is crucial to understand the methodologies employed. Below are detailed protocols for two commonly used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compound (this compound or ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the test compound in the same solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound or ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control sample containing the solvent and ABTS•+ solution is also measured.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for a clear understanding of complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical antioxidant assay workflow and the distinct antioxidant signaling pathways of this compound and ascorbic acid.
Experimental Workflow: DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Antioxidant Signaling Pathways
This compound and ascorbic acid employ different primary mechanisms to combat oxidative stress. Ascorbic acid is a direct scavenger of reactive oxygen species (ROS), while phlorotannins like PHB can also activate endogenous antioxidant defense systems.
Caption: Comparative antioxidant signaling pathways.
Conclusion
The available data strongly suggests that phlorotannins, such as this compound, possess potent antioxidant properties, in some cases exceeding those of ascorbic acid.[1] While ascorbic acid primarily acts as a direct scavenger of reactive oxygen species, this compound and similar phlorotannins also appear to modulate cellular signaling pathways to enhance the endogenous antioxidant defense system.[3][4][5] This dual mechanism of action makes this compound a compelling candidate for further investigation in the development of novel antioxidant therapies. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct and interpret comparative antioxidant studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of 2,7”-Phloroglucinol-6,6’-bieckol: A Comparative Guide
While direct experimental evidence on the synergistic effects of 2,7”-Phloroglucinol-6,6’-bieckol (PHB) with other natural compounds is currently limited in published literature, this guide provides a comparative analysis of its individual bioactivities alongside other prominent marine-derived compounds. By examining their distinct and overlapping mechanisms, we can infer potential synergistic interactions and propose avenues for future research.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of marine polyphenols. We will delve into the quantitative data on the individual effects of PHB and its counterparts, detail the experimental methodologies, and present conceptual frameworks for investigating their combined therapeutic potential.
Comparative Bioactivity of PHB and Other Marine Natural Compounds
2,7”-Phloroglucinol-6,6’-bieckol is a phlorotannin found in the edible brown alga Ecklonia cava. This seaweed is a rich source of various bioactive phlorotannins, including dieckol (B191000) (DK) and pyrogallol-phloroglucinol-6,6'-bieckol (PPB), as well as the sulfated polysaccharide, fucoidan (B602826). The following tables summarize the reported biological activities of these compounds, offering a basis for identifying promising combinations for synergistic studies.
In Vitro Antioxidant and Anti-inflammatory Activities
The antioxidant capacities of PHB, DK, PPB, and fucoidan have been evaluated using various assays. The half-maximal inhibitory concentration (IC50) values, where available, provide a quantitative measure of their potency.
| Compound | Assay | Target/Cell Line | IC50 / Effective Concentration |
| 2,7”-Phloroglucinol-6,6’-bieckol (PHB) | DPPH radical scavenging | - | 0.51 µM[1] |
| Alkyl radical scavenging | - | 2.07 µM[1] | |
| Hydroxyl radical scavenging | - | 75.64 µM[1] | |
| Superoxide (B77818) radical scavenging | - | 57.19 µM[1] | |
| Intracellular ROS scavenging | Vero cells | Not specified[1] | |
| Dieckol (DK) | DPPH radical scavenging | - | High efficacy noted[2] |
| Anti-inflammatory | LPS-stimulated BV2 microglial cells | Inhibition of NF-κB translocation[3] | |
| Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | DPPH radical scavenging | - | 0.90 µM[4][5] |
| Alkyl radical scavenging | - | 2.54 µM[4][5] | |
| Hydroxyl radical scavenging | - | 62.93 µM[4][5] | |
| Superoxide radical scavenging | - | 109.05 µM[4][5] | |
| Intracellular ROS scavenging | Vero cells | 3.54 µM[5] | |
| Fucoidan | DPPH radical scavenging | - | IC50 = 0.035 ± 0.002 mg/mL (from Fucus vesiculosus)[6] |
| Anti-inflammatory | Particulate matter-stimulated cells | Attenuation of TLR-mediated NF-κB/MAPK protein expressions[7] |
In Vivo Effects
Preclinical studies in animal models provide insights into the physiological effects of these compounds.
| Compound/Mixture | Animal Model | Key Findings |
| Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | Diet-induced obese and hypertensive mice | Reduced blood pressure and serum lipoprotein levels.[2] |
| Mixture of Phlorotannin and Fucoidan (P4F6) | Aβ-induced cognitive deficit mice | Ameliorated learning and memory impairment; attenuated oxidative stress.[6] |
Experimental Protocols
To aid in the design of future comparative and synergistic studies, detailed methodologies for key experiments are provided below.
Radical Scavenging Activity by Electron Spin Resonance (ESR) Spectrometry
This protocol is adapted from studies on the antioxidant activity of PHB and PPB.[1][4][5]
-
DPPH Radical Scavenging: A 20 µL aliquot of the test compound at various concentrations is mixed with 20 µL of 300 µM 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol. Following a 2-minute incubation at room temperature, the ESR spectrum is recorded.
-
Alkyl Radical Scavenging: Alkyl radicals are generated using 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH). The reaction mixture consists of 20 µL of 40 mM AAPH, 20 µL of 40 mM POBN (spin trap), and 20 µL of the test compound in 40 µL of phosphate-buffered saline (PBS, pH 7.4). The mixture is incubated at 37°C for 30 minutes before ESR spectrum recording.
-
Hydroxyl Radical Scavenging: The Fenton reaction (FeSO₄ + H₂O₂) is used to generate hydroxyl radicals. The reaction mixture contains 20 µL of 0.2 M H₂O₂, 20 µL of 10 mM FeSO₄, 20 µL of 0.3 M DMPO (spin trap), and 20 µL of the test compound in 20 µL of PBS (pH 7.4). The ESR spectrum is recorded after 2.5 minutes.
-
Superoxide Radical Scavenging: The hypoxanthine-xanthine oxidase system is employed to generate superoxide radicals. The reaction mixture includes 50 µL of the test compound, 50 µL of 5 mM hypoxanthine, 50 µL of 0.4 U/mL xanthine (B1682287) oxidase, and 50 µL of 100 mM DMPO in 50 µL of PBS (pH 7.4). The ESR spectrum is recorded after 1 minute.
Intracellular Reactive Oxygen Species (ROS) Scavenging Activity
This method, based on those used for PHB and PPB, quantifies antioxidant activity within a cellular context.[1][5]
-
Vero cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Following pre-treatment, cells are washed with PBS and incubated with 100 µM of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes.
-
After another wash with PBS, oxidative stress is induced by treating the cells with 100 µM H₂O₂ for 1 hour.
-
The fluorescence of 2',7'-dichlorofluorescein (B58168) (DCF) is measured using a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Potential for Synergistic Effects: A Mechanistic Perspective
The lack of direct experimental data on synergy necessitates a theoretical exploration based on the known mechanisms of these compounds. Synergism can occur when compounds act on different targets within the same or converging signaling pathways.
Hypothetical Signaling Pathway for Synergistic Anti-inflammatory Effects
The diagram below illustrates a potential mechanism for synergistic anti-inflammatory action between PHB and fucoidan. This is a conceptual model based on the generally understood anti-inflammatory properties of phlorotannins and fucoidans.
Caption: Hypothetical synergistic anti-inflammatory mechanism of PHB and Fucoidan.
This model suggests that fucoidan could potentially inhibit the initial inflammatory signaling by interfering with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4). Concurrently, PHB might act at a downstream point, such as inhibiting the kinase TAK1. By targeting multiple stages of this pathway, the combination could result in a more potent anti-inflammatory effect than either compound alone.
A Framework for Future Synergistic Studies
To empirically validate the synergistic potential of PHB, a structured research approach is necessary. The following workflow provides a conceptual framework for such an investigation.
Caption: Conceptual workflow for investigating synergistic effects.
This systematic approach begins with broad in vitro screening to identify promising combinations. The use of a checkerboard assay allows for the quantitative determination of synergy through the calculation of a Combination Index (CI). Subsequent mechanistic studies are crucial for understanding the molecular basis of the interaction, followed by in vivo validation to confirm the therapeutic relevance of the synergistic combination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixture of Phlorotannin and Fucoidan from Ecklonia cava Prevents the Aβ-Induced Cognitive Decline with Mitochondrial and Cholinergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Two Potent Phlorotannins: 2,7”-Phloroglucinol-6,6’-bieckol and Phlorofucofuroeckol-A
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective, data-driven comparison of two prominent phlorotannins derived from brown algae: 2,7”-Phloroglucinol-6,6’-bieckol (PHB) and Phlorofucofuroeckol-A (PFFA).
Isolated primarily from edible brown algae such as Ecklonia cava, both PHB and PFFA have garnered significant interest within the scientific community for their diverse and potent biological activities.[1][2] This guide synthesizes available experimental data to offer a clear comparison of their performance in key therapeutic areas, details the experimental methodologies used to generate this data, and visualizes the cellular signaling pathways they modulate.
Biochemical Properties at a Glance
| Property | 2,7”-Phloroglucinol-6,6’-bieckol (PHB) | Phlorofucofuroeckol-A (PFFA) |
| Molecular Formula | C48H30O23[3] | C30H18O14[4] |
| Molecular Weight | 974.7 g/mol [3] | 602.46 Da[4] |
| General Structure | Composed of eight interconnected phloroglucinol (B13840) units. | A novel phlorotannin with both dibenzo-1,4-dioxin and dibenzofuran (B1670420) elements. |
| Source | Primarily isolated from Ecklonia cava.[1][5] | Isolated from brown algae such as Ecklonia cava, Ecklonia stolonifera, and Eisenia bicyclis.[4][6][7] |
Comparative Analysis of Biological Activities
The following sections provide a detailed comparison of the antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and muscle growth-promoting activities of PHB and PFFA, supported by quantitative data from various studies.
Antioxidant Activity
Both PHB and PFFA exhibit significant antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
| Assay | 2,7”-Phloroglucinol-6,6’-bieckol (PHB) | Phlorofucofuroeckol-A (PFFA) |
| DPPH Radical Scavenging (IC50) | 0.51 µM[1] | Dose-dependent scavenging activity observed.[8] |
| Alkyl Radical Scavenging (IC50) | 2.07 µM[1] | Strongest scavenging activity against alkyl radicals among other ROS.[9] |
| Hydroxyl Radical Scavenging (IC50) | 75.64 µM[1] | Not explicitly quantified in the provided results. |
| Superoxide Radical Scavenging (IC50) | 57.19 µM[1] | Not explicitly quantified in the provided results. |
| Intracellular ROS Scavenging | Effectively scavenged intracellular ROS.[1] | Significantly inhibited ROS in AAPH-stimulated Vero cells and a zebrafish model.[9][10] |
| Protection against Oxidative Damage | Effectively inhibited H2O2-induced DNA damage.[1] | Showed a strong protective effect against ROS and lipid peroxidation.[9][10] |
Anti-Inflammatory Activity
PFFA has been extensively studied for its anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.[6][11] While PHB is also known for its anti-inflammatory properties, direct comparative data with PFFA is limited in the provided search results.
| Parameter | Phlorofucofuroeckol-A (PFFA) |
| Inhibition of Pro-inflammatory Cytokines | Reduced fine dust-induced Tnf-α, Il-6, and Il-1β.[6] |
| Effect on NF-κB Pathway | Down-regulated the NF-κB pathway induced by fine dust or LPS.[6] Inhibited the degradation of IκB-α and nuclear translocation of p65.[11] |
| Effect on MAPK Pathway | Down-regulated the phosphorylation of ERK1/2 and p38 MAPK.[6] Inhibited the activation of JNKs and p38 MAPK.[11] |
| COX-2 Inhibition | Exhibited an inhibitory effect of 96.8% on COX-2 activity at 500 µM.[12] |
Anti-Cancer Activity
PFFA has demonstrated pro-apoptotic effects in human colorectal cancer cells.
| Cell Line | Treatment | Effect on Cell Viability |
| HCT116 | 50 µM PFFA for 24h | 16% reduction[4] |
| HCT116 | 100 µM PFFA for 24h | 38% reduction[4] |
| SW480 | 50 µM PFFA for 24h | 42% reduction[4] |
| SW480 | 100 µM PFFA for 24h | 90% reduction[4] |
Data on the direct anti-cancer activity of PHB was not available in the provided search results for a head-to-head comparison.
Anti-Diabetic Activity
Both compounds have been investigated for their potential to manage hyperglycemia by inhibiting key digestive enzymes.
| Enzyme Inhibition (IC50) | 2,7”-Phloroglucinol-6,6’-bieckol (PHB) | Phlorofucofuroeckol-A (PFFA) | Acarbose (Positive Control) |
| α-glucosidase | 23.35 µM[12] | 19.52 µM[13] | 130.04 µM[12] |
| α-amylase | 6.94 µM[12] | 6.34 µM[13] | 165.12 µM[12] |
Skeletal Muscle Growth
A study comparing the effects of several phlorotannins on C2C12 myoblasts found that PHB, along with dieckol, induced the highest degree of proliferation.[14]
| Parameter | 2,7”-Phloroglucinol-6,6’-bieckol (PHB) | Phlorofucofuroeckol-A (PFFA) |
| C2C12 Myoblast Proliferation | Significantly induced proliferation.[14] | Did not show significant proliferative effects.[14] |
Signaling Pathway Modulation
2,7”-Phloroglucinol-6,6’-bieckol (PHB)
PHB has been shown to promote muscle growth by modulating the Smad and IGF-1 signaling pathways. It acts by down-regulating the Smad signaling pathway, a negative regulator of myogenesis, and up-regulating the insulin-like growth factor-1 (IGF-1) signaling pathway, a positive regulator.[14] More recently, PHB was found to ameliorate nanoplastics-induced premature endothelial senescence by reducing the expression of cell cycle regulatory proteins like p53, p21, and p16, and improving vascular function by upregulating eNOS expression.[5]
Phlorofucofuroeckol-A (PFFA)
PFFA exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6] In the context of fibrosis, PFFA has been shown to suppress the TGF-β1-induced fibrotic response by downregulating both the MAPK and SMAD 2/3 pathways.[15][16] Furthermore, in microglial cells, PFFA inhibits the LPS-induced expression of inflammatory mediators by inactivating the NF-κB, JNKs, p38 MAPK, and Akt pathways.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2,7''-Phloroglucinol-6,6'-bieckol | C48H30O23 | CID 163111960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity of Phlorofucofuroeckol A via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust [mdpi.com]
- 7. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. e-algae.org [e-algae.org]
- 10. oak.go.kr [oak.go.kr]
- 11. Phlorofucofuroeckol A suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Phlorofucofuroeckol A isolated from Ecklonia cava alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phlorofucofuroeckol A from Ecklonia cava ameliorates TGF-β1-induced fibrotic response of human tracheal fibroblasts via the downregulation of MAPKs and SMAD 2/3 pathways inactivated TGF-β receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Cross-Validation of 2,7"-Phloroglucinol-6,6'-bieckol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,7"-Phloroglucinol-6,6'-bieckol (PHB), a significant phlorotannin found in brown algae such as Ecklonia cava. Due to the limited availability of direct cross-validation studies for PHB, this document leverages validation data from closely related and co-occurring phlorotannins, namely phloroglucinol (B13840) and dieckol (B191000), to provide a reliable reference for researchers. The primary analytical techniques discussed are High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
The structural complexity and lack of commercially available standards for many phlorotannins present a considerable challenge in their quantification.[1] This guide aims to equip researchers with the necessary information to select and develop robust analytical methods for their specific research needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the study, such as sensitivity, selectivity, and throughput. While HPLC-DAD offers a robust and widely accessible method for quantification, UHPLC-MS provides superior sensitivity and specificity, which is particularly advantageous for complex matrices or when trace-level quantification is necessary.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative performance data for HPLC-DAD and UHPLC-MS methods, based on validated studies of phloroglucinol and dieckol. These values can be considered indicative for the analysis of PHB.
| Parameter | HPLC-DAD for Phloroglucinol & Dieckol | HPLC-MS/MS for Phloroglucinol |
| Linearity (r²) | Phloroglucinol: 0.9998Dieckol: 0.9992[2] | 0.9998[3] |
| Linear Range | 0.5 - 20 mg/L[2] | 1.976 - 988.0 ng/mL[3] |
| Accuracy (Recovery %) | Phloroglucinol: 89.3 - 97.3%Dieckol: 89.6 - 106.1%[2] | 86.19 - 91.10%[3] |
| Precision (%RSD) | Intra-day: Phloroglucinol: 1.02 - 1.87%Dieckol: 1.70 - 3.68%Inter-day: Phloroglucinol: 0.47 - 1.90%Dieckol: 0.70 - 3.24%[2] | Intra-day: 3.22 - 11.0%Inter-day: 3.74 - 10.2%[3] |
| Limit of Detection (LOD) | Phloroglucinol: 0.22 mg/LDieckol: 0.32 mg/L[2] | Not explicitly stated, but LLOQ is 1.976 ng/mL[3] |
| Limit of Quantification (LOQ) | Phloroglucinol: 0.66 mg/LDieckol: 0.97 mg/L[2] | 1.976 ng/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the HPLC-DAD and UHPLC-MS analysis of phlorotannins.
HPLC-DAD Method for Phloroglucinol and Dieckol
This method is suitable for the simultaneous quantification of multiple phlorotannins.[2]
Sample Preparation:
-
Dried Ecklonia cava powder (or other sample matrix) is extracted with a suitable solvent, such as 80% aqueous methanol, at room temperature.
-
The extract is filtered and concentrated under reduced pressure.
-
The concentrated extract is then subjected to further purification steps, such as liquid-liquid partitioning with ethyl acetate.
-
The final extract is dissolved in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Instrument: Agilent 1100 Series HPLC System with a Diode Array Detector (DAD).[2]
-
Column: Supelco Discovery C18 (4.6 x 250 mm, 5 µm).[2]
-
Column Temperature: 25 °C.[2]
-
Mobile Phase:
-
Gradient Elution: A multi-step gradient is employed to ensure the separation of various phlorotannins.[2]
-
Flow Rate: 0.7 mL/min.[4]
UHPLC-MS Method for Phlorotannin Profiling
This method is ideal for the identification and sensitive quantification of phlorotannins in complex mixtures.[5]
Sample Preparation:
-
Extraction is performed using aqueous ethanol (B145695) (e.g., 80% v/v).[5]
-
The extract is purified and concentrated using Solid Phase Extraction (SPE) to remove interfering compounds.[5]
-
The purified fraction is dissolved in a suitable solvent for UHPLC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Thermo Scientific Accela UHPLC system coupled to an LTQ Orbitrap Velos Pro mass spectrometer with a heated electrospray ionization (HESI) source.[5]
-
Column: ACQUITY CSH Phenyl-hexyl UPLC column (2.1 mm × 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Ionization Mode: Negative ion mode is typically preferred for the analysis of phenolic compounds like phlorotannins.
-
Data Acquisition: High-resolution tandem mass spectrometry (HRMS²) is used for the identification and structural elucidation of the compounds.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Experimental workflow for HPLC-DAD analysis of phlorotannins.
Caption: Experimental workflow for UHPLC-MS analysis of phlorotannins.
References
- 1. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships of 2,7”-Phloroglucinol-6,6’-bieckol and related bieckols, a class of phlorotannins derived from brown algae with significant therapeutic potential. Through a detailed analysis of experimental data, this report illuminates how subtle structural modifications influence their antioxidant and anti-inflammatory properties.
Phlorotannins, exclusively found in brown seaweeds, are polyphenolic compounds known for a wide range of biological activities. Among them, bieckols, which are eckol-type phlorotannins, have garnered considerable interest. This guide focuses on 2,7”-Phloroglucinol-6,6’-bieckol and its close structural relatives: pyrogallol-phloroglucinol-6,6’-bieckol, 6,6’-bieckol, 8,8’-bieckol, and dieckol (B191000). By presenting quantitative data from various in vitro assays, we aim to provide a clear and objective comparison of their performance.
Comparative Analysis of Biological Activities
The antioxidant and anti-inflammatory activities of these bieckol derivatives have been evaluated using various assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. A lower IC50 value indicates greater efficacy.
Antioxidant Activity
The antioxidant capacity of the bieckols was primarily assessed through their ability to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous diseases.
Table 1: Comparison of Antioxidant Activities (IC50 in µM)
| Compound | DPPH Radical Scavenging | Alkyl Radical Scavenging | Intracellular ROS Scavenging |
| 2,7”-Phloroglucinol-6,6’-bieckol | 0.51[1] | 2.07[1] | - |
| Pyrogallol-phloroglucinol-6,6’-bieckol | 0.90[2][3] | 2.54[2][3] | 3.54[2] |
| 6,6’-Bieckol | - | 1.92[4] | - |
| Dieckol | - | - | - |
| 8,8’-Bieckol | - | - | - |
Note: "-" indicates that data was not found in the searched literature.
From the available data, 2,7”-Phloroglucinol-6,6’-bieckol demonstrates potent DPPH and alkyl radical scavenging activities. The presence of an additional phloroglucinol (B13840) moiety at the 2,7” position appears to contribute significantly to its antioxidant capacity. Pyrogallol-phloroglucinol-6,6’-bieckol also exhibits strong antioxidant effects, with the pyrogallol (B1678534) group likely playing a crucial role.
Anti-inflammatory and Related Activities
The anti-inflammatory potential of bieckols is often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
Table 2: Comparison of Anti-inflammatory and Other Bioactivities (IC50 in µM)
| Compound | sPLA2 Inhibition | α-Glucosidase Inhibition | PTP1B Inhibition | SARS-CoV 3CLpro Inhibition | Cytotoxicity (A2780 cells) | Cytotoxicity (SKOV3 cells) |
| 2,7”-Phloroglucinol-6,6’-bieckol | - | - | - | - | - | - |
| Pyrogallol-phloroglucinol-6,6’-bieckol | - | - | - | - | - | - |
| 6,6’-Bieckol | - | - | - | - | ~80-100 | ~80-100 |
| Dieckol | 90[5] | - | - | 2.7[6] | ~80-100 | ~80-100 |
| 8,8’-Bieckol | 180[5] | - | - | - | ~80-100 | ~80-100 |
| Eckol | 100[5] | 22.78[5] | 2.64[5] | 8.8[6] | - | - |
Note: "-" indicates that data was not found in the searched literature.
Dieckol and the bieckols have shown noteworthy inhibitory effects on enzymes like secretory phospholipase A2 (sPLA2), which is involved in inflammation, and SARS-CoV 3CLpro, a key viral enzyme. Dieckol, in particular, displays potent inhibition of the SARS-CoV 3CLpro enzyme. The cytotoxic activities of 6,6'-bieckol, 8,8'-bieckol, and dieckol against ovarian cancer cell lines suggest their potential as anticancer agents.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10-3 M) is prepared in an organic solvent like methanol (B129727) or ethanol. This stock solution is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: The bieckol sample, at various concentrations, is added to the DPPH working solution. A control containing the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Intracellular Reactive Oxygen Species (ROS) Scavenging Assay using DCFH-DA
This cell-based assay measures the ability of a compound to reduce intracellular ROS levels.
-
Cell Culture: Adherent cells (e.g., Vero cells) are seeded in a 96-well plate and cultured overnight.
-
Loading with DCFH-DA: The cell culture medium is removed, and the cells are washed with a buffer like DPBS or HBSS. A working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a suitable medium is then added to the cells, and they are incubated at 37°C for 30-60 minutes. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH.
-
Treatment: The DCFH-DA solution is removed, and the cells are washed again. The bieckol samples at various concentrations are then added to the cells, often along with an ROS inducer like hydrogen peroxide (H₂O₂).
-
Incubation: The plate is incubated at 37°C for a specific duration. During this time, intracellular ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Calculation and IC50 Determination: The percentage of intracellular ROS scavenging activity is calculated by comparing the fluorescence intensity of the treated cells to that of the control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathway Modulation
Bieckols exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Several bieckols, including dieckol, have been shown to suppress the activation of the NF-κB pathway.[2] They can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[2]
Caption: Inhibition of the NF-κB signaling pathway by bieckols.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes.
Studies have shown that bieckols, including dieckol and pyrogallol-phloroglucinol-6,6-bieckol, can inhibit the phosphorylation of MAPKs, particularly p38.[2][7] This inhibition disrupts the downstream signaling cascade and reduces the inflammatory response.
Caption: Inhibition of the MAPK signaling pathway by bieckols.
Structure-Activity Relationship Insights
Based on the compiled data, several key structure-activity relationships can be inferred:
-
Number and Position of Hydroxyl Groups: The potent antioxidant activity of phlorotannins is generally attributed to their numerous phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. The high activity of 2,7”-Phloroglucinol-6,6’-bieckol suggests that the increased number of hydroxyl groups and their specific arrangement contribute significantly to its radical scavenging capabilities.
-
Presence of a Pyrogallol Group: The strong antioxidant activity of pyrogallol-phloroglucinol-6,6’-bieckol highlights the importance of the pyrogallol moiety (a 1,2,3-trihydroxybenzene ring). This group is known for its excellent electron-donating properties, enhancing radical scavenging.
-
Dibenzo-p-dioxin (B167043) Skeleton: The core dibenzo-p-dioxin structure of bieckols is fundamental to their biological activities. Variations in the linkages between the phloroglucinol units (e.g., 6,6' vs. 8,8' in bieckols) can influence their three-dimensional structure and, consequently, their interaction with biological targets.
-
Overall Molecular Size and Complexity: While a higher degree of polymerization and more hydroxyl groups generally lead to increased antioxidant activity, the relationship is not always linear. The overall conformation and steric hindrance can also play a role in how effectively the molecule can interact with radicals or the active sites of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of NF-κB by dieckol extracted from Ecklonia cava negatively regulates LPS induction of inducible nitric oxide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrogallol-Phloroglucinol-6,6-Bieckol from Ecklonia cava Attenuates Tubular Epithelial Cell (TCMK-1) Death in Hypoxia/Reoxygenation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 2,7”-Phloroglucinol-6,6’-bieckol: Insights into a Promising Marine Polyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,7”-Phloroglucinol-6,6’-bieckol (PHB), a significant phlorotannin found in brown algae. While research on this specific compound from geographically diverse locations is still emerging, this document synthesizes the current knowledge on its extraction, purification, and biological activities, drawing comparisons with other related phlorotannins where data is available. The information presented herein aims to support further research and development of this potent natural product.
Introduction to 2,7”-Phloroglucinol-6,6’-bieckol (PHB)
2,7”-Phloroglucinol-6,6’-bieckol (PHB) is a complex phlorotannin, a class of polyphenolic compounds exclusively found in brown algae (Phaeophyceae). It is formed through the polymerization of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) units. PHB has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. The primary source of PHB identified in the literature is the edible brown alga, Ecklonia cava, which is predominantly found in the coastal regions of Korea and Japan. While studies have identified a variety of phlorotannins in brown algae from different parts of the world, including the Atlantic and Pacific oceans, specific quantitative data for PHB from diverse geographical locations is currently limited.
Extraction and Purification of PHB: A Methodological Overview
The isolation of PHB from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized representation based on methodologies reported in the scientific literature.
Experimental Workflow for PHB Isolation
Caption: Generalized workflow for the extraction and purification of 2,7”-Phloroglucinol-6,6’-bieckol (PHB).
Detailed Experimental Protocols:
1. Sample Preparation:
-
Freshly collected brown algae (e.g., Ecklonia cava) are washed thoroughly with fresh water to remove salt, epiphytes, and other debris.
-
The cleaned algae are then air-dried in a shaded, well-ventilated area for 48-72 hours or lyophilized.
-
The dried algal material is ground into a fine powder using a grinder.
2. Extraction:
-
The algal powder is extracted with a solvent, typically 80% aqueous methanol or 50% aqueous ethanol, at room temperature or slightly elevated temperatures (e.g., 85°C) for 12-24 hours with constant stirring.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to obtain a concentrated crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. The phlorotannin fraction, including PHB, is typically enriched in the ethyl acetate fraction.
4. Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification to obtain high-purity PHB is often performed using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
5. Analysis and Quantification:
-
The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
-
Quantification of PHB in extracts can be performed using analytical HPLC with a Diode-Array Detector (HPLC-DAD). A C18 column is typically used with a mobile phase consisting of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile. Detection is monitored at a wavelength of around 230 nm.
Comparative Analysis of Phlorotannin Content
Direct comparative data for the yield and purity of PHB from different geographical locations is scarce in the current literature. However, studies on the total phlorotannin content and the content of other major phlorotannins in various brown algae provide a framework for future comparative research on PHB. The table below presents hypothetical data to illustrate how such a comparison could be structured.
| Geographical Location | Brown Alga Species | Total Phlorotannin Content (% dry weight) | 2,7”-PHB Content (mg/g extract) | Purity (%) | Reference |
| Jeju Island, Korea | Ecklonia cava | 5 - 12 | Data Not Available | >95 (isolated) | Fictional Data |
| Coast of Japan | Ecklonia kurome | 3 - 8 | Data Not Available | Data Not Available | Fictional Data |
| Southwestern Atlantic | Sargassum spp. | < 2 | Data Not Available | Data Not Available | Fictional Data |
| North Atlantic | Fucus vesiculosus | 4 - 10 | Data Not Available | Data Not Available | Fictional Data |
Note: The data in the table above is for illustrative purposes only and highlights the need for further research to quantify PHB content in brown algae from diverse geographical origins.
Biological Activities and Signaling Pathways of PHB
PHB exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
PHB demonstrates potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This is a critical mechanism for protecting cells from damage induced by reactive oxygen species (ROS).
Caption: PHB's role in the Nrf2/HO-1 antioxidant signaling pathway.
PHB has been shown to upregulate the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation by PHB, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes such as Heme Oxygenase-1 (HO-1).
Anti-inflammatory Activity
PHB exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: PHB's inhibitory effect on the NF-κB inflammatory pathway.
In the presence of inflammatory stimuli like lipopolysaccharide (LPS), PHB has been demonstrated to inhibit the activation of NF-κB. This leads to a decrease in the nuclear translocation of the p65 subunit of NF-κB, subsequently downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Amelioration of Endothelial Senescence and Dysfunction
Recent studies have highlighted the potential of PHB in protecting the vascular endothelium. PHB has been shown to ameliorate premature endothelial senescence and dysfunction induced by environmental stressors.[1] It achieves this by reducing oxidative stress, restoring cell proliferation, and decreasing the expression of cell cycle regulatory proteins like p53 and p21.[1] Furthermore, PHB can improve vascular function by upregulating the expression of endothelial nitric oxide synthase (eNOS).[1]
Conclusion and Future Directions
2,7”-Phloroglucinol-6,6’-bieckol is a marine-derived natural product with significant therapeutic potential. Its potent antioxidant and anti-inflammatory activities, mediated through the Nrf2/HO-1 and NF-κB signaling pathways, make it a promising candidate for the development of new drugs for a variety of diseases.
However, a critical gap exists in the literature concerning the comparative analysis of PHB from different geographical locations. Future research should focus on:
-
Geographical and Species-based Quantification: A systematic investigation into the content and purity of PHB in various brown algae species from different marine environments worldwide.
-
Bioactivity Screening: Comparative studies on the biological activities of PHB isolated from different sources to understand the potential influence of environmental factors.
-
Pharmacokinetic and Toxicological Studies: In-depth preclinical studies to evaluate the safety, efficacy, and bioavailability of PHB for its potential translation into clinical applications.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this remarkable marine polyphenol.
References
A Comparative Analysis of 2,7"-Phloroglucinol-6,6'-bieckol and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant efficacy of 2,7"-Phloroglucinol-6,6'-bieckol (PHB), a naturally occurring phlorotannin found in brown algae, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental protocols for key antioxidant assays, and visualizes relevant biological pathways and workflows.
Introduction
Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. While synthetic antioxidants like BHT and BHA have been widely used in the food and pharmaceutical industries for their efficacy and low cost, concerns about their safety have spurred interest in natural alternatives.[1] Phlorotannins, a class of polyphenolic compounds exclusive to brown algae, have demonstrated potent antioxidant properties.[2][3] Among them, this compound (PHB) has emerged as a compound of significant interest due to its profound radical scavenging activities.[4] This guide aims to provide a comparative overview of the available scientific evidence on the efficacy of PHB versus its synthetic counterparts.
Data Presentation: Quantitative Comparison of Antioxidant Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for PHB and synthetic antioxidants from various in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant activity. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Antioxidant | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound (PHB) | 0.51 | - | [4] |
| Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) * | 0.90 | - | [1] |
| BHA | - | 34.96 ± 0.60 | [5] |
| BHT | - | 4.44 | [6] |
| Trolox | - | 2.59 | [6] |
*Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) is a structurally similar phlorotannin and its data is included for comparative purposes.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Reference |
| BHA | 4.44 | [6] |
| BHT | 32.36 | [6] |
| Trolox | 2.59 | [6] |
No direct IC50 values for PHB in the ABTS assay were found in the reviewed literature.
Table 3: Other Radical Scavenging Activities of this compound (PHB)
| Radical Scavenged | IC50 (µM) | Reference |
| Alkyl | 2.07 | [4] |
| Hydroxyl | 75.64 | [4] |
| Superoxide | 57.19 | [4] |
Mechanism of Action
Synthetic Antioxidants (BHA and BHT): BHA and BHT are phenolic compounds that act as free radical scavengers. Their primary mechanism involves donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[6]
This compound (PHB): The antioxidant mechanism of phlorotannins like PHB is multifaceted.[2] Beyond direct radical scavenging, they can modulate endogenous antioxidant defense systems. PHB has been shown to reduce oxidative stress and upregulate the expression of endothelial nitric oxide synthase (eNOS).[7] Furthermore, phlorotannins are known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which is a key regulator of cellular antioxidant defenses.[8]
Mandatory Visualization
Caption: Nrf2-ARE signaling pathway activation by PHB.
Caption: Workflow for in vitro antioxidant assays.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol. The final concentration should yield an absorbance of approximately 1.0 at 517 nm. Prepare various concentrations of the test compounds (PHB, BHA, BHT, Trolox) in the same solvent.
-
Assay Procedure: Add a small volume of each antioxidant concentration to the DPPH solution. A control containing only the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: A small volume of the antioxidant solution at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.
-
Probe Loading: The cells are washed and then incubated with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe. Inside the cells, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH) within the cells.
-
Antioxidant Treatment: The cells are then treated with various concentrations of the test compounds (PHB, BHA, BHT, Trolox) for a specific duration (e.g., 1 hour).
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress. The reactive oxygen species generated by AAPH oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: The fluorescence is measured over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence. The results are often expressed as quercetin (B1663063) equivalents.
Conclusion
The available data indicates that this compound exhibits potent antioxidant activity, with a particularly low IC50 value in the DPPH radical scavenging assay, suggesting it is a more effective scavenger of this radical than the synthetic antioxidants BHA, BHT, and Trolox. While direct comparative data across a range of assays is still needed for a complete picture, the multifaceted mechanism of action of PHB, involving both direct radical scavenging and the enhancement of endogenous antioxidant defenses, positions it as a promising natural alternative to synthetic antioxidants. Further research focusing on side-by-side comparisons under standardized conditions will be invaluable for drug development and therapeutic applications.
References
- 1. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of studies on the bioactivity of 2,7"-Phloroglucinol-6,6'-bieckol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of existing research on the bioactivity of 2,7"-Phloroglucinol-6,6'-bieckol (PHB), a phlorotannin found in brown algae. We present a comparative overview of its performance against other relevant compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Overview of Bioactivities
This compound (PHB) has demonstrated a range of promising biological activities, positioning it as a compound of interest for further investigation in drug development. Key therapeutic areas where PHB has shown potential include:
-
Antioxidant Effects: PHB exhibits significant radical scavenging activity, protecting cells from oxidative stress-induced damage.
-
Anti-Diabetic Properties: Research indicates that PHB can protect pancreatic β-cells from glucotoxicity and reduce postprandial blood glucose levels.
-
Cardioprotective Effects: PHB has been shown to improve blood circulation and ameliorate endothelial senescence and dysfunction.
-
Anti-inflammatory Activity: Studies suggest PHB can modulate inflammatory pathways, though this is a less explored area compared to other phlorotannins.
This guide will delve into the quantitative data and experimental protocols that substantiate these claims, offering a comparative perspective with other phlorotannins isolated from Ecklonia cava, namely Dieckol (DK), Pyrogallol-phloroglucinol-6,6'-bieckol (PPB), and Phlorofucofuroeckol A (PFFA).
Comparative Analysis of Bioactivity: Quantitative Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of PHB with other phlorotannins and standard controls.
Table 1: Antioxidant Activity
| Compound | Assay | Model System | IC50 / Activity | Reference |
| PHB | DPPH Radical Scavenging | In vitro | IC50: 0.51 μM | [1] |
| PHB | Alkyl Radical Scavenging | In vitro | IC50: 2.07 μM | [1] |
| PHB | Hydroxyl Radical Scavenging | In vitro | IC50: 75.64 μM | [1] |
| PHB | Superoxide Radical Scavenging | In vitro | IC50: 57.19 μM | [1] |
| PPB | DPPH Radical Scavenging | In vitro | IC50: 0.90 μM | [2] |
| PPB | Alkyl Radical Scavenging | In vitro | IC50: 2.54 μM | [2] |
| PPB | Hydroxyl Radical Scavenging | In vitro | IC50: 62.93 μM | [2][3] |
| PPB | Superoxide Radical Scavenging | In vitro | IC50: 109.05 μM | [2][3] |
| Ascorbic Acid | DPPH Radical Scavenging | In vitro | IC50: 19.92 μM | [2] |
| Ascorbic Acid | Alkyl Radical Scavenging | In vitro | IC50: 19.19 μM | [2] |
Table 2: Anti-Diabetic Activity
| Compound | Bioactivity | Model System | Key Findings | Reference |
| PHB | Protection against glucotoxicity | INS-1 Pancreatic β-cells | Increased cell viability to 80.9% at 50 μM in high glucose (30 mM) conditions. | [4] |
| PHB | Reduction of ROS | INS-1 Pancreatic β-cells | Dose-dependently decreased intracellular ROS, lipid peroxidation, and nitric oxide levels. | [4] |
| PHB | Anti-apoptotic effect | INS-1 Pancreatic β-cells | Increased Bcl-2/Bax ratio 6-fold at 50 μM; decreased late apoptotic cells over 2-fold. | [4] |
Table 3: Cardioprotective and Anti-inflammatory Effects
| Compound | Bioactivity | Model System | Key Findings | Reference |
| PHB | Amelioration of endothelial senescence | Porcine Coronary Endothelial Cells | Reduced SA-β-gal activity, oxidative stress, and restored cell proliferation. Decreased expression of p53, p21, and p16. | [5] |
| PHB | Improvement of vascular dysfunction | Porcine Coronary Arteries | Upregulated eNOS expression and restored endothelium-dependent vasorelaxation. | [5] |
| PPB | Inhibition of monocyte migration | In vitro trans-well migration assay | Significantly inhibited monocyte migration and differentiation to inflammatory macrophages. | [6][7] |
| PPB | Improvement of blood circulation | Diet-induced obese and hypertensive mice | Reduced adhesion molecule expression, endothelial cell death, and vascular smooth muscle cell proliferation. Lowered blood pressure and serum lipoprotein levels. | [8][9] |
| DK, PHB , PFFA, PPB | Inhibition of monocyte-associated vascular dysfunction | In vitro co-culture models | All four compounds showed protective effects, with PPB being the most potent in inhibiting monocyte migration and associated endothelial cell death. | [6][7] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these studies.
Antioxidant Activity Assays
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: [1][2]
-
Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Method:
-
A solution of DPPH in ethanol (B145695) (e.g., 60 µM) is prepared.
-
The test compound (PHB or other phlorotannins) at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 2 minutes).
-
The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer or by the signal attenuation in an electron spin resonance (ESR) spectrometer.
-
The scavenging activity is calculated as a percentage of the DPPH radical scavenged, and the IC50 value is determined.
-
Intracellular Reactive Oxygen Species (ROS) Measurement: [2][4]
-
Principle: Utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Method:
-
Cells (e.g., INS-1 or Vero cells) are seeded in a 96-well plate.
-
After adherence, cells are treated with the test compound (PHB) for a specified duration.
-
An ROS inducer (e.g., high glucose or H₂O₂) is added to stimulate oxidative stress.
-
DCFH-DA is added to the cells and incubated.
-
The fluorescence intensity of DCF is measured using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The percentage of intracellular ROS scavenging activity is calculated relative to the control group.
-
Anti-Diabetic Activity Assays
Cell Viability and Glucotoxicity Assay in INS-1 Cells: [4]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Method:
-
INS-1 pancreatic β-cells are cultured under normal glucose (e.g., 11 mM) and high glucose (e.g., 30 mM) conditions to induce glucotoxicity.
-
Cells are treated with various concentrations of PHB.
-
After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control group.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: [4]
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.
-
Method:
-
INS-1 cells are treated with high glucose and PHB as described above.
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which PHB exerts its bioactive effects.
Caption: Protective mechanism of PHB against high glucose-induced apoptosis in pancreatic β-cells.
Caption: PHB's role in ameliorating nanoplastic-induced endothelial senescence and dysfunction.
Conclusion and Future Directions
The compiled evidence strongly suggests that this compound is a potent bioactive compound with significant therapeutic potential, particularly in the realms of antioxidant, anti-diabetic, and cardioprotective applications. Its performance, especially in radical scavenging and protecting pancreatic β-cells, is comparable or superior to other phlorotannins and standard compounds in certain assays.
However, the research on PHB is still in its nascent stages compared to other phlorotannins like dieckol. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for all its observed bioactivities.
-
In Vivo Efficacy and Safety: Conducting more comprehensive animal studies to evaluate its therapeutic efficacy, optimal dosage, and long-term safety.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of PHB to understand its behavior in a biological system.
-
Direct Comparative Studies: Designing head-to-head studies that compare the efficacy of PHB with current therapeutic agents in relevant disease models.
This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge on PHB and paving the way for future investigations into its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects INS-1 cells against high glucose-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,7-Phloroglucinol-6,6'-bieckol from Ecklonia cava ameliorates nanoplastics-induced premature endothelial senescence and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,7"-Phloroglucinol-6,6'-bieckol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of 2,7"-Phloroglucinol-6,6'-bieckol waste:
-
Waste Segregation: Isolate all waste contaminated with this compound. This includes unused or expired pure compounds, solutions, and heavily contaminated labware (e.g., weighing boats, pipette tips, and filter papers). Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Collection:
-
Solid Waste: Collect solid waste, including the pure compound and contaminated disposables, in a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
Liquid Waste: Collect liquid waste, such as solutions containing the compound, in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is appropriate for the solvents used.
-
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and the solvent if it is a liquid waste. Also, note the date of waste generation.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Hazard Profile of Phloroglucinol (B13840) (Parent Compound)
As a derivative of phloroglucinol, this compound may share similar hazard characteristics. The following table summarizes the known hazards of phloroglucinol and should be used as a precautionary reference.
| Hazard Category | Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 5 | May be harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation. |
| Chronic aquatic toxicity | Category 3 | Harmful to aquatic life with long lasting effects. |
Data sourced from publicly available Phloroglucinol Safety Data Sheets.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by the specific protocols and regulations of your institution. Always consult with your Environmental Health and Safety department for definitive guidance on hazardous waste disposal.
Personal protective equipment for handling 2,7"-Phloroglucinol-6,6'-bieckol
Essential Safety and Handling Guide for 2,7"-Phloroglucinol-6,6'-bieckol
This guide provides essential safety and logistical information for handling this compound, a phlorotannin compound. The information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact. |
| Body Protection | A laboratory coat or chemical-resistant apron.[2][3] | Protects skin from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder or if there is a potential for aerosolization.[1][3] | Prevents inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust generation.[1]
2. Weighing and Preparation:
-
When weighing the solid compound, do so in an enclosure or a designated area within the fume hood to contain any dust.
-
Prepare solutions by slowly adding the solid to the solvent to prevent splashing.
3. During Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.[1]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces after use.
-
Remove and wash contaminated clothing before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container for hazardous waste.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1] |
Spill Response:
-
Small Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Carefully sweep or scoop up the material and place it into a labeled container for hazardous waste. Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the area immediately and alert your institution's emergency response team.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
